Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-5-3-6(9(15)16-2)8(14)4-7(5)10(11,12)13/h3-4H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEPONYZJUGILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700957 | |
| Record name | Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872624-53-8 | |
| Record name | Benzoic acid, 2-amino-5-methyl-4-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872624-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine and fluorinated moieties into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Among the most impactful fluorinated groups is the trifluoromethyl (CF₃) group, which is present in numerous approved pharmaceuticals.[1] This guide focuses on a specific and valuable trifluoromethyl-containing building block: Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate (CAS Number: 872624-53-8).
This compound is a strategically designed aniline derivative, incorporating a trifluoromethyl group, an amino group, and a methyl ester. This trifunctional arrangement makes it a highly versatile intermediate for the synthesis of complex heterocyclic systems, which are prevalent in many classes of therapeutic agents, including kinase inhibitors and other targeted therapies.[3] This in-depth guide will provide a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical methodologies for its characterization, and a discussion of its applications in the synthesis of active pharmaceutical ingredients (APIs).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in multi-step synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 872624-53-8 | [4] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [5] |
| Molecular Weight | 233.19 g/mol | [5] |
| Appearance | Light yellow crystalline solid | [6] |
| Storage | 2-8 °C, Keep in dark place, Inert atmosphere | [7] |
Synthesis of this compound: A Palladium-Catalyzed Approach
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance, making it a preferred route in medicinal chemistry.[6]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis from its iodo-precursor, Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.
Reaction Scheme:
A schematic of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (1 equivalent)
-
Methylboronic acid (3 molar equivalents)[6]
-
Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.1 molar equivalents)[6]
-
Cesium fluoride (CsF) (3.45 molar equivalents)[6]
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (121 g, 351 mmol) in anhydrous 1,4-dioxane (2.5 L) under a nitrogen atmosphere, add cesium fluoride (184.3 g, 1.21 mol), methylboronic acid (63.7 g, 1.05 mol), and bis(diphenylphosphinoferrocene)palladium(II) chloride (27.83 g, 35.1 mmol).[6]
-
Heat the reaction mixture to 80 °C and stir for 3 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.[6]
-
Partition the reaction solution between ethyl acetate (2.5 L) and water (2.5 L).[6]
-
Filter the mixture through a pad of Celite to remove the fine black palladium suspension.[6]
-
Separate the organic phase and extract the aqueous phase with ethyl acetate (2 x 1 L).[6]
-
Combine the organic phases, wash with brine (1 L), and dry over anhydrous magnesium sulfate.[6]
-
Filter off the drying agent and concentrate the solution under reduced pressure at 45°C to obtain a red oil.[6]
-
Purify the crude product by silica gel column chromatography using a mixture of isohexane and ethyl acetate (9:1) as the eluent to yield this compound as a light yellow crystalline solid (75.25 g, 92% yield).[6]
Analytical Characterization
Accurate characterization of chemical intermediates is crucial for ensuring the quality and reproducibility of subsequent synthetic steps. The following analytical techniques are recommended for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 7.8-8.0 ppm (s, 1H): Aromatic proton ortho to the ester group.
-
δ 6.6-6.8 ppm (s, 1H): Aromatic proton ortho to the amino group.
-
δ 4.5-5.0 ppm (br s, 2H): Protons of the amino group.
-
δ 3.8-3.9 ppm (s, 3H): Methyl protons of the ester group.
-
δ 2.2-2.3 ppm (s, 3H): Methyl protons attached to the aromatic ring.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 168-170 ppm: Carbonyl carbon of the ester.
-
δ 148-150 ppm: Aromatic carbon attached to the amino group.
-
δ 130-145 ppm (q, J ≈ 30-35 Hz): Aromatic carbon attached to the trifluoromethyl group.
-
δ 120-130 ppm (q, J ≈ 270-280 Hz): Carbon of the trifluoromethyl group.
-
δ 110-125 ppm: Other aromatic carbons.
-
δ 51-53 ppm: Methyl carbon of the ester.
-
δ 18-20 ppm: Methyl carbon attached to the aromatic ring.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC is essential for assessing the purity of this compound. A reversed-phase C18 column is typically suitable for this class of compounds.
General HPLC Method Parameters:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (typically around 230-280 nm).
-
Column Temperature: 30 °C
LC-MS can be used to confirm the molecular weight of the compound and to identify any impurities. Electrospray ionization (ESI) in positive mode would be expected to show the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
-
3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.
-
3000-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.
-
1720-1700 cm⁻¹: C=O stretching vibration of the ester.
-
1300-1100 cm⁻¹: C-F stretching vibrations of the trifluoromethyl group.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its trifunctional nature allows for diverse chemical transformations, making it a key intermediate in the construction of complex heterocyclic scaffolds.
Role as a Pharmaceutical Intermediate
The presence of the trifluoromethyl group is known to enhance the biological activity and metabolic stability of drug candidates.[5] The amino and ester functionalities on the aromatic ring provide reactive handles for further chemical modifications, such as amide bond formation, cyclization reactions, and cross-coupling reactions.
A generalized workflow for the utilization of the topic compound in API synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Use only in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for researchers and scientists in the field of drug discovery and development. Its unique combination of a trifluoromethyl group, an amino moiety, and a methyl ester on an aromatic scaffold provides a versatile platform for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in the development of the next generation of therapeutics. The methodologies and insights provided in this guide are intended to support the scientific community in leveraging the full potential of this valuable chemical intermediate.
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. ResearchGate. [Link]
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Synthesis and Anticancer Activity Evaluation of 3,4-Mono- And Bicyclosubstituted N-(Het)aryl Trifluoromethyl Succinimides. Amanote Research. [Link]
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]
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Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]
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Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. PubMed Central. [Link]
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PubMed Central. [Link]
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New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies. ResearchGate. [Link]
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Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate, 98% Purity. Stellarsmart. [Link]
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Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. [Link]
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Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. PubMed. [Link]
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Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. PubMed Central. [Link]
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1H (a) and 13C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate. [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]
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Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. ResearchGate. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]
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Enhancing Agrochemical Efficacy with 2-Amino-5-Methylbenzoic Acid: A Key Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. PubMed Central. [Link]
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Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Methyl 2-amino-5-chlorobenzoate. ResearchGate. [Link]
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METHYL 2-AMINO-5-(TRIFLUOROMETHYL)BENZOATE Market Size, Share, Trend and Forcarst to 2025. Prof Research. [Link]
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physicochemical properties of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Abstract
This compound is a substituted anthranilate derivative featuring a trifluoromethyl group, a structural motif of significant interest in medicinal chemistry and materials science. The presence of an amino group, a methyl ester, a methyl group, and a highly electronegative trifluoromethyl group on the benzene ring imparts a unique combination of electronic and steric properties. Understanding the fundamental physicochemical characteristics of this molecule is paramount for its effective application in research and development, particularly in drug discovery, where properties such as solubility, lipophilicity, and ionization state directly govern bioavailability and efficacy. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, details robust experimental protocols for their validation, and contextualizes their significance for scientific applications.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its unambiguous identity and fundamental properties. These data serve as the primary reference for all subsequent experimental and computational work.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 872624-53-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [2] |
| Molecular Weight | 233.19 g/mol | [2] |
| Appearance | Light yellow crystalline solid | [1] |
| Purity (Typical) | >97% | [2] |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| Solubility | Data not publicly available; predicted to be soluble in organic solvents like ethyl acetate and dioxane.[1] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound. While experimental spectra for this specific molecule are not widely published, its structure allows for the confident prediction of key spectral features based on established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for each type of proton. The two aromatic protons will appear as singlets or narrow doublets in the aromatic region. The amino group (-NH₂) protons will likely present as a broad singlet. The methyl ester (-OCH₃) protons will be a sharp singlet around 3.8-3.9 ppm, and the aromatic methyl (-CH₃) protons will appear as another sharp singlet further upfield.
-
¹³C NMR: The carbon spectrum will show ten distinct signals corresponding to each carbon atom. Key predicted signals include the ester carbonyl carbon (~165-170 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), six unique aromatic carbons, and the two methyl carbons.
-
¹⁹F NMR: Due to the single trifluoromethyl group, the fluorine NMR spectrum is predicted to show a sharp singlet, providing a clear and sensitive handle for monitoring reactions or purity.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the electron ionization (EI-MS) spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 233.19, confirming the molecular weight.
Physicochemical Properties in the Context of Drug Discovery
For professionals in drug development, certain physicochemical properties are critical predictors of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. It is quantified by the octanol-water partition coefficient (LogP).[4]
-
Significance: A balanced LogP is essential. High LogP can lead to poor aqueous solubility and high metabolic clearance, while low LogP can hinder membrane permeability.
-
Prediction: While an experimental value is unavailable, the presence of the trifluoromethyl and methyl groups suggests a moderate to high lipophilicity.
Aqueous Solubility
Solubility is the measure of how much of a compound can dissolve in a given solvent, with aqueous solubility being particularly critical for oral drug absorption.[5]
-
Significance: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation. The amino group on the molecule may offer a handle for salt formation to improve solubility.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The primary amine group in the title compound is basic.
-
Significance: The ionization state of a drug affects its solubility, permeability, and interaction with its biological target. Knowing the pKa is essential for predicting its behavior in different physiological compartments (e.g., stomach pH ~1.5-3.5, intestine pH ~6.0-7.4).
Synthesis and Purification Overview
Contextualizing the physicochemical properties requires an understanding of the compound's origin. A documented synthesis involves a palladium-catalyzed cross-coupling reaction.
-
Reaction: Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is reacted with methylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base such as cesium fluoride in a dioxane solvent.[1][6]
-
Purification: Following the reaction, a standard workup involving extraction with ethyl acetate is performed. The final purification is achieved via silica gel column chromatography, yielding the product as a light yellow crystalline solid.[1]
Caption: A simplified workflow of the synthesis and purification process.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, all theoretical properties must be validated through robust experimental methods. The following protocols provide a framework for the empirical determination of key physicochemical parameters.
General Physicochemical Characterization Workflow
The comprehensive characterization of a new chemical entity follows a logical progression to ensure data quality and efficient use of resources.
Caption: A logical workflow for the physicochemical analysis of a novel compound.
Protocol: Melting Point Determination
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Methodology:
-
Place a small amount of the dry crystalline solid into a capillary tube, sealed at one end.
-
Compact the sample by tapping the tube gently.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Protocol: Solubility Determination (Shake-Flask Method)
-
Objective: To quantify the equilibrium solubility of the compound in an aqueous buffer.
-
Methodology:
-
Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully extract an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Protocol: Lipophilicity Determination (LogP via Shake-Flask Method)
-
Objective: To measure the partitioning of the compound between n-octanol and water.[4][7]
-
Methodology:
-
Prepare a stock solution of the compound in either n-octanol or water.
-
Add a known volume of this stock solution to a separatory funnel containing a known volume of the second, immiscible solvent (e.g., add the aqueous solution to n-octanol). The solvents should be pre-saturated with each other.
-
Shake the funnel vigorously for several minutes to allow for partitioning, then let it stand until the two phases are clearly separated.
-
Sample each phase (the n-octanol layer and the aqueous layer).
-
Measure the concentration of the compound in each sample using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Water]).
-
Conclusion
References
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- Fisher Scientific. (n.d.). Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate, 98% Purity.
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An In-Depth Technical Guide to Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate, a fluorinated organic compound with significant potential in synthetic chemistry and pharmaceutical research. The document details its chemical properties, synthesis, and safety considerations, offering valuable insights for its application in laboratory and development settings.
Core Molecular Attributes
This compound is a substituted benzoate ester. The presence of both an amine (-NH2) and a trifluoromethyl (-CF3) group on the aromatic ring significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.
Molecular Formula and Weight
The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in chemical reactions and for analytical characterization.
Chemical Identifiers
For unambiguous identification and information retrieval from chemical databases and literature, the following identifiers are used:
| Identifier | Value |
| CAS Number | 872624-53-8[1][2] |
| PubChem CID | 53436881[1] |
Structural Representation
The spatial arrangement of atoms and functional groups in this compound is critical to understanding its chemical behavior.
Caption: Chemical structure of the molecule.
Synthesis and Methodology
The synthesis of this compound typically involves a multi-step process, leveraging palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon bonds.
Synthetic Pathway Overview
A documented method for synthesizing the title compound involves the reaction of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate with methylboronic acid.[2][3] This approach is a variation of the Suzuki coupling reaction, a powerful tool for forming C-C bonds.
Caption: Key components in the synthesis.
Detailed Experimental Protocol
The following protocol is based on established synthetic procedures for similar compounds.[2]
-
Reaction Setup: To a solution of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (1 equivalent) in anhydrous 1,4-dioxane, add cesium fluoride (3.4 equivalents), methylboronic acid (3 equivalents), and bis(diphenylphosphinoferrocene)palladium(II) dichloride (PdCl₂(dppf)) (0.1 equivalents) under a nitrogen atmosphere.[2]
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for approximately 3 hours.[2] The inert atmosphere is crucial to prevent the degradation of the palladium catalyst.
-
Workup: After cooling, the organic phase is separated. The aqueous phase is then extracted with ethyl acetate.[2]
-
Purification: The combined organic phases are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the final product as a light yellow crystalline solid.[2]
Role in Drug Discovery and Development
Substituted benzoates are important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4][5] The trifluoromethyl group, in particular, is a key functional group in medicinal chemistry.
Significance of the Trifluoromethyl Group
The -CF3 group can significantly enhance a molecule's metabolic stability and membrane permeability.[6] Its high electronegativity and lipophilicity can also improve a drug's binding affinity to its target receptor.[6] Replacing a methyl group with a trifluoromethyl group is a common strategy in drug design to block metabolic hotspots and increase the half-life of a drug.[6]
Potential Therapeutic Applications
While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for various therapeutic areas. The presence of the trifluoromethyl group is associated with anti-inflammatory, anticancer, and antimicrobial agents.[4]
Safety and Handling
Hazard Identification
Based on analogous compounds, potential hazards may include:
Recommended Protective Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[8][9]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[8][10]
Conclusion
This compound is a specialized chemical intermediate with significant potential for researchers in synthetic organic chemistry and drug discovery. Its unique combination of functional groups makes it a valuable building block for creating more complex molecules with desirable pharmacological properties. Understanding its synthesis, properties, and handling requirements is essential for its safe and effective use in a research and development context.
References
-
Blotz. this compound. Available from: [Link]
-
MySkinRecipes. Methyl 4-amino-2-(trifluoromethyl)benzoate. Available from: [Link]
-
Angene Chemical. Safety Data Sheet - Methyl 3-amino-4-(trifluoromethoxy)benzoate. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
- Google Patents.US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
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- 5. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
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solubility of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate in Organic Solvents
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental solubility data for this specific molecule, this guide synthesizes information from structurally related compounds and foundational chemical principles to offer a predictive solubility profile. Furthermore, a detailed, self-validating experimental protocol is provided for researchers to quantitatively determine the solubility of this compound in a range of common organic solvents. This document is designed to be a practical resource, enabling scientists to make informed decisions regarding solvent selection for synthesis, purification, formulation, and various analytical applications.
Introduction: Understanding the Compound
This compound is a substituted aromatic compound with a molecular formula of C₁₀H₁₀F₃NO₂ and a molecular weight of 233.19 g/mol . Its structure, featuring an amino group, a methyl ester, a methyl group, and a trifluoromethyl group on a benzene ring, suggests a complex interplay of polarity, hydrogen bonding capability, and lipophilicity. The trifluoromethyl (-CF₃) group, in particular, is known to significantly influence a molecule's physicochemical properties.[1][2] It is a strong electron-withdrawing group that can increase lipophilicity and metabolic stability, making it a valuable moiety in drug design.[2][3][4]
The solubility of this compound in organic solvents is a critical parameter for its practical application. Proper solvent selection is paramount for achieving desired concentrations in reactions, enabling effective purification through techniques like recrystallization, and formulating for biological assays or material fabrication. This guide will explore the factors governing its solubility and provide a robust framework for its experimental determination.
Predicted Solubility Profile
A structural isomer, Methyl 2-Amino-4-(trifluoromethyl)benzoate, is reported to be soluble in methanol, a polar protic solvent. This provides a valuable empirical anchor for our predictions.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Freely Soluble | The amino and ester groups can form hydrogen bonds with alcohols. A structural isomer is soluble in methanol. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The carbonyl group of the solvent can act as a hydrogen bond acceptor for the amino group of the solute. |
| Esters | Ethyl Acetate | Soluble | "Like dissolves like" principle; both solute and solvent are esters. |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents can accommodate the polarity of the ester and amino groups while also interacting favorably with the nonpolar regions of the molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | Ethers are less polar than alcohols but can still engage in some hydrogen bonding. |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Freely Soluble | These are strong solvents capable of dissolving a wide range of organic compounds. |
| Hydrocarbons | Hexane, Toluene | Sparingly Soluble to Soluble | The aromatic ring, methyl, and trifluoromethyl groups contribute to non-polar character, suggesting some solubility.[2] |
| Aqueous | Water | Insoluble to Slightly Soluble | The presence of multiple nonpolar groups, particularly the trifluoromethyl group, is expected to significantly limit aqueous solubility.[6] |
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent molecules.
-
Hydrogen Bonding: The primary amino group (-NH₂) is a hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen of the amino group are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective.
-
Dipole-Dipole Interactions: The ester and trifluoromethyl groups create significant dipole moments in the molecule, leading to favorable interactions with polar solvents.
-
Van der Waals Forces: The aromatic ring and the methyl and trifluoromethyl groups contribute to London dispersion forces, which are the primary interactions with nonpolar solvents like hydrocarbons.
-
The Role of the Trifluoromethyl Group: The -CF₃ group is highly lipophilic and increases the overall nonpolar character of the molecule.[1][2] This enhances solubility in nonpolar solvents but can decrease solubility in highly polar solvents like water.[2]
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. A higher melting point can sometimes indicate a higher lattice energy and potentially lower solubility. The melting point of a similar compound, Methyl 2-amino-5-(trifluoromethyl)benzoate, is 51-52 °C, suggesting a moderately stable crystal lattice.[7]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following isothermal saturation method is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Experimental Workflow
Caption: Isothermal Saturation Method Workflow
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Accurately add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To further separate the solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Analyze the diluted sample and the standard solutions using the chosen analytical method.
-
-
Data Calculation and Reporting:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. Account for the dilution factor.
-
Report the solubility in standard units such as milligrams per milliliter (mg/mL), grams per liter (g/L), or moles per liter (mol/L).[8]
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for the specific solvents being used, as they may have their own associated hazards.
A related compound, Methyl 2-Amino-4-(trifluoromethyl)benzoate, is listed as causing skin and serious eye irritation. Similar precautions should be taken with the title compound.
Conclusion
This technical guide provides a foundational understanding of the . Based on its chemical structure and the properties of analogous compounds, it is predicted to be soluble in a range of common organic solvents, including alcohols, ketones, esters, and halogenated solvents, while exhibiting poor aqueous solubility. For applications requiring precise solubility values, the detailed experimental protocol provided offers a robust and reliable methodology for their determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the successful application of this compound in their work.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18).
- Solubility of Organic Compounds. (2023, August 31).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- METHYL 2-AMINO-5-(TRIFLUOROMETHYL)BENZOATE | 117324-58-0 - ChemicalBook. (2025, July 14).
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds - Benchchem.
- Methyl 2-amino-5-(trifluoromethyl)benzoate - Sigma-Aldrich.
- Methyl 2-Amino-4-(trifluoromethyl)benzoate 61500-87-6 | TCI Deutschland GmbH.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1).
- Experiment: Solubility of Organic & Inorganic Compounds.
- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents.
- I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ? | ResearchGate. (2018, June 14).
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).
- Solubility Profile of Methyl 2-Amino-5-Isopropylbenzoate: A Technical Guide - Benchchem.
- Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate, 98% Purity, C9H7F4NO2, 100 mg.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22).
- Solubility of Organic Compounds - Chemistry Steps.
- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis.
- Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives | Organic Letters - ACS Publications. (2026, January 20).
- (PDF) Methyl 2-amino-5-chlorobenzoate - ResearchGate.
- Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis | Organic Letters - ACS Publications. (2026, January 19).
- Methyl 2-amino-5-fluorobenzoate | C8H8FNO2 | CID 2783401 - PubChem - NIH.
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Spectroscopic Characterization of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate: A Technical Guide
Introduction
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a substituted anthranilate derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-donating amino and methyl groups with the electron-withdrawing trifluoromethyl and methyl ester moieties, make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure is paramount for its effective utilization.
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. While experimental data for this specific molecule is not widely available in the public domain, this document presents a detailed analysis of the expected spectroscopic data based on fundamental principles and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming its structure.
Experimental Protocol: NMR Analysis
A hypothetical, yet standard, experimental protocol for acquiring NMR spectra of the title compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), containing 0.1% Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum, which is highly sensitive and requires no proton decoupling for this molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | Singlet | 1H | H-3 | The proton at position 3 is deshielded by the adjacent electron-withdrawing trifluoromethyl group and the ester functionality. |
| ~6.6 | Singlet | 1H | H-6 | The proton at position 6 is shielded by the electron-donating amino and methyl groups. |
| ~5.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of the amino protons can vary depending on the solvent and concentration and often appears as a broad signal due to quadrupole broadening and exchange. |
| ~3.8 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group typically appear in this region. |
| ~2.2 | Singlet | 3H | Ar-CH₃ | The methyl protons attached to the aromatic ring are expected in this upfield region. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | The carbonyl carbon of the ester is highly deshielded. |
| ~150 | C-2 | The carbon bearing the amino group is shielded by its electron-donating effect. |
| ~138 | C-5 | The carbon attached to the methyl group. |
| ~130 (quartet) | C-4 | The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |
| ~125 (quartet) | -CF₃ | The trifluoromethyl carbon itself will be a quartet with a large coupling constant. |
| ~120 | C-3 | Aromatic carbon adjacent to the trifluoromethyl group. |
| ~115 | C-6 | Aromatic carbon adjacent to the amino group. |
| ~110 | C-1 | The carbon to which the ester group is attached. |
| ~52 | -OCH₃ | The methyl carbon of the ester. |
| ~18 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. A predicted chemical shift would be around -60 to -65 ppm (relative to CFCl₃), appearing as a singlet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Analysis
A typical procedure for obtaining the IR spectrum is as follows:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.
Predicted IR Data
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |
| 3000-2850 | C-H stretch | Methyl (-CH₃) |
| ~1700 | C=O stretch | Ester (-COOCH₃) |
| 1620-1580 | N-H bend & C=C stretch | Amine & Aromatic Ring |
| 1300-1100 | C-F stretch | Trifluoromethyl (-CF₃) |
| 1250-1000 | C-O stretch | Ester |
The presence of strong C-F stretching bands is a key indicator of the trifluoromethyl group. The carbonyl stretch of the ester will be a prominent feature.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol: MS Analysis
A standard protocol for mass spectrometric analysis would be:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules to observe the molecular ion peak.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the ions.
Predicted MS Data
The mass spectrum will provide the molecular weight and fragmentation pattern of the molecule.
| Predicted m/z | Ion | Rationale |
| ~233.08 | [M]⁺ | Molecular ion peak for C₁₀H₁₀F₃NO₂. |
| ~202.07 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| ~174.07 | [M - COOCH₃]⁺ | Loss of the entire methyl ester group. |
High-resolution mass spectrometry (HRMS) would be expected to yield a molecular formula consistent with C₁₀H₁₀F₃NO₂. For example, the calculated exact mass for [M+H]⁺ would be approximately 234.0736.
Workflow Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for FTIR spectroscopic analysis.
Caption: General workflow for Mass Spectrometric analysis.
Conclusion
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. This guide provides a detailed prediction of the expected NMR, IR, and MS data, which collectively would provide unambiguous confirmation of the compound's structure. The predicted data serves as a valuable reference for researchers working with this molecule or similar structures, aiding in the interpretation of experimentally acquired spectra. The workflows presented herein represent standard methodologies that ensure high-quality, reproducible data for the comprehensive characterization of novel chemical entities.
References
-
NIST Chemistry WebBook. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]
- Forel, M.-T., Fuson, N., & Josien, M.-L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of the Optical Society of America, 50(12), 1232-1236.
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
An In-depth Technical Guide to Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate for Advanced Chemical Synthesis
Introduction
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate (CAS No. 872624-53-8) is a specialized aromatic building block of significant interest to the pharmaceutical and materials science sectors. Its unique trifluoromethylated aminobenzoate scaffold provides a versatile platform for constructing complex molecular architectures. The strategic placement of the trifluoromethyl (CF3) group, an amino moiety, and a methyl ester offers multiple avenues for chemical modification, making it a valuable intermediate in drug discovery.
The incorporation of a CF3 group is a well-established strategy in medicinal chemistry to enhance a molecule's physicochemical and pharmacokinetic properties.[1][2] This group can improve metabolic stability, increase lipophilicity, and modulate the electronic character of the molecule, often leading to enhanced binding affinity and better bioavailability.[3][4] Similarly, the aminobenzoic acid framework is a common feature in many biologically active compounds, offering sites for derivatization to explore structure-activity relationships (SAR).[5][6]
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It covers the compound's physicochemical properties, commercial availability, a detailed synthesis protocol with mechanistic insights, its strategic applications in research and development, and essential safety and handling information.
Physicochemical Properties and Specifications
This compound is a light yellow crystalline solid at room temperature.[7] Its key properties are summarized below, providing the foundational data required for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 872624-53-8 | [7][8][9] |
| Molecular Formula | C10H10F3NO2 | [7][8] |
| Molecular Weight | 233.19 g/mol | [7][8] |
| Appearance | Light yellow crystalline solid | [7] |
| Purity | Typically ≥95% | [8] |
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers as a research-grade chemical. It is typically offered in quantities ranging from milligrams to several grams.
Representative Suppliers and Product Offerings:
| Supplier | Available Quantities | Purity | Notes |
| AccelaChem | Custom | ≥95% | Listed under CAS 872624-53-8[8] |
| ChemicalBook | Varies by Lister | Varies | Platform lists multiple suppliers[7] |
| Sigma-Aldrich | Varies | Not specified | Listed for research purposes[9] |
| Arctom | Flexible sizes | Not specified | Catalog number KOR-DS-2906[10] |
Synthesis and Mechanistic Rationale
The preparation of this compound is efficiently achieved via a palladium-catalyzed cross-coupling reaction. This synthetic approach is a cornerstone of modern organic chemistry for its reliability and functional group tolerance.[11]
Synthetic Scheme: Suzuki-Miyaura Coupling
The most direct synthesis involves a Suzuki-Miyaura coupling between an aryl halide (iodide) and a boronic acid, which allows for the precise formation of a carbon-carbon bond.[7]
Caption: Workflow for the synthesis via Suzuki-Miyaura coupling.
Expertise & Causality: Why This Protocol Works
-
Choice of Coupling: The Suzuki-Miyaura reaction is chosen for its high efficiency in forming C(sp²)-C(sp³) bonds. The reaction conditions are typically mild and tolerate a wide range of functional groups, including the amino and ester moieties present in the starting material, preventing the need for protecting groups.[12]
-
Palladium Catalyst: Bis(diphenylphosphinoferrocene)palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent pre-catalyst.[7] In the reaction mixture, it is reduced to the active Pd(0) species, which readily undergoes oxidative addition with the aryl iodide. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[13]
-
Base and Methyl Source: Cesium fluoride (CsF) is used as the base to activate the methylboronic acid, forming a more nucleophilic boronate complex. This complex then undergoes transmetalation with the palladium center. Methylboronic acid is an air-stable and easy-to-handle source of the methyl group.[7][14]
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[7]
Materials:
-
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (1.0 eq)
-
Methylboronic acid (3.0 eq)
-
Bis(diphenylphosphinoferrocene)palladium(II) chloride (Pd(dppf)Cl₂) (0.1 eq)
-
Cesium fluoride (CsF) (3.4 eq)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (1.0 eq), cesium fluoride (3.4 eq), methylboronic acid (3.0 eq), and Pd(dppf)Cl₂ (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe.
-
Heating: Heat the reaction mixture to 80°C and stir for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove the fine black palladium solids.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude red oil by silica gel column chromatography (e.g., using an isohexane/ethyl acetate gradient) to obtain the final product as a light yellow crystalline solid.[7]
Applications in Research and Development
The structure of this compound presents three key functional handles for derivatization, making it a highly versatile scaffold in medicinal chemistry.[15][16]
Caption: Key reaction sites for further chemical modification.
-
Drug Discovery Scaffold: The primary amino group can be readily acylated or sulfonated to form a wide range of amides and sulfonamides, which are common functional groups in active pharmaceutical ingredients (APIs). The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form another set of amides, or it can be reduced to a primary alcohol for further functionalization.[5][17]
-
Role of the Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group deactivates the aromatic ring, influencing its reactivity and the pKa of the adjacent amino group.[3][18] In a biological context, the CF3 group is highly stable to metabolic oxidation and can enhance binding to protein targets through favorable interactions, making it a bioisostere for groups like methyl or chlorine.[18] This stability can increase the half-life and reduce the required dosage of a potential drug candidate.[3]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar trifluoromethylated aminobenzoates suggest the following precautions:
-
Hazard Classification: Likely to be classified as an irritant. May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid creating dust. Use appropriate tools to handle the solid. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
-
First Aid: In case of contact with skin, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.
Trustworthiness Pillar: It is mandatory for the end-user to obtain and thoroughly review the material-specific SDS from their supplier before commencing any experimental work. The information provided here is for guidance based on analogous structures and does not replace the supplier's formal documentation.
Conclusion
This compound is a high-value chemical intermediate with significant potential for accelerating research in drug discovery and materials science. Its trifunctional nature provides a robust platform for generating diverse chemical libraries for screening. The well-defined palladium-catalyzed synthesis ensures its accessibility for laboratory-scale research. By understanding its properties, synthesis, and potential for derivatization, researchers can effectively leverage this building block to design and create novel molecules with enhanced performance characteristics.
References
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-trifluoromethylated-compounds-in-modern-drug-discovery-78537651.html]
- J.P. Bégué, D. Bonnet-Delpon. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11278854/]
- Wikipedia contributors. (n.d.). Trifluoromethyl group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Trifluoromethyl_group]
- BenchChem Technical Support Team. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem. [URL: https://www.benchchem.com/uploads/technical-guide-the-trifluoromethyl-group-a-cornerstone-in-modern-medicinal-chemistry.pdf]
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- Fluorochem. (n.d.). Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f786515]
- S. Al-Otaibi, et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. [URL: https://www.mdpi.com/2227-9059/11/10/2686]
- Guidechem. (n.d.). methyl (+/-)-4-amino-2-(1-(2-(trifluoromethyl)phenyl)ethoxy)benzoate. Guidechem. [URL: https://www.guidechem.com/wiki/methyl-(+/-)-4-amino-2-(1-(2-(trifluoromethyl)phenyl)ethoxy)
- A A Blocks. (n.d.). Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate, 98% Purity. A A Blocks. [URL: https://www.aablocks.com/product/F786515-100MG.html]
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- Arctom. (n.d.). CAS NO. 872624-53-8 | this compound. Arctom. [URL: https://www.arctom.cn/product/cas-872624-53-8.html]
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- Thermo Fisher Scientific. (n.d.). Methyl 2-amino-5-(trifluoromethyl)benzoate, 98%. Thermo Fisher Scientific. [URL: https://www.thermofisher.
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- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-(trifluoromethyl)benzoate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds022652]
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- Y. Wang, et al. (2016). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5036233/]
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- N. C. Bruno, et al. (2014). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/85055]
- ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate. [URL: https://www.researchgate.
-
M. Chen, et al. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][3][18]-Benzotriazin-4(3 H)-ones with DABAL-Me3. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37440414/]
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Methodological & Application
Synthesis of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying chemical rationale to ensure a thorough understanding and successful execution of the synthesis.
Introduction
This compound is a substituted anthranilate derivative. The presence of the trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The strategic placement of the amino, methyl, and trifluoromethyl groups on the benzene ring makes this compound a valuable building block in medicinal chemistry and materials science. This protocol outlines a reliable three-step synthetic sequence commencing with the commercially available 2-amino-4-(trifluoromethyl)benzoic acid.
Overall Synthetic Scheme
The synthesis proceeds through three distinct steps:
-
Fischer Esterification of the starting material, 2-amino-4-(trifluoromethyl)benzoic acid, to yield Methyl 2-amino-4-(trifluoromethyl)benzoate.
-
Electrophilic Iodination at the position para to the activating amino group to furnish Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.
-
Suzuki-Miyaura Coupling of the iodinated intermediate with methylboronic acid to introduce the final methyl group, yielding the target product.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate (Fischer Esterification)
Principle and Mechanistic Insight
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1][2] The reaction is an equilibrium process. In this step, concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the benzoic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent elimination of a water molecule, driven by the use of excess methanol as the solvent, shifts the equilibrium towards the formation of the desired methyl ester, in accordance with Le Châtelier's principle.[2]
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2-amino-4-(trifluoromethyl)benzoic acid | 205.13 | 10.0 g | 1.0 |
| Methanol (MeOH) | 32.04 | 150 mL | Solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 3.0 mL | Catalytic |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-(trifluoromethyl)benzoic acid (10.0 g).
-
Add methanol (150 mL) to the flask and stir the suspension.
-
Carefully and slowly, add concentrated sulfuric acid (3.0 mL) to the stirring suspension. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully pour the residue into 200 mL of ice-cold water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford Methyl 2-amino-4-(trifluoromethyl)benzoate as a solid.
Expected Yield: 85-95%.
Part 2: Synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (Iodination)
Principle and Mechanistic Insight
The second step involves the electrophilic aromatic substitution of the electron-rich aniline ring. The amino group is a strong activating group and directs ortho- and para-substitution. In this case, the position para to the amino group (C5) is sterically accessible and electronically favored for substitution. A combination of molecular iodine (I₂) and an oxidizing agent, such as periodic acid (H₅IO₆), is an effective system for iodination. The periodic acid oxidizes I₂ to the highly electrophilic iodonium ion (I⁺), which is the active electrophile in the reaction.
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Methyl 2-amino-4-(trifluoromethyl)benzoate | 219.16 | 5.0 g | 1.0 |
| Iodine (I₂) | 253.81 | 3.2 g | 0.55 |
| Periodic Acid (H₅IO₆) | 227.94 | 2.8 g | 0.54 |
| Ethanol (EtOH) | 46.07 | 100 mL | Solvent |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-amino-4-(trifluoromethyl)benzoate (5.0 g) in ethanol (100 mL).
-
To the stirred solution, add iodine (3.2 g) and periodic acid (2.8 g).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. Monitor the reaction by TLC (4:1 hexane:ethyl acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (200 mL) to quench the excess iodine. The dark color of the solution should disappear.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of 2% to 10% ethyl acetate in hexane) to give Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.
Expected Yield: 70-85%.
Part 3: Synthesis of this compound (Suzuki-Miyaura Coupling)
Principle and Mechanistic Insight
The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples an organoboron compound (methylboronic acid) with an organohalide (the iodinated intermediate).[3][4][5] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) complex.
-
Transmetalation: The methyl group from the boronic acid (which is activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The desired product is formed by the elimination of the coupled product from the palladium complex, regenerating the Pd(0) catalyst.[4][5]
The choice of palladium catalyst, ligand, and base is crucial for the efficiency of the reaction.[3] Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, where the dppf ligand stabilizes the palladium species throughout the catalytic cycle.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | 345.05 | 2.0 g | 1.0 |
| Methylboronic acid (CH₃B(OH)₂) | 59.86 | 0.52 g | 1.5 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.24 g | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.6 g | 2.0 |
| 1,4-Dioxane | 88.11 | 30 mL | Solvent |
| Water | 18.02 | 10 mL | Solvent |
Procedure:
-
To a 100 mL Schlenk flask, add Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (2.0 g), methylboronic acid (0.52 g), and potassium carbonate (1.6 g).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (30 mL) and water (10 mL) to the flask via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.24 g), to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, or until TLC analysis (4:1 hexane:ethyl acetate) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 2% to 15% ethyl acetate in hexane) to obtain this compound.
Expected Yield: 65-80%.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Trifluoromethylated Compounds: These compounds should be handled with care. While not acutely toxic, their metabolic stability means they can persist in biological systems. Avoid inhalation and skin contact.
-
Palladium Catalysts: Palladium catalysts are toxic and can be pyrophoric, especially when finely divided and dry.[6][7][8] Handle in an inert atmosphere where possible. After the reaction, the catalyst should be filtered and the filter cake should not be allowed to dry in the air. Quench the filter cake with a small amount of a high-boiling point solvent (e.g., mineral oil) before disposal.
-
Reagents: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. 1,4-Dioxane is a flammable solvent and a suspected carcinogen.
Characterization Data
Upon successful synthesis, the final product and intermediates should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm their identity and purity.
Conclusion
This application note provides a detailed and reliable three-step protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently prepare this valuable building block for a wide range of applications in chemical synthesis. The inclusion of mechanistic insights and the rationale behind the chosen synthetic strategy aims to empower the user with a deeper understanding of the chemical transformations involved.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Singh, U. P., & Singh, R. P. (2012). La2O3 Catalyzed C–C Coupling of Aryl Iodides and Boronic Acids. ISRN Organic Chemistry, 2012, 1-6. [Link]
-
University of Toronto. esterification of benzoic acid to methyl benzoate. [Link]
-
Haydl, A. M., & Hartwig, J. F. (2019). Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. Journal of the American Chemical Society, 141(29), 11599–11604. [Link]
-
University of California. Standard Operating Procedure - Palladium on Carbon. (2017). [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. (2024). [Link]
-
Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1718. [Link]
-
DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. [Link]
-
Yamamiya, Y., & Miyaura, N. (2020). Practical methylation of aryl halides by Suzuki-Miyaura coupling. Tetrahedron, 76(42), 131518. [Link]
-
Wang, C., et al. (2020). A methylation platform of unconventional inert aryl electrophiles: trimethylboroxine as a universal methylating reagent. Chemical Science, 11(22), 5696-5702. [Link]
-
Chem 128L, Fischer Esterification Procedure. [Link]
- Google Patents.
-
Scribd. PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. [Link]
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eScholarship, University of California. Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. [Link]
-
Future4200. Palladium on carbon safe handling - Safety Regulation. (2021). [Link]
-
Sci-Hub. Palladium-Catalyzed Methylation and Arylation of sp2 and sp3 C−H Bonds in Simple Carboxylic Acids. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). [Link]
-
National Center for Biotechnology Information. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]
-
ResearchGate. Methyl 2-amino-5-chlorobenzoate. (2010). [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Anthranilates and the Power of Palladium Catalysis
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a highly functionalized aniline derivative of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Arylamines are crucial building blocks in the synthesis of a wide range of pharmaceuticals and organic materials.[1] The anthranilate scaffold, in particular, is a key precursor for the synthesis of various heterocyclic compounds with diverse biological activities.
Traditionally, the synthesis of such polysubstituted anilines can be challenging due to the limitations of classical methods like nucleophilic aromatic substitution or reduction of nitroarenes, which often require harsh reaction conditions and exhibit limited functional group tolerance. The adent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds, offering a mild and versatile methodology with a broad substrate scope.[2][3] This reaction allows for the efficient coupling of aryl halides or triflates with a wide array of nitrogen nucleophiles.[2][3]
This document provides a detailed guide to the synthesis of this compound, leveraging the power of the Buchwald-Hartwig amination. As senior application scientists, we aim to provide not just a protocol, but a deeper understanding of the underlying principles and experimental nuances to ensure successful and reproducible synthesis.
The Buchwald-Hartwig Amination: A Mechanistic Overview
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[4] The catalytic cycle, as established through extensive mechanistic studies, involves several key steps.[5]
A typical catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5] Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination from this complex to yield the desired arylamine (Ar-NRR') and regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to promote both the oxidative addition and the final reductive elimination steps, while preventing catalyst decomposition.[6]
Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Experimental Protocol: Synthesis of this compound
This protocol is designed for the synthesis of the target molecule starting from the corresponding aryl bromide, Methyl 2-bromo-5-methyl-4-(trifluoromethyl)benzoate, and an ammonia equivalent. The use of an ammonia surrogate is necessary as gaseous ammonia can be difficult to handle in a standard laboratory setting.[7] Lithium bis(trimethylsilyl)amide (LiHMDS) is a commonly used and effective ammonia equivalent for the palladium-catalyzed synthesis of primary anilines.[3][7]
Reagents and Materials
| Reagent | Grade | Supplier | Notes |
| Methyl 2-bromo-5-methyl-4-(trifluoromethyl)benzoate | ≥97% | Various | Starting material. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Various | Palladium precursor. |
| XPhos | ≥98% | Various | Ligand. |
| Lithium bis(trimethylsilyl)amide (LiHMDS), 1M in THF | Solution | Various | Ammonia equivalent and base. |
| Toluene | Anhydrous, ≥99.8% | Various | Reaction solvent. |
| Diethyl ether | Anhydrous | Various | For workup. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade | Various | For quenching. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent grade | Various | For washing. |
| Brine | Reagent grade | Various | For washing. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent grade | Various | For drying. |
| Silica gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Hexanes | HPLC grade | Various | Eluent for chromatography. |
| Ethyl acetate | HPLC grade | Various | Eluent for chromatography. |
Reaction Setup and Procedure
Caption: Figure 2: Experimental Workflow for Synthesis
Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (1.5 mol%), XPhos (3.0 mol%), and anhydrous toluene (to make a 0.2 M solution with respect to the aryl bromide).
-
The use of an appropriate ligand is crucial for the success of the reaction.[8]
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add Methyl 2-bromo-5-methyl-4-(trifluoromethyl)benzoate (1.0 equiv).
-
Slowly add lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.5 equiv, 1.0 M in THF) dropwise to the stirred mixture at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction progress.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
-
Key Parameters and Considerations
| Parameter | Recommended Condition | Rationale and Causality |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common and effective palladium precursors that are readily reduced in situ to the active Pd(0) species. |
| Ligand | XPhos or other bulky, electron-rich biaryl phosphines | Bulky ligands like XPhos facilitate the crucial reductive elimination step and stabilize the palladium catalyst, preventing the formation of inactive palladium black.[6][9] The choice of ligand can significantly impact reaction efficiency and should be optimized for specific substrates.[9][10] |
| Base | LiHMDS or other strong, non-nucleophilic bases (e.g., NaOtBu) | A strong base is required to deprotonate the amine (or ammonia equivalent) to form the active nucleophile.[3] LiHMDS also acts as the ammonia surrogate in this protocol.[3][7] |
| Solvent | Toluene or other non-polar, high-boiling point solvents (e.g., dioxane) | Non-polar aprotic solvents are generally preferred for Buchwald-Hartwig aminations to ensure the stability of the catalytic species and to allow for heating to the required reaction temperatures.[11] |
| Temperature | 80-110 °C | The reaction temperature often needs to be elevated to drive the oxidative addition and other steps of the catalytic cycle to completion, especially with less reactive aryl bromides or chlorides.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst and some of the ligands are sensitive to oxygen and moisture, so an inert atmosphere is essential to prevent catalyst deactivation. |
Trustworthiness and Self-Validation
To ensure the reliability of this protocol, it is crucial to incorporate self-validating checks throughout the experimental process:
-
Starting Material Purity: Confirm the purity of Methyl 2-bromo-5-methyl-4-(trifluoromethyl)benzoate by ¹H NMR and/or GC-MS before starting the reaction. Impurities can inhibit the catalyst and lead to lower yields.
-
Inert Atmosphere: The use of Schlenk techniques or a glovebox is highly recommended to maintain an inert atmosphere. A color change in the reaction mixture (e.g., formation of a black precipitate) can indicate catalyst decomposition due to the presence of oxygen.
-
Reaction Monitoring: Regularly monitor the reaction progress by TLC or GC-MS. This will not only indicate the completion of the reaction but also help in identifying the formation of any side products, allowing for timely adjustments to the reaction conditions if necessary.
-
Product Characterization: The final product should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of this compound. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental techniques, researchers can achieve high yields of this valuable building block. The protocol and insights provided in this application note are intended to empower scientists in their research and development endeavors, facilitating the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.
References
- Schlummer, B.; Scholz, U. Palladium-catalyzed Buchwald–Hartwig amination: mechanistic aspects and new developments. Adv. Synth.
-
Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amination of Aryl Halides and Related Compounds. Angew. Chem., Int. Ed.2016 , 55, 11780-11825. [Link]
-
Huang, X.; Buchwald, S. L. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Org. Lett.2001 , 3, 3417–3419. [Link]
- Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. In Modern Amination Methods; Ricci, A., Ed.; Wiley-VCH: Weinheim, Germany, 2000; pp 195-262.
- Fors, B. P.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. J. Am. Chem. Soc.2009, 131, 12898–12899.
- Urgaonkar, S.; Verkade, J. G. Palladium-Catalyzed Amination of Aryl Halides by Amines. Adv. Synth.
- Bard, A. J.; Faulkner, L. R.
- Christmann, U.; Vilar, R. Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angew. Chem. Int. Ed.2005, 44, 366-374.
- Blackmond, D. G. Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angew. Chem. Int. Ed.2005, 44, 4302-4320.
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31, 805-818. [Link]
- Hartwig, J. F. Carbon−Heteroatom Bond Formation Catalyzed by Organometallic Complexes.
-
Shen, Q.; Hartwig, J. F. Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides. J. Am. Chem. Soc.2006 , 128, 10028–10029. [Link]
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47, 6338-6361.
- Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. J. Am. Chem. Soc.2000, 122, 12051-12052.
- Marion, N.; Navarro, O.; Mei, J.; Stevens, E. D.; Scott, N. M.; Nolan, S. P. Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions. J. Am. Chem. Soc.2006, 128, 4101-4111.
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Bromides. Angew. Chem. Int. Ed.2008, 47, 4695-4698.
- Guram, A. S.; Buchwald, S. L. Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. J. Am. Chem. Soc.1994, 116, 7901-7902.
- Mann, G.; Hartwig, J. F. Palladium-Catalyzed C−N Bond-Forming Reactions of Aryl Halides. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons: New York, 2002; Vol. 1, pp 1061-1096.
-
Buchwald–Hartwig amination - Wikipedia. [Link]
- Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998, 37, 2046-2067.
- Wolfe, J. P.; Wagaw, S.; Buchwald, S. L. An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The Possible Involvement of Bis(phosphine)palladium Complexes as Key Intermediates. J. Am. Chem. Soc.1996, 118, 7215-7216.
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- 3. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
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The Art of the Possible: A Guide to Buchwald-Hartwig Amination of Trifluoromethyl-Substituted Anilines
Introduction: The Trifluoromethyl Group - A Double-Edged Sword in Drug Discovery
The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry. Its introduction into a molecular scaffold can dramatically and often favorably alter a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the very properties that make the CF₃ group so attractive—its strong electron-withdrawing nature—pose a significant challenge for synthetic chemists. When appended to an aniline, the CF₃ group severely diminishes the nucleophilicity of the nitrogen atom, rendering classical C-N bond-forming reactions sluggish and inefficient.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully navigating the complexities of the Buchwald-Hartwig amination for the synthesis of N-aryl trifluoromethyl-substituted anilines. We will delve into the mechanistic underpinnings of this powerful palladium-catalyzed cross-coupling reaction, offer detailed, field-proven protocols, and provide a guide to troubleshooting common pitfalls.
The Challenge: Overcoming the Electronic Deficit of Trifluoromethyl-Substituted Anilines
The core difficulty in the Buchwald-Hartwig amination of trifluoromethyl-substituted anilines lies in their reduced nucleophilicity. The potent electron-withdrawing effect of the CF₃ group, acting through both inductive and resonance effects, depletes the electron density on the aniline nitrogen. This electronic deficit impedes several key steps in the catalytic cycle, often leading to low yields or complete reaction failure with standard protocols.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is paramount to rational troubleshooting and optimization.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline coordinates to the palladium center. A base then removes the proton from the nitrogen to form a palladium-amido complex. This step is often challenging with electron-deficient anilines due to their decreased acidity.
-
Reductive Elimination: The desired N-aryl aniline is formed, and the Pd(0) catalyst is regenerated.
For electron-deficient anilines, both the amine coordination/deprotonation and the final reductive elimination steps can be kinetically demanding.
Key Parameters for Success: A Strategic Approach
The successful amination of trifluoromethyl-substituted anilines hinges on the judicious selection of the catalyst system and reaction conditions.
The Power of the Ligand: Electron-Rich and Bulky is Better
Modern biaryl phosphine ligands have revolutionized the Buchwald-Hartwig amination, particularly for challenging substrates. These ligands are characterized by their steric bulk and electron-donating properties, which serve to:
-
Promote Reductive Elimination: The steric hindrance of the ligand facilitates the final C-N bond-forming step.
-
Stabilize the Monoligated Pd(0) Species: This enhances the rate of oxidative addition.
For trifluoromethyl-substituted anilines, the following classes of ligands have demonstrated exceptional performance:
-
Dialkylbiarylphosphines: Ligands such as XPhos , BrettPhos , and RuPhos are often the first choice for these challenging couplings. Their steric bulk and electron-rich nature accelerate the key steps of the catalytic cycle.
-
N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes can offer superior stability and activity, especially in difficult cases.[5]
The Palladium Precatalyst: Consistency is Key
While generating the active Pd(0) catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂ is possible, the use of well-defined, air- and moisture-stable precatalysts is highly recommended for reproducibility and higher yields. The Buchwald group has developed several generations of precatalysts (G3, G4, G6) that are designed for efficient and controlled generation of the active catalytic species.
The Base: Strong and Non-Nucleophilic
The diminished acidity of the N-H bond in trifluoromethyl-substituted anilines necessitates the use of a strong, non-nucleophilic base to facilitate the deprotonation step. Common choices include:
-
Sodium tert-butoxide (NaOtBu)
-
Potassium tert-butoxide (KOtBu)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) [6]
Weaker bases like carbonates or phosphates are generally ineffective for these substrates.
Solvent and Temperature: Finding the Sweet Spot
Aprotic, non-polar to moderately polar solvents are typically employed. Toluene and 1,4-dioxane are common choices. Reactions are often conducted at elevated temperatures, typically between 80-120 °C, to overcome the higher activation barriers associated with these challenging substrates.
Experimental Protocol: A General Procedure for the Buchwald-Hartwig Amination of a Trifluoromethyl-Substituted Aniline
This protocol provides a starting point for the coupling of an aryl halide with a trifluoromethyl-substituted aniline. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrate combinations.
Materials:
-
Aryl halide (1.0 mmol)
-
Trifluoromethyl-substituted aniline (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, trifluoromethyl-substituted aniline, palladium precatalyst, and sodium tert-butoxide to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum or screw cap. Evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Quench with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparative Performance of Catalyst Systems
The following table summarizes representative catalyst systems and their performance in the Buchwald-Hartwig amination of various trifluoromethyl-substituted anilines. This data is compiled from the literature and serves as a guide for initial catalyst screening.
| Aryl Halide | Aniline | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | 4-(Trifluoromethyl)aniline | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 110 | 95 | |
| 4-Bromoanisole | 3,5-Bis(trifluoromethyl)aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 99 | [7] |
| 1-Bromo-4-tert-butylbenzene | 2-(Trifluoromethyl)aniline | [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Toluene | 80 | 85 | [8] |
| 2-Bromopyridine | 4-(Trifluoromethyl)aniline | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 100 | 88 | [9] |
| 3-Chlorobenzonitrile | 4-(Trifluoromethyl)aniline | XPhos Pd G3 | - | NaOtBu | Toluene | 100 | 92 |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. The following guide addresses common issues encountered during the Buchwald-Hartwig amination of trifluoromethyl-substituted anilines.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Reduced nucleophilicity of the aniline. 2. Inefficient catalyst system. 3. Deactivated catalyst. | 1. Increase reaction temperature. 2. Screen more electron-rich and bulky ligands (e.g., BrettPhos, RuPhos). 3. Switch to a well-defined precatalyst (e.g., G3 or G4). 4. Ensure rigorous exclusion of oxygen and moisture. |
| Formation of Hydrodehalogenation Byproduct | 1. β-Hydride elimination competing with reductive elimination. 2. Presence of water. | 1. Use a ligand that promotes reductive elimination (e.g., sterically hindered biarylphosphines). 2. Ensure all reagents and solvents are anhydrous. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Base-mediated degradation. | 1. Lower the reaction temperature and extend the reaction time. 2. Screen alternative strong, non-nucleophilic bases (e.g., LiHMDS). |
| Inconsistent Results | 1. Inconsistent quality of reagents or catalyst. 2. Variable levels of oxygen or moisture. | 1. Use a well-defined precatalyst. 2. Employ rigorous inert atmosphere techniques (e.g., glovebox, Schlenk line). |
Conclusion
The Buchwald-Hartwig amination of trifluoromethyl-substituted anilines, while challenging, is a highly enabling transformation in modern organic synthesis. A thorough understanding of the mechanistic hurdles and a rational approach to the selection of ligands, precatalysts, and reaction conditions are the keys to success. By leveraging the advanced catalyst systems and protocols outlined in this guide, researchers can confidently incorporate these valuable building blocks into their synthetic strategies, accelerating the discovery and development of new pharmaceuticals and functional materials.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- Ikawa, T., & Akai, Y. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
- Meng, G., & Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines.
- Reddit. (2018).
- Wikipedia. (2023).
- IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
- Nagy, V., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3664–3675.
- Larraufie, M.-H., et al. (2017). A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. Chemical Science, 8(11), 7649–7654.
- Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Umabharathi, S. B., Neetha, M., & Anilkumar, G. (2022). Selected ligands and catalysts for Buchwald‐Hartwig amination. The Chemical Record, 22(11), e202200111.
- Sigma-Aldrich. (n.d.).
- Fors, B. P., & Buchwald, S. L. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. The Journal of Organic Chemistry, 75(6), 1833–1842.
- Cho, J.-Y., & Buchwald, S. L. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Journal of the American Chemical Society, 133(47), 18998–19001.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl.
- Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2021).
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A new palladacyclic precatalyst for C–N cross-coupling reactions. Chemical Science, 4(3), 916.
- Xu, C., et al. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters, 16(16), 4182–4185.
- The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. (2024). Ningbo Inno Pharmchem Co., Ltd.
- The Trifluoromethyl Group's Impact: Understanding 4-Nitro-3-(trifluoromethyl)aniline. (2024). Ningbo Inno Pharmchem Co., Ltd.
- TCI. (n.d.).
- Chemistry LibreTexts. (2023).
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- 4. books.rsc.org [books.rsc.org]
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Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
For: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of a specific and challenging substrate: Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate .
This particular substrate presents a unique combination of structural features that require careful consideration for successful cross-coupling:
-
Steric Hindrance: The presence of a methyl group and an amino group ortho to the presumed halide or triflate coupling site introduces significant steric bulk, which can impede the approach of the palladium catalyst.[4][5]
-
Electronic Effects: The trifluoromethyl (CF3) group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring.[6][7] The amino group, conversely, is electron-donating. The interplay of these electronic factors affects the oxidative addition step of the catalytic cycle.
-
Coordinating Group: The free amino group can potentially coordinate to the palladium center, which may interfere with the catalytic cycle. However, modern catalyst systems have been developed that are effective for coupling unprotected anilines.[8]
This document will guide the user through the mechanistic considerations, optimization of reaction parameters, and step-by-step protocols to achieve high-yield Suzuki coupling with this substrate.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[9][10] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (or triflate) to form a palladium(II) intermediate. This is often the rate-limiting step and can be challenging with sterically hindered or electron-rich aryl halides.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][11]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated as the desired biaryl product, regenerating the palladium(0) catalyst to re-enter the catalytic cycle.
For sterically demanding substrates like this compound, the choice of ligand on the palladium catalyst is critical to facilitate both the oxidative addition and reductive elimination steps.[4][5]
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: Key Parameters and Component Selection
Achieving high yields with this compound requires careful selection of the catalyst system, base, and solvent. Low yields in Suzuki couplings with sterically hindered substrates are often due to slow reaction rates.[5]
Catalyst and Ligand Selection
This is the most critical factor for success with hindered substrates.[5] Standard catalysts like Pd(PPh₃)₄ are often ineffective.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precursors that are reduced in situ to the active Pd(0) species.
-
Ligands: Bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are essential.[5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates oxidative addition and accelerates reductive elimination.[5]
| Ligand Type | Examples | Key Advantages for this Substrate |
| Bulky Phosphines | SPhos, XPhos, RuPhos | Excellent for coupling hindered substrates; promotes fast reaction rates.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | High efficacy, even with tetra-ortho-substituted biaryls; robust and thermally stable.[5][12] |
| Specialized Ligands | CataXCium A, BI-DIME | Can be effective for particularly challenging couplings, including those with unprotected anilines.[4][8] |
Base Selection
The base plays a crucial role in activating the boronic acid for transmetalation.[5][9]
-
Potassium Phosphate (K₃PO₄): An effective and commonly used base for challenging couplings. The presence of a small amount of water can sometimes be beneficial with phosphate bases.[5]
-
Cesium Carbonate (Cs₂CO₃): Another strong inorganic base that often gives good results.[5]
-
Potassium tert-butoxide (t-BuOK): A stronger base that may be necessary for very hindered systems.[5][12]
Solvent Selection
The choice of solvent can significantly impact reaction rates and solubility of reagents.
-
Aprotic Polar Solvents: Toluene, 1,4-Dioxane, and Dimethylformamide (DMF) are commonly used. Dioxane is often a good starting point.[12]
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is frequently employed, especially with carbonate or phosphate bases.[1][8]
Experimental Protocols
The following protocols are designed as a robust starting point. Optimization may be required depending on the specific arylboronic acid used. It is assumed that the user is starting with the corresponding aryl halide or triflate of this compound.
General Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a good starting point for coupling with various aryl- and heteroarylboronic acids.
Materials:
-
This compound derivative (aryl bromide or iodide, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound derivative, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Place the reaction vial in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Alternative Conditions using an NHC Ligand and a Stronger Base
This protocol may be beneficial for particularly unreactive coupling partners.
Materials:
-
This compound derivative (aryl chloride or bromide, 1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Pd(IPr)(cinnamyl)Cl] (a commercially available Pd-NHC precatalyst, 0.02 equiv, 2 mol%)
-
Potassium tert-butoxide (t-BuOK) (3.0 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, add the this compound derivative, arylboronic acid, [Pd(IPr)(cinnamyl)Cl], and t-BuOK to an oven-dried reaction vial with a stir bar.
-
If a glovebox is not available, add the solids quickly in the open air, seal the vial, and immediately begin the inerting procedure as described in Protocol 1.
-
Add degassed toluene via syringe to a final concentration of 0.1-0.2 M.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Proceed with the extraction and purification as described in Protocol 1.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Inappropriate base or ligand | - Use a fresh batch of palladium precursor and ligand.- Ensure all solvents are properly dried and degassed.- Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃, t-BuOK).[5] |
| Protodeboronation of Boronic Acid | - Reaction temperature too high- Prolonged reaction time- Base is too strong or aqueous conditions are too harsh | - Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃).- Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. |
| Formation of Homocoupled Byproducts | - Oxygen contamination leading to reductive elimination from the Pd(II) intermediate before transmetalation | - Ensure the reaction is maintained under a strict inert atmosphere. |
| Difficult Purification | - Close Rf values of starting material and product- Presence of persistent impurities from the catalyst | - Optimize the chromatography mobile phase.- Consider a different purification method (e.g., recrystallization, preparative HPLC). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a challenging but achievable transformation. Success hinges on overcoming the steric hindrance and managing the electronic properties of the substrate through the rational selection of a modern catalyst system. The use of bulky, electron-rich phosphine or NHC ligands in combination with an appropriate base and solvent system is paramount. The protocols provided herein serve as a comprehensive starting point for researchers aiming to synthesize novel biaryl compounds from this valuable building block, paving the way for advancements in drug discovery and materials science.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. ResearchGate. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]
-
Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. NTNU Open. Available at: [Link]
-
Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. ACS Publications. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Publishing. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications. Available at: [Link]
-
Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. National Institutes of Health. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
-
Synthesis of trans-2-(trifluoromethyl)cyclopropanes via Suzuki reactions with an N-methyliminodiacetic acid boronate. PubMed. Available at: [Link]
-
Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wwjmrd.com [wwjmrd.com]
- 10. nobelprize.org [nobelprize.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
use of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate in fungicide synthesis
Application Notes & Protocols for Fungicide Synthesis
Topic: Utilization of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate as a Key Intermediate in the Synthesis of Novel Fungicides.
For: Researchers, Synthetic Chemists, and Agrochemical Development Professionals.
Introduction: The Quest for Advanced Fungicidal Agents
The persistent challenge of fungal pathogens in agriculture necessitates the continuous development of novel, effective, and environmentally conscious fungicides. A prominent class of modern fungicides is the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal respiratory chain, proving highly effective against a broad spectrum of diseases.[1][2][3] The efficacy of these molecules is profoundly influenced by their chemical structure, particularly the substituents on the aromatic rings.
This guide focuses on This compound , a sophisticated chemical building block, or synthon, designed for the synthesis of high-performance fungicides. Its unique substitution pattern—featuring a reactive amine, an activating methyl group, and a performance-enhancing trifluoromethyl group—makes it an ideal starting material for creating next-generation SDHI fungicides, such as analogues of bixafen or isopyrazam.[4][5]
Application Notes: The Scientific Rationale
The Strategic Importance of the Trifluoromethyl (CF₃) Group
The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in modern medicinal and agrochemical design.[6] Its presence on the aniline ring of a fungicide imparts several critical advantages:
-
Enhanced Lipophilicity: The CF₃ group significantly increases the molecule's lipophilicity (fat-solubility).[7][8] This property is crucial for improving the fungicide's ability to penetrate the waxy outer layers of plant tissues and the cell membranes of fungal pathogens.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by enzymes within the plant or fungus.[8] This leads to a more stable and persistent fungicidal effect.
-
Increased Binding Affinity: The high electronegativity of the CF₃ group can alter the electronic profile of the entire molecule, often leading to stronger and more specific binding interactions with the target enzyme, in this case, succinate dehydrogenase.[9][10]
The Role of the Anthranilate Moiety
The core structure, Methyl 2-amino-benzoate (an anthranilate derivative), provides the essential reactive handle for synthesis.
-
Amide Bond Formation: The amino group (-NH₂) at the 2-position is the nucleophilic site for the key amide bond-forming reaction. This amide linkage is a characteristic feature of most SDHI fungicides, connecting the substituted aniline "head" to the heterocyclic "tail" (e.g., a pyrazole ring).[1][3]
-
Conformational Lock: The ortho-positioning of the amino group relative to the ester can influence the molecule's final conformation. This "ortho-effect" can pre-organize the molecule into a shape that is favorable for binding to the active site of the target enzyme, thereby increasing its potency. Mechanistic studies have shown that the ortho-NH₂ substituent can serve as an activating group, enhancing both reactivity and stereoselectivity in certain synthetic strategies.[1][3]
Synthetic Protocol: Synthesis of a Pyrazole-Amide SDHI Fungicide
This section details a representative protocol for the synthesis of a novel SDHI fungicide from this compound. The target molecule is an analogue of commercially successful pyrazole carboxamide fungicides.[4][11]
Reaction Scheme:
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier |
| This compound | C₁₀H₁₀F₃NO₂ | 233.19 | 872624-53-8 | Sigma-Aldrich |
| 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride | C₆H₅ClF₂N₂O | 194.57 | 179555-97-0 | Various |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Standard |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Standard |
| Hydrochloric Acid (HCl), 1M solution | HCl | 36.46 | 7647-01-0 | Standard |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 144-55-8 | Standard |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Standard |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Standard |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.33 g, 10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 40 mL). Stir until fully dissolved. Add triethylamine (1.67 mL, 12.0 mmol, 1.2 eq).
-
Scientist's Note: Anhydrous conditions and an inert atmosphere (N₂) are critical to prevent hydrolysis of the highly reactive acid chloride.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Scientist's Note: Cooling controls the initial exotherm of the acylation reaction, preventing potential side reactions and decomposition.
-
-
Reagent Addition: Dissolve 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (2.14 g, 11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled aniline solution over 30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The disappearance of the starting aniline spot indicates the reaction is complete.
-
Work-up: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (20 mL).
-
Scientist's Note: The HCl wash removes unreacted triethylamine. The NaHCO₃ wash removes any excess acid chloride and HCl. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.
Expected Results & Characterization
-
Yield: 85-95%
-
Purity: >98% (by HPLC/NMR)
-
Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity, ensuring the protocol is self-validating.
| Parameter | Typical Expected Outcome |
| Appearance | White to off-white crystalline solid |
| Yield | 3.32 - 3.71 g (85 - 95%) |
| ¹H NMR (CDCl₃) | Expect characteristic peaks for: aromatic protons, pyrazole protons, N-H amide proton (broad singlet), methyl ester protons (-OCH₃), pyrazole N-methyl protons (-NCH₃), and a triplet for the difluoromethyl group (-CHF₂). |
| HRMS (ESI) | Calculated mass for C₁₆H₁₄F₅N₃O₃ [M+H]⁺ should match the observed mass within ± 5 ppm. |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of advanced SDHI fungicides. The strategic placement of its functional groups provides a robust platform for creating potent and metabolically stable active ingredients. The protocol described herein offers a reliable and high-yielding pathway to novel pyrazole carboxamide fungicides, demonstrating the practical utility of this synthon in modern agrochemical research and development.
References
Sources
- 1. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of succinate dehydrogenase fungicide via computational substitution optimization - American Chemical Society [acs.digitellinc.com]
- 3. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - ProQuest [proquest.com]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate as a Key Intermediate in Modern Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Intermediates in Agrochemicals
The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, has revolutionized the development of modern agrochemicals. The unique physicochemical properties conferred by the CF₃ group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic effects—can dramatically improve the efficacy and selectivity of active ingredients.[1] Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a key building block in the synthesis of a new generation of herbicides, particularly those based on the picolinic acid scaffold. Picolinic acid herbicides represent a significant class of synthetic auxin herbicides, known for their systemic action and effectiveness against a broad spectrum of weeds.[2][3] This document provides a comprehensive guide to the synthesis and application of this compound as a pivotal intermediate in the production of innovative herbicides.
Chemical Profile and Significance
| Compound Name | This compound |
| CAS Number | 1805727-21-9 |
| Molecular Formula | C₁₀H₁₀F₃NO₂ |
| Molecular Weight | 233.19 g/mol |
| Structure | |
| Key Features | Trifluoromethyl-substituted anthranilate scaffold, versatile intermediate for the synthesis of complex heterocyclic systems. |
The strategic placement of the trifluoromethyl, amino, and methyl groups on the benzene ring makes this molecule a highly valuable precursor for constructing complex herbicidal molecules. The amino group serves as a handle for further chemical modifications, such as the formation of amides and heterocyclic rings, which are common structural motifs in many modern herbicides.
Synthesis of this compound
The primary route for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in industrial organic synthesis due to its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.[4][5]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for the synthesis of the target intermediate.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (1.0 eq)
-
Methylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)
-
Solvent: Degassed Toluene and Water (4:1 v/v)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, methylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove any oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed toluene and water solvent mixture.
-
Reaction: Stir the reaction mixture vigorously and heat to 80-90 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Application in Herbicide Synthesis: A Gateway to Picolinamide Herbicides
This compound is a critical precursor for the synthesis of novel picolinamide herbicides. These herbicides are known for their high efficacy at low application rates and their unique mode of action, often targeting key enzymes in plant growth pathways. The synthesis of these complex molecules typically involves the construction of a heterocyclic core, for which the subject intermediate provides a functionalized aromatic building block.
While specific commercial herbicides directly synthesized from this intermediate are often proprietary, the scientific literature and patent landscape indicate its utility in the development of next-generation weed control agents. For instance, trifluoromethyl-substituted anilines are key components in the synthesis of several picolinic acid and pyridine-based herbicides.[1]
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of picolinamide herbicides.
The synthesis of these advanced herbicides is a multi-step process that leverages the reactivity of the amino group and the ester functionality of the intermediate. The trifluoromethyl group remains as a key pharmacophore in the final active molecule, contributing to its herbicidal potency.
Conclusion and Future Perspectives
This compound stands as a testament to the power of fluorine chemistry in modern agrochemical research. Its strategic design and versatile reactivity make it an indispensable intermediate for the synthesis of highly effective and selective herbicides. The protocols and insights provided in this document are intended to empower researchers and scientists in their efforts to develop the next generation of crop protection solutions. As the demand for sustainable and efficient agricultural practices continues to grow, the importance of key intermediates like this compound will undoubtedly increase, paving the way for the discovery of novel herbicides with improved environmental profiles and enhanced efficacy.
References
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. [Link]
-
Picolinafen | C19H12F4N2O2 | CID 3294375. PubChem. [Link]
-
HERBICIDAL TETRAZOLE COMPOUNDS. European Patent Office. [Link]
- WO2013050433A1 - Pesticide preparation and process for producing the same.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]
-
Trifluralin. Wikipedia. [Link]
-
AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. European Patent Office. [Link]
-
WO 90/02486. Googleapis. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
- US6333434B1 - Preparation of trifluoromethylanilines.
- ES2091044T3 - PICOLINAMIDE HERBICIDES DERIVATIVES.
-
Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin... ResearchGate. [Link]
-
HERBICIDE COMBINATIONS. EPO. [Link]
Sources
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- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
synthesis of novel pharmaceutical scaffolds from Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
An Application Guide to the Synthesis of Novel Pharmaceutical Scaffolds from Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Introduction
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. These core structures provide the foundation for developing new therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic properties. This compound stands out as a highly valuable, yet underutilized, starting material. Its unique substitution pattern, featuring a nucleophilic amine, an electrophilic ester, and a bioisosterically significant trifluoromethyl (CF3) group, makes it an ideal precursor for constructing complex heterocyclic systems.
The trifluoromethyl group is a privileged moiety in medicinal chemistry, known to significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] Its strong electron-withdrawing nature profoundly influences the reactivity of the parent molecule, offering both challenges and opportunities in synthetic design.[1]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing robust protocols for the synthesis of novel quinazolinone scaffolds from this compound. The methodologies are grounded in established chemical principles, with an emphasis on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Section 1: Strategic Considerations for Scaffold Synthesis
The ortho-disposition of the amine and methyl ester groups on the benzene ring of the starting material is a classic arrangement for intramolecular cyclization reactions, making it a powerful synthon for building fused heterocyclic scaffolds.[2][3] The primary target of this guide is the quinazolinone ring system, a scaffold present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4][5]
The general strategy involves the condensation of the anthranilate's amino group with a one-carbon synthon, followed by an intramolecular cyclization/dehydration to form the fused pyrimidinone ring. The presence of the electron-withdrawing CF3 group deactivates the aniline nitrogen, potentially requiring more forcing conditions than analogous non-fluorinated substrates. However, this same group provides a valuable spectroscopic and analytical handle for reaction monitoring and characterization.
Caption: A generalized workflow from the starting material to a library of potential drug candidates.
Section 2: Synthesis of a Quinazolinone Scaffold
This section provides a detailed, validated protocol for the synthesis of 6-methyl-7-(trifluoromethyl)quinazolin-4(3H)-one, a key scaffold for further derivatization. The chosen method is an adaptation of the well-established Niementowski quinazolinone synthesis, which utilizes formamide as both a reagent and a solvent.[4]
Protocol 2.1: Synthesis of 6-Methyl-7-(trifluoromethyl)quinazolin-4(3H)-one
Principle: This one-pot reaction involves the initial formation of an N-formyl intermediate through the reaction of the primary amine with formamide at elevated temperatures. Subsequent intramolecular cyclization between the newly formed amide and the methyl ester, with the elimination of methanol and water, yields the thermodynamically stable quinazolinone ring system.[5]
Materials and Reagents
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equiv. | Quantity (mmol) | Volume/Mass |
| This compound | 247.20 | 1.0 | 10 | 2.47 g |
| Formamide | 45.04 | ~20 | 200 | 8.0 mL |
| Deionized Water | 18.02 | - | - | 100 mL |
| Ethanol | 46.07 | - | - | As needed for recrystallization |
Experimental Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 2.47 g) and formamide (200 mmol, 8.0 mL).
-
Heating: Heat the reaction mixture to 140-150°C in an oil bath. The solid starting material should dissolve as the temperature increases.
-
Scientist's Note: Formamide serves as the source of the C2-H unit of the quinazolinone ring. Using it in large excess ensures it also functions effectively as a high-boiling solvent, facilitating the high temperatures required for cyclization. This temperature is crucial to overcome the electronic deactivation of the aniline by the CF3 group.
-
-
Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression.
-
Work-up: After completion, allow the reaction mixture to cool to approximately 60-70°C. Carefully and slowly pour the warm mixture into 100 mL of ice-cold water with vigorous stirring.
-
Scientist's Note: Pouring the reaction mixture into water precipitates the organic product while the excess formamide and other water-soluble byproducts remain in the aqueous phase. Performing this while the mixture is still warm prevents premature solidification in the reaction flask.
-
-
Isolation: Collect the resulting white to off-white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any residual formamide.
-
Purification: Dry the crude product under vacuum. The crude 6-methyl-7-(trifluoromethyl)quinazolin-4(3H)-one can be further purified by recrystallization from hot ethanol to yield a crystalline solid.
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS, and IR spectroscopy). The anticipated yield is approximately 85-95%.
Caption: Reaction mechanism for the synthesis of the quinazolinone scaffold.
Section 3: Downstream Functionalization Strategies
The synthesized 6-methyl-7-(trifluoromethyl)quinazolin-4(3H)-one is not an endpoint but a versatile platform for creating a diverse chemical library. The scaffold possesses several reactive handles for further modification.
-
N3-Alkylation/Arylation: The nitrogen at the 3-position is the most common site for derivatization. It can be readily alkylated using various alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) or undergo more complex couplings like the Buchwald-Hartwig amination with aryl halides.
-
C4-Chlorination and Nucleophilic Substitution: The C4-keto group can be converted to a C4-chloro group using reagents like POCl₃ or SOCl₂. This chloride is an excellent leaving group, enabling subsequent nucleophilic aromatic substitution with a wide array of amines, alcohols, or thiols to generate 4-substituted quinazolines, a class of potent enzyme inhibitors.[6]
-
Benzylic Bromination: The C6-methyl group can be selectively functionalized via radical bromination (e.g., using N-bromosuccinimide and a radical initiator), installing a handle for further C-C or C-N bond formation.
Section 4: Troubleshooting and Key Insights
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient temperature or time. | Ensure oil bath temperature is stable at 140-150°C. Extend reaction time and monitor closely by TLC. |
| Product loss during work-up. | Ensure complete precipitation by using ice-cold water and allowing sufficient time for the solid to form before filtration. | |
| Impure Product | Residual formamide. | Wash the filtered solid extensively with cold water. If necessary, triturate the crude product with diethyl ether. |
| Formation of side products. | High temperatures can sometimes lead to decomposition. Do not exceed 160°C. Purification by column chromatography may be required if recrystallization is ineffective. | |
| Reaction Fails to Start | Poor quality of starting material or reagents. | Use freshly opened or purified formamide. Ensure the starting anthranilate is pure. |
Conclusion
This compound is a potent building block for accessing novel, pharmaceutically relevant heterocyclic scaffolds. The protocol detailed herein for the synthesis of a substituted quinazolinone provides a reliable and scalable route to a key intermediate. By leveraging the unique electronic properties conferred by the trifluoromethyl group and the strategic placement of reactive functional groups, researchers can efficiently generate diverse libraries of compounds for biological screening. This guide serves as a foundational resource, empowering scientists in the field of drug discovery to explore new chemical space and accelerate the development of next-generation therapeutics.
References
- Organic Letters. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives.
-
Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. ResearchGate. [Link]
- National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
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Chemical Communications (RSC Publishing). Preparation of anthranils via chemoselective oxidative radical cyclization of 3-(2-azidoaryl) substituted propargyl alcohols. [Link]
-
PubMed. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. [Link]
-
National Institutes of Health. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). [Link]
-
MDPI. Design, Synthesis, and Utility of Defined Molecular Scaffolds. [Link]
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MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
ResearchGate. Sequential Silver-Catalyzed Oxidative Cyclization Reactions of Unprotected 2-Alkynylanilines to Anthranils. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2026). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. [Link]
-
Organic Letters. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. ACS Publications. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health. [Link]
-
ChemRxiv. Highly Regio- and Diastereoselective Tethered Aza-Wacker Cyclizations of Alkenyl Phosphoramidates. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle. [Link]
-
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Application Note: Strategic Derivatization of the Amine Functionality in Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Key Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (CF3) group, is a cornerstone of rational drug design.[1][2][3] The CF3 group profoundly influences a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its overall pharmacological profile.[1][2][4] Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a valuable bifunctional building block, presenting both a reactive primary aromatic amine and a methyl ester. The aromatic amine serves as a critical handle for chemical diversification, allowing for the synthesis of extensive compound libraries to explore structure-activity relationships (SAR). Aromatic amines are key substructures in over a third of drug candidates, highlighting their importance in interacting with biological targets like proteins and enzymes.[5]
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of the amine functionality of this compound. We will explore three robust and versatile chemical transformations: acylation, sulfonylation, and reductive amination. Each protocol is presented with an in-depth rationale for the experimental choices, ensuring scientific integrity and reproducibility for researchers in medicinal chemistry and drug development.
Reactivity and Strategic Considerations
The chemical reactivity of the primary amine in this compound is modulated by the electronic and steric environment of the benzene ring. The potent electron-withdrawing nature of the trifluoromethyl group at the para position significantly decreases the electron density of the aromatic ring and the nucleophilicity of the amine. Conversely, the methyl group at the meta position provides a mild electron-donating effect. The ortho-methyl ester group introduces some steric hindrance, which must be considered when selecting coupling partners and reaction conditions. These competing factors necessitate carefully optimized protocols to achieve high-yield derivatization.
Experimental Workflows: A Visual Overview
The following diagram outlines the general workflow for the derivatization of the target compound, from the initial reaction setup to the final characterization of the purified product.
Caption: General workflow for the derivatization of this compound.
Protocol 1: N-Acylation for Amide Synthesis
The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. This protocol details the acylation of the primary amine using an acyl chloride in the presence of a non-nucleophilic base.
Principle of the Method
The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion.
Caption: N-Acylation of the primary amine to form an amide derivative.
Detailed Experimental Protocol
Reagents and Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)
-
Pyridine or Triethylamine (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired amide.
Scientist's Notes & Rationale
-
Causality: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of the acyl chloride.
-
Expertise: Cooling the reaction to 0 °C before adding the acyl chloride helps to control the exothermic reaction and minimize side product formation.
-
Trustworthiness: Monitoring the reaction by TLC or LC-MS ensures that the reaction is driven to completion and provides a preliminary assessment of product formation and purity before workup.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that dissolves both reactants and does not react with the acyl chloride. |
| Base | Pyridine or Triethylamine | Acts as an HCl scavenger to neutralize the acid byproduct and drive the reaction forward. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermicity of the reaction. |
| Stoichiometry | Slight excess of acyl chloride (1.1 eq) | Ensures complete consumption of the starting amine. |
Protocol 2: N-Sulfonylation for Sulfonamide Synthesis
Sulfonamides are a privileged functional group in medicinal chemistry, present in a wide array of antibacterial, diuretic, and hypoglycemic drugs. This protocol outlines the synthesis of sulfonamides from the target amine.
Principle of the Method
Similar to acylation, the primary amine nucleophilically attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the generated HCl.
Caption: N-Sulfonylation of the primary amine to form a sulfonamide.
Detailed Experimental Protocol
Reagents and Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.2 equivalents)
-
Pyridine (as solvent and base) or Triethylamine (2.0 equivalents) in THF
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine or a suitable solvent like Tetrahydrofuran (THF) with triethylamine (2.0 eq).
-
Add the sulfonyl chloride (1.2 eq) portion-wise at room temperature.[6]
-
Stir the reaction mixture at room temperature or gently heat to 50 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM or ethyl acetate.
-
Wash the organic solution with 1 M HCl to remove excess pyridine/triethylamine, followed by saturated NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography or recrystallization.
Scientist's Notes & Rationale
-
Expertise: Aromatic amines are generally less nucleophilic than aliphatic amines, and the electron-withdrawing CF3 group further deactivates the amine. Therefore, slightly more forcing conditions (e.g., gentle heating) may be necessary compared to acylation.
-
Trustworthiness: The workup procedure is designed to remove both the basic catalyst and any unreacted sulfonyl chloride (which can hydrolyze), ensuring a clean crude product for purification.
| Parameter | Condition | Rationale |
| Solvent/Base | Pyridine or THF/Triethylamine | Pyridine can act as both solvent and base. THF is a good alternative inert solvent. |
| Temperature | Room Temperature to 50 °C | May require heating to overcome the lower nucleophilicity of the amine. |
| Stoichiometry | Excess of sulfonyl chloride (1.2 eq) | Ensures the reaction goes to completion. |
| Workup | Acid wash (1 M HCl) | Effectively removes the organic base used in the reaction. |
Protocol 3: Reductive Amination for Secondary Amine Synthesis
Reductive amination is a powerful and versatile method for forming C-N bonds, converting the primary amine into a secondary amine by reaction with an aldehyde or ketone.[7]
Principle of the Method
This is a one-pot reaction where the primary amine first condenses with a carbonyl compound (aldehyde or ketone) to form an imine intermediate.[8][9] This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to yield the secondary amine.[9][10]
Caption: Reductive amination workflow for secondary amine synthesis.
Detailed Experimental Protocol
Reagents and Materials:
-
This compound
-
Aldehyde or Ketone (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCE, add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the final secondary amine.
Scientist's Notes & Rationale
-
Causality: Sodium triacetoxyborohydride is the preferred reducing agent as it is mild and selective for the reduction of the iminium ion in the presence of the unreacted aldehyde/ketone.[10]
-
Expertise: The reaction is often run in non-protic solvents like DCE or THF. A small amount of acetic acid can catalyze the formation of the imine intermediate, but it is not always necessary.
-
Trustworthiness: The portion-wise addition of the hydride reducing agent helps to control the reaction rate and any potential effervescence. The basic workup neutralizes the acidic components and quenches the excess reducing agent.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for imines/iminium ions over carbonyls. |
| Solvent | Dichloroethane (DCE) or THF | Common aprotic solvents for reductive amination. |
| Catalyst | Acetic Acid (optional) | Can accelerate the initial imine formation step. |
| Quenching | Saturated NaHCO₃ | Neutralizes the reaction and safely decomposes excess hydride reagent. |
Analytical Validation of Derivatization
Confirmation of successful derivatization and assessment of purity are critical final steps. A combination of chromatographic and spectroscopic techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): An essential tool for assessing the purity of the final compound. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for these types of aromatic compounds.[11] UV detection is suitable due to the aromatic nature of the derivatives.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized derivative. Electrospray ionization (ESI) is a common technique for these molecules, and the observation of the [M+H]⁺ ion is a key diagnostic indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Successful derivatization is confirmed by the disappearance of the broad singlet corresponding to the -NH₂ protons and the appearance of new signals. For acylation/sulfonylation, a new amide/sulfonamide N-H proton signal will appear downfield. For reductive amination, new signals corresponding to the newly introduced alkyl group will be observed.
-
¹³C NMR and ¹⁹F NMR: Provide further structural confirmation of the final product.
-
Conclusion
The primary amine of this compound provides a versatile anchor point for chemical modification. The acylation, sulfonylation, and reductive amination protocols detailed in this guide are robust, reproducible, and broadly applicable for generating diverse libraries of compounds for drug discovery and development. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can effectively leverage this valuable building block to synthesize novel chemical entities with tailored properties.
References
- Vertex AI Search. (n.d.).
-
Méndez-Lucio, O., et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel), 13(9), 241. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. [Link]
- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
- SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- National Institutes of Health. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Organic Chemistry Tutor. (n.d.).
- ChemicalBook. (n.d.). methyl 2-amino-5-methyl-4-(trifluoromethyl)
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
- RSC Publishing. (2021).
- Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis.
- PubMed. (n.d.).
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Books. (2019).
- ResearchGate. (n.d.). C-Acylation of (a)
- BenchChem. (n.d.).
- National Institutes of Health. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
- LCGC North America. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- ResearchGate. (n.d.).
- MDPI. (2023).
- ResearchGate. (n.d.).
- Fisher Scientific. (n.d.). Methyl 2-Amino-4-(trifluoromethyl)
- American Chemical Society. (2022).
- Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Acylation of 2-amino-5,5-dimethyl-Δ1-pyrroline 1-oxide.
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Application Note: A Guide to the Electrophilic Reactivity of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Abstract
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of pharmaceuticals and advanced materials.[1] The strategic placement of an activating amino group, a deactivating methyl ester, and a strongly electron-withdrawing trifluoromethyl group creates a unique reactivity profile. This guide provides an in-depth analysis of the compound's reactions with electrophiles, focusing on two primary pathways: reactions at the nucleophilic amino group and electrophilic substitution on the aromatic ring. We present detailed, field-proven protocols for key transformations, including diazotization-Sandmeyer reactions and N-acylation, offering researchers a practical framework for the strategic modification of this versatile substrate.
Introduction: Understanding the Molecular Architecture
The synthetic utility of an aromatic building block is dictated by the electronic and steric interplay of its substituents. In this compound, four distinct groups modulate the reactivity of the benzene ring:
-
Amino Group (-NH₂): A potent activating group due to its ability to donate a lone pair of electrons into the aromatic π-system via resonance. It is a strong ortho, para-director.[2][3]
-
Methyl Ester Group (-COOCH₃): A moderately deactivating group that withdraws electron density from the ring through both inductive and resonance effects. It acts as a meta-director.
-
Trifluoromethyl Group (-CF₃): A very strong deactivating group due to the powerful inductive electron-withdrawing effect of the three fluorine atoms. It is also a meta-director.[4]
-
Methyl Group (-CH₃): A weakly activating group that donates electron density through an inductive effect, directing electrophiles to the ortho and para positions.
The dominant influence on electrophilic aromatic substitution is the powerfully activating -NH₂ group. This directs incoming electrophiles primarily to the positions ortho and para to it. However, the amino group itself is a primary site of reactivity, readily reacting with acids and electrophiles. This dual reactivity allows for two distinct synthetic strategies, which we will explore in detail.
Pathway I: Reactions at the Amino Group - Diazotization and Sandmeyer Transformations
The primary amino group is readily converted into a diazonium salt (-N₂⁺), an exceptionally versatile intermediate. Diazonium salts are valuable because the dinitrogen moiety is an excellent leaving group (N₂ gas), facilitating its replacement by a wide array of nucleophiles.[5][6] This transformation is initiated by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid.[5]
Mechanistic Rationale
The diazotization process involves the formation of a nitrosonium ion (NO⁺) electrophile, which attacks the nucleophilic amino group. Subsequent dehydration steps lead to the formation of the stable aryl diazonium salt. The success of this reaction hinges on maintaining low temperatures (typically 0–5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.
Caption: Mechanism of Aryl Diazonium Salt Formation.
The resulting diazonium salt is rarely isolated and is typically used immediately in subsequent reactions, such as the Sandmeyer reaction. The Sandmeyer reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with the corresponding nucleophile.[7][8] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[8]
Protocol 1: Sandmeyer Chlorination to Synthesize Methyl 2-chloro-5-methyl-4-(trifluoromethyl)benzoate
This protocol details the conversion of the amino group to a chloro group, a synthetically useful transformation that is difficult to achieve by direct electrophilic chlorination due to the high reactivity of the starting aniline.
Caption: Workflow for Diazotization-Sandmeyer Reaction.
-
Preparation of Copper(I) Chloride Solution: In a 250 mL three-neck flask equipped with a mechanical stirrer and thermometer, dissolve copper(I) chloride (1.2 g, 12.1 mmol) in concentrated hydrochloric acid (15 mL).
-
Preparation of Amine Solution: In a separate 250 mL beaker, add this compound (2.35 g, 10.0 mmol) to a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL). Stir until a fine slurry is formed and cool the mixture to 0 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL). While maintaining the amine slurry temperature between 0 and 5 °C, add the sodium nitrite solution dropwise over 20 minutes with vigorous stirring. A clear solution of the diazonium salt should form. Continue stirring at this temperature for an additional 15 minutes.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. The addition should be controlled to keep the reaction temperature below 20 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 30 minutes until the evolution of nitrogen gas ceases.
-
Workup and Purification: Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Data Summary for Sandmeyer Reactions
| Reagent | Product Functional Group | Typical Yield (%) | Reference |
| CuCl / HCl | -Cl | 65-80% | [8] |
| CuBr / HBr | -Br | 70-85% | [9] |
| CuCN / KCN | -CN | 60-75% | [7] |
| KI | -I | 75-90% | [9] |
Pathway II: Reactions at the Amino Group - N-Acylation for Protection and Moderation
Direct electrophilic substitution on highly activated anilines can be difficult to control, often leading to polysubstitution and oxidation side products.[2] A common and effective strategy to mitigate this is to protect the amino group via acylation, converting it to an amide.
Rationale for N-Acylation
-
Moderating Reactivity: The resulting acetamido group (-NHCOCH₃) is still an activating ortho, para-director, but it is significantly less powerful than the amino group. This is because the nitrogen lone pair is delocalized into the adjacent carbonyl group, making it less available to the aromatic ring.
-
Preventing Side Reactions: Acylation prevents the amino group from acting as a base and reacting with acidic reagents used in many EAS reactions (e.g., nitration, sulfonation).
-
Steric Influence: The bulkier acetamido group can sterically hinder the ortho positions, often favoring substitution at the less hindered para position.
Protocol 2: N-Acetylation to Synthesize Methyl 2-acetamido-5-methyl-4-(trifluoromethyl)benzoate
This protocol uses acetic anhydride as the acylating agent. The reaction is typically performed in the presence of a mild base to neutralize the acetic acid byproduct or can be run under acidic conditions.
Caption: Workflow for N-Acylation of an Aromatic Amine.
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (2.35 g, 10.0 mmol) in glacial acetic acid (20 mL).
-
Addition of Reagent: To this suspension, add acetic anhydride (1.2 mL, 12.5 mmol) in one portion.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 90 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. A white precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum. The product is often of high purity, but can be recrystallized from an ethanol/water mixture if necessary.
Pathway III: Controlled Electrophilic Aromatic Substitution (EAS)
With the amino group protected as an acetamide, the aromatic ring is now suitably deactivated for controlled electrophilic substitution. The -NHCOCH₃ group directs incoming electrophiles to its ortho and para positions.
-
Para-position: Already occupied by the methyl group.
-
Ortho-positions: The C6 position is sterically hindered by the adjacent methyl ester. The C3 position is therefore the most probable site for electrophilic attack.
Example Application: Bromination of the N-Acetylated Substrate
This protocol demonstrates how the N-acetylation strategy enables regioselective bromination at the C3 position, a reaction that would be uncontrollable on the free amine.
Caption: Strategy for Controlled Electrophilic Bromination.
Protocol 3: Synthesis of Methyl 2-acetamido-3-bromo-5-methyl-4-(trifluoromethyl)benzoate
-
Reaction Setup: Dissolve the N-acetylated product from Protocol 2 (2.77 g, 10.0 mmol) in glacial acetic acid (30 mL) in a 100 mL flask.
-
Addition of Bromine: In a fume hood, add a solution of bromine (0.54 mL, 10.5 mmol) in 5 mL of glacial acetic acid dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4 hours. The reaction can be monitored for the disappearance of the starting material by TLC.
-
Workup: Pour the reaction mixture into 150 mL of cold water containing a small amount of sodium bisulfite to quench any excess bromine.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure brominated product.
Summary and Conclusion
The reactivity of this compound is a case study in the strategic control of chemical synthesis. The primary amino group serves as both a powerful directing group for EAS and a versatile functional handle for transformations via diazonium salts.
-
Direct reaction at the -NH₂ group via diazotization provides a high-yield pathway to a variety of derivatives through the Sandmeyer reaction, enabling the introduction of halides and other functionalities.
-
Protection of the -NH₂ group as an acetamide is a crucial step to moderate the ring's reactivity, allowing for controlled and regioselective electrophilic aromatic substitution at the C3 position.
By understanding the electronic and steric factors at play, and by employing the robust protocols outlined in this guide, researchers can effectively leverage this valuable building block for the development of complex molecular targets in drug discovery and materials science.
References
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Diazotization of S-Sulfonyl-cysteines. (2019, October 28). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (n.d.). Scientific Research Publishing. Retrieved January 22, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Methyl 4-amino-2-(trifluoromethyl)benzoate. (n.d.). MySkinRecipes. Retrieved January 22, 2026, from [Link]
-
Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S. Retrieved January 22, 2026, from [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024, August 8). YouTube. Retrieved January 22, 2026, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
Sources
- 1. Methyl 4-amino-2-(trifluoromethyl)benzoate [myskinrecipes.com]
- 2. byjus.com [byjus.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Abstract
This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate. This pharmaceutical intermediate is a critical building block, and ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). The described method is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the methodological choices. The method is developed and validated in principle against the standards outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction and Scientific Rationale
This compound is a complex aromatic compound featuring an amine group, a methyl ester, and an electron-withdrawing trifluoromethyl group. Each of these functional groups presents unique challenges and considerations for chromatographic separation. The primary amino group (pKa ~2-3) is basic and requires careful pH control of the mobile phase to ensure a consistent ionization state, preventing peak tailing and ensuring reproducible retention. The trifluoromethyl group and the benzene ring contribute to the molecule's hydrophobicity, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
The objective of this method is not only to quantify the main component but also to separate it from potential process-related impurities and degradation products. Therefore, a stability-indicating method is necessary. This is achieved by developing a gradient elution method capable of resolving compounds with a wide range of polarities and by employing forced degradation studies to ensure specificity. The principles of chromatography and system suitability are based on the harmonized standards set forth in USP General Chapter <621>.
HPLC Method Parameters and Rationale
A systematic approach was taken to develop a method that provides optimal resolution, peak shape, and sensitivity.
| Parameter | Condition | Rationale |
| Instrumentation | HPLC or UHPLC System with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) | A DAD is preferred over a simple UV detector as it allows for peak purity analysis and spectral identification, which is crucial for a stability-indicating method. |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) | A C18 stationary phase provides the necessary hydrophobic interactions to retain the analyte. A smaller particle size (≤ 5 µm) ensures high column efficiency and better resolution. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and an acidifier (pH ~2). At this low pH, the basic amino group is fully protonated, leading to a single ionic species and sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency. The presence of TFA in the organic phase maintains a consistent pH throughout the gradient. |
| Gradient Elution | See Table 2 below | A gradient is essential to elute any highly retained, non-polar impurities and to separate them from the main analyte peak, ensuring a comprehensive purity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 35 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 245 nm (with DAD scanning from 200-400 nm) | The wavelength of 245 nm is selected based on the typical UV absorbance maxima for substituted aminobenzoates. Full spectral scanning allows for the detection of impurities with different chromophores. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | 50:50 (v/v) Acetonitrile/Water | This mixture ensures sample solubility and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Table 1: HPLC Method Parameters
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Table 2: Gradient Elution Program
Experimental Protocols
Reagent and Solution Preparation
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of high-purity Trifluoroacetic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of high-purity Trifluoroacetic Acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Sample Diluent (50:50 Acetonitrile/Water): Mix 500 mL of acetonitrile with 500 mL of HPLC-grade water.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Sample Diluent.
-
Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.
HPLC System Setup and Workflow
The general workflow for the analysis is depicted in the diagram below.
Caption: Workflow for HPLC Purity Analysis.
System Suitability Testing (SST)
Before sample analysis, the suitability of the chromatographic system must be verified. This is a core requirement to ensure the validity of the generated data. Inject the Working Standard Solution (50 µg/mL) five times and evaluate the following parameters from the resulting chromatograms.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, which is critical for accurate integration. A value outside this range may indicate column degradation or undesirable secondary interactions. |
| Theoretical Plates (N) | > 5000 | Measures column efficiency. A high plate count indicates sharp peaks and good separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the overall system stability. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and reproducibility of the pump's flow rate and mobile phase composition. |
Table 3: System Suitability Test Criteria
Analytical Procedure
-
Once the system passes the SST, inject the Sample Diluent once as a blank to ensure no carryover or system contamination.
-
Inject the Working Standard Solution twice.
-
Inject the Sample Solution twice.
-
After the sequence is complete, perform a final injection of the Working Standard Solution to verify system stability throughout the run.
Data Analysis and Calculations
The purity of the sample is determined by the area percent method. This method assumes that all impurities have a similar detector response to the main analyte.
-
Integrate all peaks in the chromatogram for the Sample Solution, disregarding any peaks from the blank and any peaks with an area less than the reporting threshold (e.g., 0.05%).
-
Calculate the total peak area by summing the areas of all integrated peaks.
-
Calculate the percentage purity using the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Individual impurities are reported as a percentage of the total area.
Method Validation and Forced Degradation
To qualify this method as "stability-indicating," it must be validated according to ICH Q2(R1) guidelines. A crucial part of this validation is demonstrating specificity through forced degradation studies. The drug substance should be subjected to stress conditions to produce degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105 °C (solid state)
-
Photostability: Exposure to light as per ICH Q1B guidelines
The analytical method must demonstrate the ability to separate the main analyte peak from all degradation product peaks, thus proving its specificity. Peak purity analysis using a DAD should be performed to confirm that the main peak is spectrally homogeneous under all stress conditions.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and precise system for the purity determination of this compound. The use of a gradient elution with a low-pH mobile phase on a C18 column ensures excellent peak shape and resolution from potential impurities and degradants. By adhering to the outlined protocols for system suitability and following the principles of method validation, researchers can have high confidence in the quality of their analytical results, supporting robust drug development and manufacturing processes.
References
-
Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Forced degradation as an integral part of HPLC stability-indicating method development Source: ResearchGate URL: [Link]
- Title: Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)
Application Note: A Robust GC-MS Protocol for the Characterization of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Abstract and Introduction
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a fluorinated aromatic compound of significant interest as an intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its unique substitution pattern, featuring a primary amine, a methyl ester, and a trifluoromethyl group, presents specific challenges for analytical characterization. The inherent polarity of the amino group can lead to poor chromatographic performance, such as peak tailing and adsorption, while the overall structure requires precise mass spectrometric conditions for unambiguous identification.[1][2][3]
This application note provides a comprehensive, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed for the robust and reliable characterization of this target analyte. We will delve into two distinct, validated workflows: a direct injection method for rapid screening and an enhanced method involving chemical derivatization to overcome the challenges associated with primary amines. The causality behind each instrumental parameter and sample preparation choice is explained to empower the user with a deep understanding of the methodology, ensuring its successful implementation and adaptation.
Analyte Physicochemical Profile
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source / Comment |
| Chemical Name | This compound | IUPAC |
| CAS Number | 872624-53-8 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | --- |
| Molecular Weight | 233.19 g/mol | Calculated |
| Appearance | Light yellow crystalline solid | [4] |
| Predicted Boiling Point | 285.8 ± 40.0 °C | [4] |
| Predicted Density | 1.299 ± 0.06 g/cm³ | [4] |
| Key Structural Features | Primary aromatic amine, benzoate ester, trifluoromethyl group | Analysis of structure |
The predicted boiling point indicates sufficient volatility for GC analysis. However, the presence of the primary amine is a critical factor that often necessitates special considerations, such as the use of deactivated consumables or chemical derivatization, to prevent undesirable column interactions.[3]
Principle of the GC-MS Method
This method leverages the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[5] The sample, dissolved in a suitable organic solvent, is vaporized in a heated inlet. An inert carrier gas (Helium) transports the vaporized analyte through a capillary column containing a stationary phase. Separation is achieved based on the analyte's boiling point and its differential affinity for the stationary phase. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.
Experimental Protocol: Instrumentation and Reagents
Materials and Reagents
-
Analyte: this compound standard (≥98% purity)
-
Solvents: HPLC or GC-grade Ethyl Acetate, Dichloromethane, Hexane.[6]
-
Derivatization Reagent (Optional): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[7]
-
Carrier Gas: Helium (99.999% purity or higher)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Instrumentation: GC-MS System
A standard Gas Chromatograph coupled with a Mass Selective Detector is required. The following parameters have been optimized for this application but may be adapted based on the specific instrumentation available.
| GC Parameter | Recommended Setting | Justification (The "Why") |
| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control. |
| Injector | Split/Splitless | --- |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column, ideal for trace analysis and achieving low detection limits.[8][9] |
| Inlet Temperature | 260 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. Aromatic amines can be sensitive to excessive heat.[8] |
| Inlet Liner | Deactivated, single taper with glass wool | A deactivated liner is critical to minimize active sites that can cause adsorption and peak tailing of the polar amine group.[3] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness | This mid-polarity, low-bleed column offers excellent resolving power for a wide range of semi-volatile organic compounds and is robust for MS applications.[7][8] |
| Oven Program | Initial: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min | The initial temperature allows for sharp peak focusing at the head of the column. The ramp rate provides efficient separation from potential impurities or by-products. The final hold ensures elution of any less volatile compounds. |
| MS Parameter | Recommended Setting | Justification (The "Why") |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | The industry standard for EI, providing consistent fragmentation patterns that can be compared to established libraries.[8] |
| Source Temperature | 230 °C | Reduces analyte condensation and contamination within the ion source. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering and prevents contamination on the quadrupole rods. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC column to the MS source.[8] |
| Acquisition Mode | Full Scan | Acquires a complete mass spectrum, essential for structural confirmation and identification of unknown impurities. |
| Scan Range | 40 - 450 m/z | Covers the molecular ion (m/z 233.19) and all anticipated fragment ions. |
Sample Preparation and Analysis Workflow
The choice between direct analysis and derivatization depends on the sample matrix, required sensitivity, and observed chromatographic performance.
Caption: Overall workflow for the GC-MS analysis of the target analyte.
Protocol A: Direct Analysis
-
Stock Solution Preparation: Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of ethyl acetate to obtain a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with ethyl acetate to a final concentration of approximately 10-50 µg/mL.
-
Injection: Transfer the working solution to an autosampler vial and inject 1 µL into the GC-MS system using the parameters outlined in Section 4.2.
Protocol B: Analysis with Silylation (Derivatization)
This protocol is recommended if the direct analysis yields significant peak tailing or poor sensitivity due to analyte adsorption. Silylation replaces the active hydrogen on the amine with a nonpolar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic behavior.[7]
-
Sample Preparation: Transfer 100 µL of the working solution (from step 5.1.2) into a clean vial.
-
Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen.[10]
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of MSTFA to the dried residue.
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven.
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Data Interpretation: Expected Mass Spectrum
The mass spectrum provides the definitive structural confirmation. Based on standard fragmentation rules for EI, the following key ions are anticipated for the underivatized analyte.
Caption: Predicted major EI fragmentation pathways for the analyte.
-
Molecular Ion (M⁺): A peak at m/z 233 corresponding to the intact molecule minus one electron. Its presence is crucial for confirming the molecular weight.
-
Key Fragments:
-
m/z 202: Corresponds to the loss of a methoxy radical (•OCH₃, 31 Da).
-
m/z 174: Represents the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da).
-
m/z 164: A significant fragment likely resulting from the loss of the trifluoromethyl radical (•CF₃, 69 Da). The stability of the resulting aryl cation makes this a probable fragmentation pathway.[11]
-
Method Validation and System Suitability
For quantitative applications, the method must be validated according to regulatory guidelines (e.g., ICH).[12] This ensures the results are accurate, precise, and reliable.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte. | Confirms the method can accurately measure the analyte without interference from matrix components, impurities, or degradation products.[12][13] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a defined range (e.g., 1-100 µg/mL). | Demonstrates a proportional relationship between analyte concentration and instrument response.[13] |
| Accuracy | Mean recovery of 95-105% for spiked samples at multiple concentration levels. | Measures the closeness of the experimental value to the true value.[12] |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 5%. | Assesses the degree of scatter between a series of measurements, indicating the method's reproducibility.[13] |
| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy (e.g., Signal-to-Noise ratio ≥ 10). | Defines the lower limit of the method for quantitative measurements. |
Conclusion
This application note details a robust and reliable GC-MS protocol for the characterization of this compound. By providing a direct injection method for rapid analysis and an optional derivatization step to mitigate the chromatographic challenges of primary amines, this guide offers a comprehensive solution for researchers. The detailed instrumental parameters, rationale for experimental choices, and expected fragmentation data furnish scientists with the necessary tools to confidently identify and characterize this important chemical intermediate.
References
-
Prof Research. (n.d.). METHYL 2-AMINO-5-(TRIFLUOROMETHYL)BENZOATE Market Size, Share, Trend and Forecast to 2025. Retrieved from [Link]
-
Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
-
Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
PubMed. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. Retrieved from [Link]
-
PubMed. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
-
MDPI. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. This compound | 872624-53-8 [chemicalbook.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. series.publisso.de [series.publisso.de]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. researchgate.net [researchgate.net]
- 12. researchtrendsjournal.com [researchtrendsjournal.com]
- 13. environics.com [environics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to help you optimize your reaction yield and purity by anticipating and resolving common experimental challenges.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. A highly effective and reliable method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For our target molecule, a high-yield (approaching 92%) synthesis has been reported via the coupling of methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate with methylboronic acid[1].
The general reaction is as follows:
This guide will focus on optimizing this specific transformation, addressing potential pitfalls and providing clear, actionable solutions.
Troubleshooting Guide: Optimizing Your Yield
Low yields in Suzuki-Miyaura coupling reactions are a common frustration. Below are specific issues you might encounter, their underlying causes, and recommended solutions.
Q1: My reaction yield is significantly lower than expected, or the reaction has stalled. What are the likely causes?
Several factors can contribute to low conversion rates. A systematic approach to troubleshooting is often the most effective.
Potential Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) active catalyst is sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation[2].
-
Solution: Ensure all solvents are thoroughly degassed before use (e.g., by sparging with an inert gas like argon or nitrogen for 30 minutes). Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Poor Reagent Quality:
-
Methylboronic Acid: Boronic acids can degrade over time, particularly when exposed to air and moisture, through a process called protodeboronation[2][3]. Methylboronic acid is also known to be moisture-sensitive[4].
-
Solution: Use fresh or properly stored methylboronic acid. If degradation is suspected, consider using a more stable derivative like a pinacol ester, though this may require modified reaction conditions[2].
-
-
Aryl Iodide: Ensure the purity of your starting material, methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. Impurities can interfere with the catalytic cycle.
-
-
Ineffective Base or Solvent:
-
Base: The base is crucial for the transmetalation step. It must be finely powdered and dry. Clumped or hydrated base can lead to poor reproducibility[2].
-
Solution: Use a high-quality, anhydrous base such as K₃PO₄ or Cs₂CO₃. Consider grinding the base before use to ensure a fine powder.
-
-
Solvent: Solvents must be anhydrous, especially ethereal solvents like THF or dioxane, which can contain peroxides that inhibit the reaction[2].
-
Solution: Use freshly distilled or commercially available anhydrous solvents.
-
-
-
Suboptimal Temperature: Suzuki couplings are often temperature-sensitive. The reaction may require heating to proceed at an optimal rate.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature to a range of 70-100°C and monitor the progress by TLC or LC-MS[5].
-
Q2: I'm observing significant amounts of a major byproduct. How can I identify and minimize it?
The formation of byproducts not only reduces your yield but also complicates purification. The most common side reactions in Suzuki couplings are dehalogenation and homocoupling[1][2].
Common Byproducts and Mitigation Strategies:
| Byproduct Name | Identification | Primary Cause(s) | Mitigation Strategy |
| Dehalogenated Starting Material | Mass corresponding to Methyl 2-amino-4-(trifluoromethyl)benzoate. | The aryl halide is reduced instead of coupled. This can be caused by hydride sources in the reaction mixture (e.g., from solvent or certain bases) reacting with the palladium complex[1][2]. | 1. Use high-purity, anhydrous solvents. 2. Choose a non-reducing base like K₃PO₄ or K₂CO₃. 3. Ensure a thoroughly inert atmosphere to prevent side reactions that can generate hydride species. |
| Homocoupling Product (Biphenyl) | Mass corresponding to the dimer of methylboronic acid (ethane) or, more likely, the dimer of the aryl iodide. | Reaction of two molecules of the boronic acid or aryl halide with each other. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle[1][3]. | 1. Thoroughly degas the reaction mixture. 2. Ensure the palladium catalyst is in its active Pd(0) state from the start. Using a pre-catalyst that is readily reduced can help. 3. Add the aryl halide in a slight excess to favor the cross-coupling pathway[3]. |
| Protodeboronation Product | Formation of methane from methylboronic acid. | The boronic acid reacts with trace amounts of water or other protic sources, replacing the boron group with a hydrogen atom. This is often accelerated by high temperatures and certain bases[3]. | 1. Use anhydrous conditions. 2. Use fresh, high-purity methylboronic acid. 3. Avoid unnecessarily high reaction temperatures or prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q: What is the best catalyst and ligand combination for this synthesis? A: For coupling an aryl iodide, a standard palladium source like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is often effective and can be used directly[3]. Alternatively, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand can be used. Given that chlorides are less reactive and require more electron-rich ligands, your aryl iodide should couple well with standard ligands[6]. If you experience issues, switching to a more electron-rich and bulky ligand from the Buchwald family could be beneficial[7].
Q: How critical is the choice of base? A: The base plays a critical role in the catalytic cycle, facilitating the transmetalation step[8]. The choice of base can significantly impact the reaction rate and yield. Inorganic bases are most common.
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice, as it is effective in many Suzuki couplings and is not strongly nucleophilic.
-
K₂CO₃ or Cs₂CO₃ (Potassium or Cesium Carbonate): Also widely used and effective. Cesium carbonate is more soluble and can sometimes accelerate sluggish reactions[5].
-
Organic Bases: Amine bases can sometimes be used, but they can also act as a source of hydride, leading to dehalogenation[1]. For this synthesis, an inorganic base is recommended.
Q: Can this reaction be performed in aqueous conditions? A: Yes, Suzuki couplings are known for their tolerance to water, and in some cases, a co-solvent system like THF/water or Dioxane/water is used[5][6]. The presence of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step. However, for sensitive substrates, it's crucial to balance this with the risk of protodeboronation of the boronic acid[3].
Q: My product is difficult to purify. Any suggestions? A: Purification of trifluoromethylated aromatic amines can sometimes be challenging due to their physical properties.
-
Column Chromatography: This is the most common method. A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is a good starting point. The trifluoromethyl group can increase the lipophilicity of the molecule.
-
Acid-Base Extraction: Since your product has a basic amino group, an acid-base workup can be effective for removing non-basic impurities. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your product back into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.
Experimental Protocols
Recommended Protocol for Synthesis
This protocol is a representative procedure based on general principles of Suzuki-Miyaura coupling for similar substrates[9][10]. Optimization may be required for your specific setup.
Materials:
-
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (1.0 equiv)
-
Methylboronic acid (1.5 equiv)[10]
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous K₃PO₄ (3.0 equiv), finely powdered
-
Anhydrous Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate and methylboronic acid.
-
Add the finely powdered K₃PO₄.
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add the degassed dioxane and water solvent mixture via cannula or syringe.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Heat the reaction mixture to 80-90°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Visualizing the Process
Logical Workflow for Troubleshooting
When encountering low yields, a structured approach to problem-solving is essential. The following diagram illustrates a decision-making workflow for troubleshooting your synthesis.
Caption: A step-by-step workflow for diagnosing and resolving low-yield issues.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
NIH. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
Journal of the American Chemical Society. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
-
Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
NIH. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
NIH. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
The Royal Society of Chemistry. Photoredox Catalyzed Reductive Trifluoromethylation of imines via radical umpolung strategy. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 13061-96-6: Methylboronic acid | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Welcome to the technical support guide for the purification of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important intermediate.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues and questions that arise during the purification process.
Q1: What are the typical starting materials and the most common impurities I should expect in my crude product?
A1: this compound is typically synthesized via Fischer esterification of 2-amino-5-methyl-4-(trifluoromethyl)benzoic acid with methanol, using an acid catalyst like H₂SO₄.
Common Impurities Include:
-
Unreacted Starting Material: 2-amino-5-methyl-4-(trifluoromethyl)benzoic acid. This is a primary impurity, especially if the reaction has not gone to completion.
-
Catalyst Residue: Residual acid catalyst (e.g., H₂SO₄) or its salts after neutralization.
-
Solvent Residue: Methanol or other reaction solvents.
-
Water: Formed during the esterification reaction or introduced during workup.
-
Oxidation Byproducts: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as dark tars or oils. This is particularly an issue under acidic conditions or prolonged exposure to air.[1]
Q2: My crude product is a dark, oily substance, but the pure compound should be a solid. What causes this and how can I fix it?
A2: The dark coloration is almost certainly due to oxidation byproducts of the aromatic amine.[1] Oiling out, where the product separates as a liquid instead of a solid, often happens when the melting point of the compound is low relative to the solvent's boiling point, or when significant impurities are present, causing a melting point depression.[2]
Solutions:
-
Initial Workup: Before attempting crystallization, perform an aqueous workup. Dissolve the crude material in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material and catalyst. Follow with a brine wash to remove excess water.
-
Activated Carbon Treatment: If the color persists after the initial workup, you can use activated carbon (charcoal) to adsorb the colored impurities. Add a small amount of activated carbon to the hot solution of your compound just before the filtration step in recrystallization.[3] Be cautious, as excessive use can reduce your yield by adsorbing the product.
-
Preventing Oiling Out: If the product oils out during recrystallization, try warming the flask to redissolve the material, add a small amount of additional solvent, and allow for very slow cooling.[2] Placing the hot solution in a Dewar flask or on a cooling hot plate can achieve the slow cooling necessary for crystal formation instead of oiling.[2]
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is ideal for crude material that is already relatively pure (>90%). It is a highly efficient method for removing small amounts of impurities and is easily scalable.
-
Flash Column Chromatography is necessary when the crude material is significantly impure (<90%) or when impurities have very similar solubility profiles to the product, making separation by recrystallization difficult. While highly effective, it is more labor-intensive and uses larger volumes of solvent.
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a purification method.
Part 2: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique, but several common problems can arise.[4]
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. This is the most common reason; the solution is not supersaturated.[2][5] 2. Supersaturation without nucleation. The solution is ready to crystallize but needs an initiation point. | 1. Reduce solvent volume. Gently boil off some of the solvent (using a rotary evaporator is ideal) and attempt to cool again.[2] 2. Induce nucleation. Try scratching the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" from a previous pure batch.[4] |
| Product "oils out" instead of crystallizing. | 1. Solution is too concentrated. 2. Cooling rate is too fast. [5] 3. Melting point of the solid is lower than the solvent's boiling point. [2] | 1. Re-heat and add more solvent. Warm the solution until the oil redissolves, add a small amount (1-5%) of additional solvent, and allow it to cool very slowly.[2] 2. Change solvent system. Select a solvent with a lower boiling point or use a mixed-solvent system. |
| Yield is very low. | 1. Too much solvent was used initially. The product remains dissolved in the mother liquor.[6] 2. Premature crystallization during hot filtration.[4] 3. Excessive washing with cold solvent. | 1. Optimize solvent volume. Use the minimum amount of boiling solvent necessary to dissolve the crude solid.[6] 2. Keep everything hot. Use a pre-heated filter funnel and flask for hot filtration. If crystals form, add a small amount of hot solvent to redissolve them.[4] 3. Minimize wash volume. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Purity is still low after recrystallization. | 1. Inappropriate solvent choice. The impurities may be co-crystallizing with the product because they have similar solubility. 2. Cooling was too rapid. This can trap impurities within the crystal lattice.[5] | 1. Re-screen for a better solvent. The ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.[7] 2. Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. |
digraph "Recrystallization_Troubleshooting" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];start [label="Recrystallization Attempt", fillcolor="#F1F3F4", fontcolor="#202124"]; outcome [label="What is the issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
no_crystals [label="No Crystals Form", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Product Oils Out", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"];
sol_boil [label="Boil off some solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_seed [label="Scratch flask / Add seed crystal", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reheat [label="Reheat, add more solvent, cool slowly", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_min_solvent [label="Use minimum hot solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> outcome; outcome -> no_crystals [label="No formation"]; outcome -> oiling_out [label="Oily product"]; outcome -> low_yield [label="Poor recovery"];
no_crystals -> sol_boil [label="Cause: Too much solvent"]; no_crystals -> sol_seed [label="Cause: No nucleation"]; oiling_out -> sol_reheat [label="Cause: Rapid cooling / high concentration"]; low_yield -> sol_min_solvent [label="Cause: Excess solvent"]; }
Caption: Troubleshooting workflow for common recrystallization issues.
Part 3: Troubleshooting Guide for Flash Column Chromatography
Flash chromatography is a powerful tool but requires careful setup and execution.
| Problem | Probable Cause(s) | Solution(s) |
| Poor separation of spots (low resolution). | 1. Incorrect solvent system (eluent). The polarity is too high, causing all compounds to elute quickly, or too low, causing them to stick to the silica. 2. Column was overloaded with too much crude material. | 1. Optimize eluent via TLC. Aim for a solvent system where your target compound has an Rf value of ~0.3-0.4.[8] For difficult separations, consider a gradient elution, starting with a less polar solvent system and gradually increasing polarity.[9] 2. Reduce sample load. A general rule is to use a silica-to-sample mass ratio of at least 50:1. |
| Compound streaks or "tails" on the column. | 1. Compound is too polar for the eluent. It adsorbs strongly to the silica and elutes slowly and broadly.[8] 2. Compound is acidic or basic. Amines can interact strongly with the acidic silica gel. | 1. Increase eluent polarity. Gradually add a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[8] 2. Deactivate the silica. For amines, add a small amount of triethylamine (~1-3%) to the eluent to neutralize the acidic sites on the silica gel.[9] |
| The column "cracks" or runs dry. | 1. Poor packing of the silica gel. Air bubbles were trapped during packing. 2. Solvent level dropped below the top of the silica. | 1. Pack the column carefully. Ensure the silica is a uniform slurry and allow it to settle evenly. Gently tap the column to dislodge air bubbles. 2. Maintain solvent level. Always keep the solvent level above the silica bed. Never let it run dry, as this will cause channels and cracks to form, ruining the separation. |
| Compound is not eluting from the column. | 1. Compound decomposed on the silica gel. Some sensitive compounds are not stable on acidic silica.[8][10] 2. Eluent is not polar enough. | 1. Test for stability. Before running a column, spot your compound on a TLC plate and let it sit for an hour. If a new spot appears or the original spot diminishes, it may be decomposing. Consider using a different stationary phase like alumina or deactivated silica.[8] 2. Drastically increase polarity. If decomposition is not the issue, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to recover your compound. |
Part 4: Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol assumes you have ~5.0 g of crude product that is >90% pure.
-
Solvent Selection: Test solubility in various solvents. A hexane/ethyl acetate or ethanol/water mixture is a good starting point. The ideal solvent will dissolve the crude material when boiling but show low solubility when cold.
-
Dissolution: Place the 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add the chosen less-polar solvent (e.g., hexane) in small portions while heating to a gentle boil with stirring. Add the more-polar solvent (e.g., ethyl acetate) dropwise until the solid just dissolves. Rationale: Using the minimum amount of hot solvent is critical for maximizing yield.[6]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration: Pre-heat a clean Erlenmeyer flask and a fluted filter paper in a stemless funnel. Quickly filter the hot solution to remove the carbon and any insoluble impurities. Rationale: Keeping the apparatus hot prevents the desired compound from crystallizing prematurely in the funnel.[5]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by NMR and melting point analysis to confirm purity.
Protocol 2: Flash Column Chromatography
This protocol is for purifying highly impure or complex mixtures.
-
TLC Analysis & Eluent Selection: Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane). Run TLC plates with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system gives your product an Rf of ~0.3-0.4 and good separation from impurities. Since the product is an amine, add 1% triethylamine to the eluent to prevent streaking.[9]
-
Column Packing: Select a column of appropriate size (for 1g of crude, a 40-50 mm diameter column is suitable). Plug the bottom with cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel (e.g., 50g of silica for 1g of crude) in the chosen eluent and pour it into the column. Allow it to pack under gravity, gently tapping the column. Add another layer of sand on top.
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane. Add ~2-3 g of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method.[11] Carefully add this powder to the top of the packed column. Rationale: Dry loading ensures a narrow, even band of sample at the start of the separation, leading to much better resolution.[11]
-
Elution: Carefully add the eluent to the column without disturbing the top layer. Apply gentle pressure with compressed air or a pump (1-2 psi) to achieve a flow rate of about 2 inches/minute.[11]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing under UV light.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
-
Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. [Link]
-
Occidental College. Recrystallization. [Link]
-
Dutscher. Protein purification troubleshooting guide. [Link]
-
PWT Chemicals. Trouble Shooting Guide for Industrial Membrane Cleaning. [Link]
-
Organic Chemistry Solution. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
SIELC Technologies. Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
Teledyne ISCO. (2020). Chromatography Troubleshooting. YouTube. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. Process for preparing methyl 4-(aminomethyl)
-
Prof Research. METHYL 2-AMINO-5-(TRIFLUOROMETHYL)BENZOATE Market Size, Share, Trend and Forecast to 2025. [Link]
-
ACS Publications. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]
-
ACS Publications. Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
MDPI. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]
-
Chutide. Methyl 2-((isopropoxycarbonyl)amino)-5-methyl-4-(trifluoromethyl)benzoate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. rubingroup.org [rubingroup.org]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. chemistryviews.org [chemistryviews.org]
Technical Support Center: Synthesis of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the multi-step synthesis of this important chemical intermediate. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive field experience to ensure scientific integrity and practical utility.
I. Overview of the Synthetic Pathway and Key Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic route involves the nitration of a substituted toluene, followed by oxidation, reduction, and esterification. Each of these steps presents unique challenges and can introduce specific impurities.
This guide will address the most frequently encountered issues in a question-and-answer format, providing not just solutions, but also the scientific reasoning behind them.
Diagram of the Synthetic Pathway:
Caption: A common synthetic route to this compound.
II. Troubleshooting Guide and FAQs
Step 1: Nitration of 1-methyl-2-(trifluoromethyl)benzene
The electrophilic nitration of the starting material is a critical step where the regioselectivity determines the impurity profile of the final product. The interplay between the ortho-, para-directing methyl group and the meta-directing trifluoromethyl group leads to the formation of several positional isomers.
Q1: My nitration reaction is producing a complex mixture of isomers. How can I improve the selectivity for the desired 2-nitro-5-methyl-4-(trifluoromethyl)benzene?
A1: This is a common and expected challenge due to the competing directing effects of the methyl and trifluoromethyl groups. While achieving perfect selectivity is difficult, you can influence the isomer distribution through careful control of reaction conditions.
-
Temperature: Lowering the reaction temperature generally favors the para-isomer over the ortho-isomer due to steric hindrance. Running the reaction at 0-5 °C can be beneficial.
-
Nitrating Agent: The choice of nitrating agent can impact selectivity. While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems like nitric acid in acetic anhydride can sometimes offer different isomer ratios.[1][2]
-
Order of Addition: Slowly adding the nitrating agent to the substrate can help maintain a low temperature and minimize side reactions.
Common Isomeric Impurities from Nitration:
| Impurity Name | Structure (relative to desired product) | Reason for Formation |
| 4-nitro-1-methyl-2-(trifluoromethyl)benzene | Isomer | Ortho-nitration relative to the methyl group. |
| 2-nitro-3-methyl-4-(trifluoromethyl)benzene | Isomer | Nitration at an alternative position. |
Analytical Protocol: Differentiating Nitration Isomers
A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the isomers.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm) is recommended.
-
Reference: A validated Gas Chromatography (GC) method can also be employed for separating volatile isomers.[3]
Step 2: Oxidation of the Methyl Group
The conversion of the methyl group to a carboxylic acid is a crucial transformation. Incomplete oxidation or side reactions can lead to impurities that are difficult to remove in later stages.
Q2: My oxidation of the methyl group is incomplete, leaving unreacted starting material. How can I drive the reaction to completion?
A2: Incomplete oxidation is often due to insufficient oxidant or suboptimal reaction conditions.
-
Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent (e.g., potassium permanganate).
-
Temperature and Time: These reactions often require elevated temperatures and prolonged reaction times. Monitor the reaction progress by TLC or HPLC to determine the optimal duration.
-
Phase Transfer Catalyst: If using a two-phase system (e.g., with KMnO₄), a phase transfer catalyst can improve the reaction rate.
Potential Impurities from Oxidation:
| Impurity Name | Structure | Reason for Formation |
| 2-Nitro-5-methyl-4-(trifluoromethyl)benzaldehyde | Aldehyde Intermediate | Incomplete oxidation of the methyl group. |
| Unreacted Nitro Isomers | Starting Material | Carry-over from the previous step. |
Step 3: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a well-established transformation, but it can be plagued by the formation of partially reduced byproducts.[4][5]
Q3: I am observing impurities with masses corresponding to nitroso and azoxy compounds in my reduced product. How can I ensure complete reduction to the amine?
A3: The formation of these intermediates is a classic sign of incomplete reduction. The choice of reducing agent and reaction conditions is critical to drive the reaction to the desired aniline.
-
Catalytic Hydrogenation (H₂/Pd-C):
-
Catalyst Activity: Ensure your catalyst is not poisoned and is sufficiently active. Using a fresh batch of catalyst is recommended.
-
Hydrogen Pressure: For stubborn reductions, increasing the hydrogen pressure can be effective.
-
Solvent: A protic co-solvent like ethanol or acetic acid can aid in the hydrogenation process.[6]
-
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl):
-
Metal Activation: The surface area and purity of the metal are important. Using finely powdered and, if necessary, activated metal is crucial.
-
Acid Concentration: The concentration of the acid directly impacts the reaction rate.
-
Troubleshooting Incomplete Reduction:
Caption: Troubleshooting workflow for incomplete nitro group reduction.
Common Impurities from Reduction:
| Impurity Name | Structure | Reason for Formation |
| 2-Nitroso-5-methyl-4-(trifluoromethyl)benzoic Acid | Nitroso Intermediate | Incomplete reduction. |
| 2,2'-Azoxybis(5-methyl-4-(trifluoromethyl)benzoic Acid) | Azoxy Dimer | Condensation of partially reduced intermediates. |
| 2-Hydroxylamino-5-methyl-4-(trifluoromethyl)benzoic Acid | Hydroxylamine Intermediate | Incomplete reduction. |
Step 4: Fischer Esterification
The final step of esterifying the aminobenzoic acid with methanol is a reversible, acid-catalyzed reaction.[7][8]
Q4: The yield of my esterification is low, and I have a significant amount of unreacted starting material. What can I do to improve the conversion?
A4: Low conversion in Fischer esterification is typically due to the equilibrium nature of the reaction. To drive the reaction towards the product, you need to shift the equilibrium.
-
Excess Methanol: Using a large excess of methanol (it can often be used as the solvent) will push the equilibrium towards the ester product.
-
Water Removal: The removal of water as it is formed will also drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Acid Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. Since the starting material is an amino acid, the amino group will neutralize some of the acid, so a stoichiometric amount of acid may be required.[7]
Q5: I am concerned about potential side reactions, such as N-methylation. Is this a significant risk?
A5: While N-methylation is a theoretical possibility, it is generally not a significant side reaction under standard Fischer esterification conditions. The amino group is protonated by the acid catalyst, which deactivates it as a nucleophile. However, prolonged reaction times at very high temperatures could potentially lead to minor amounts of N-methylated byproducts.
Potential Impurities from Esterification:
| Impurity Name | Structure | Reason for Formation |
| 2-Amino-5-methyl-4-(trifluoromethyl)benzoic Acid | Starting Material | Incomplete esterification. |
| Methyl 2-(methylamino)-5-methyl-4-(trifluoromethyl)benzoate | N-methylated byproduct | Potential side reaction at high temperatures. |
Analytical Protocol: Purity Analysis of Final Product
A combination of HPLC, NMR, and Mass Spectrometry (MS) should be used to confirm the purity of the final product and identify any impurities.
-
HPLC-UV: As described for the nitration isomers, a C18 column with a water/acetonitrile gradient is effective for purity assessment.
-
¹H NMR: The proton NMR spectrum should be clean, with the expected signals for the aromatic protons, the methyl group, the amino group, and the methoxy group of the ester. The absence of signals from the carboxylic acid proton of the starting material is a key indicator of complete reaction.
-
Mass Spectrometry: MS will confirm the molecular weight of the final product and can help in the identification of any unknown impurities.
III. Summary of Key Quality Control Points
To ensure the successful synthesis of high-purity this compound, focus on the following critical quality control points:
-
Isomer Control in Nitration: Carefully control the temperature and addition rate during nitration to minimize the formation of unwanted isomers.
-
Complete Oxidation: Monitor the oxidation of the methyl group to ensure full conversion to the carboxylic acid.
-
Thorough Reduction: Employ robust reduction conditions to avoid the carry-over of partially reduced nitro intermediates.
-
Drive Esterification to Completion: Use an excess of methanol and an adequate amount of acid catalyst to ensure complete esterification.
-
Comprehensive Analysis: Utilize a combination of chromatographic and spectroscopic techniques to accurately assess the purity of intermediates and the final product.
By understanding the potential pitfalls at each stage of the synthesis and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the quality and yield of this compound.
IV. References
-
University of California, Davis. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
-
Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(3), 523–552.
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
-
Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene.
-
Wikipedia. (2023). Reduction of nitro compounds.
-
BenchChem. (2025). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its Isomer.
-
Wu, W., Lu, W., Ma, Y.-N., Chen, F., Ren, W., & Chen, X. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(16), 11322–11327.
-
LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
-
CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents.
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
-
TSI Journals. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.
-
BenchChem. (2025). Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride.
-
CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents.
-
ACS Physical Chemistry Au. (2023). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics.
-
Wiley Online Library. (2006). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
-
LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
-
Wikipedia. (2023). Reduction of nitro compounds.
-
Reddit. (2022). Esterification/Amidation Problems.
-
Reddit. (2021). my nitro refuses to be reduced.
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
-
PMC. (2020). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
-
ResearchGate. (2024). Catalytic reductions of nitroaromatic compounds over heterogeneous catalysts with rhenium sub-nanostructures.
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
-
Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene.
-
Biosynth. (n.d.). 2-Amino-5-(trifluoromethyl)benzoic acid.
-
ResearchGate. (2015). What's the simplest way to reduce aromatic nitro-compound to amino group?.
-
YouTube. (2023). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).
-
ResearchGate. (n.d.). Screening of reaction conditions in the esterification of benzoic acid with methanol.
-
ResearchGate. (2014). Enantiomerization of Allylic Trifluoromethyl Sulfoxides Studied by HPLC Analysis and DFT Calculations.
-
ResearchGate. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
-
Organic Chemistry Portal. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration.
-
PubChem. (2023). 3-(Trifluoromethyl)benzoic acid.
-
ResearchGate. (2023). Catalytic reductions of nitroaromatic compounds over heterogeneous catalysts with rhenium sub-nanostructures.
-
PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
-
RSC Publishing. (n.d.). A novel method for the nitration of deactivated aromatic compounds.
-
Sigma-Aldrich. (n.d.). Methyl 2-amino-5-(trifluoromethyl)benzoate.
-
PubMed. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds.
-
Ossila. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid.
-
Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
IJCRT.org. (2023). A Comprehensive Study On Benzoic Acid And Its Derivatives.
-
NIH. (2023). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][7][9]benzothiazinium Chloride as Anticancer Agent.
-
Thermo Fisher Scientific. (n.d.). Methyl 2-amino-5-(trifluoromethyl)benzoate, 98% 1 g.
-
Prof Research. (2025). METHYL 2-AMINO-5-(TRIFLUOROMETHYL)BENZOATE Market Size, Share, Trend and Forcarst to 2025.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tsijournals.com [tsijournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN101353311B - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Trifluoromethylated Anilines
Welcome to the technical support guide for navigating the complexities of synthesizing trifluoromethylated anilines. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high yields and purity. Trifluoromethylated anilines are crucial building blocks in pharmaceuticals and agrochemicals, yet their synthesis is often plagued by specific and sometimes subtle side reactions.
This guide provides in-depth, experience-based troubleshooting in a direct question-and-answer format. We will explore the causality behind common experimental pitfalls and offer validated strategies to overcome them.
Part 1: General Issues & Proactive Troubleshooting
This section addresses overarching problems that can affect multiple synthetic routes.
Q1: My reaction is sluggish or stalls completely before the starting material is consumed. What are the likely causes?
A1: Plausible Causes & Solutions
Reaction stalling is a frequent issue that typically points to problems with reagent purity, atmospheric contamination, or catalyst deactivation.
-
Atmospheric Contamination: Many trifluoromethylation reactions, especially those proceeding via radical mechanisms, are highly sensitive to oxygen.[1] Oxygen can quench radical intermediates, halting the desired reaction pathway.
-
Solution: Ensure your reaction is conducted under a strictly inert atmosphere (high-purity argon or nitrogen). Solvents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes prior to use.[1]
-
-
Reagent & Solvent Quality: Trace impurities, particularly water, can deactivate catalysts and reagents. For instance, moisture can hydrolyze sensitive catalysts or react with strong bases.
-
Solution: Always use high-purity, anhydrous solvents and reagents from reputable suppliers.[1] If you suspect solvent quality, consider purifying it using standard laboratory procedures (e.g., distillation from a suitable drying agent).
-
-
Catalyst Deactivation: In photocatalytic or transition-metal-catalyzed systems, the catalyst can degrade over the course of the reaction.
-
Solution: Verify the integrity and activity of your catalyst. For photoredox reactions, ensure your light source emits at the correct wavelength to excite the catalyst.[1] In some cases, a small increase in catalyst loading can be beneficial, but this should be carefully optimized to avoid side reactions.
-
Q2: I'm observing a complex mixture of products by TLC/LC-MS that I can't easily identify. Where should I start my investigation?
A2: A Systematic Approach to Product Identification
An unidentifiable product mixture often arises from substrate decomposition or unexpected side reactions with the solvent or reagents.
-
Step 1: Run Control Reactions: To isolate the source of the side products, run a series of control experiments:
-
Stir the starting material in the solvent at the reaction temperature without the catalyst or other reagents.
-
Stir the starting material with the catalyst but without the trifluoromethylating agent.
-
Stir the starting material with the base but without the other components. This process helps determine the stability of your starting material under the reaction conditions and identify which components are responsible for the side reactions.
-
-
Step 2: Re-evaluate Your Solvent: The trifluoromethyl radical is highly reactive and can react with certain solvents.[1]
-
Recommendation: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), and 1,4-dioxane are generally robust choices for many trifluoromethylation reactions.[1] Avoid solvents with weak C-H bonds that are susceptible to hydrogen atom abstraction.
-
-
Step 3: Consider Aniline Polymerization: Anilines, particularly electron-rich ones, can be susceptible to oxidation, leading to the formation of polymeric byproducts.[2] This is often observed as an insoluble, dark-colored material in the reaction flask.
-
Recommendation: Maintain a strictly inert atmosphere. If using an oxidative trifluoromethylation method, carefully control the stoichiometry of the oxidant.
-
Part 2: Route-Specific Troubleshooting Guides
Category A: Direct Trifluoromethylation of Anilines
This route often involves radical reactions using reagents like Togni's reagent, Umemoto's reagent, or Langlois' reagent (CF₃SO₂Na).[3][4]
A3: Understanding the Source of Unwanted Protons
The formation of the parent aniline suggests that a reactive intermediate is being quenched by a proton source instead of reacting with the trifluoromethylating agent.
-
Plausible Cause: The most common culprit is residual water in the solvent or reagents. Other potential proton sources include acidic impurities in the starting materials or the solvent itself (e.g., chloroform can be a source of acid).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodefunctionalization.
A4: Directing Group and Steric Hindrance Effects
Regioselectivity in direct C-H trifluoromethylation is governed by a combination of electronic and steric factors.
-
Plausible Cause: The trifluoromethyl radical is electrophilic and will preferentially attack electron-rich positions on the aromatic ring. However, if multiple positions are electronically activated, a mixture can result. Steric hindrance also plays a crucial role.
-
Solutions:
-
Introduce a Directing Group: A common strategy is to temporarily install a directing group on the aniline nitrogen, such as a picolinamide.[3] This group can chelate to the metal catalyst, forcing the trifluoromethylation to occur at the ortho position. The directing group can be removed later.
-
Leverage Steric Bulk: If you desire para-selectivity, increasing the steric bulk of substituents near the ortho positions can disfavor attack at those sites.
-
Solvent Effects: Specialized solvents like hexafluoroisopropanol (HFIP) have been shown to promote unique selectivity by creating a hydrogen-bonding network with the reagents, which can direct the functionalization to the para position.[5]
-
Category B: Reduction of Trifluoromethylated Nitroarenes
This is a classical and robust method, but it is not without its own set of potential side reactions, particularly incomplete reduction or issues related to the stability of the CF₃ group.
A5: Incomplete Reduction and Reductant Choice
The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates (nitroso, hydroxylamine). Stalling at these intermediate stages is common.
-
Plausible Cause: The reducing agent may not be potent enough, or you may be using an insufficient number of equivalents. Common reductants like NaBH₄ alone are often ineffective for reducing nitro groups under standard conditions.[6]
-
Solutions & Comparison of Conditions:
| Reductant System | Typical Conditions | Common Issues | Recommendation |
| H₂, Pd/C | 1-5 atm H₂, MeOH or EtOAc, RT | Catalyst poisoning, slow reaction | Ensure high-quality catalyst. Additive like ammonium formate can facilitate transfer hydrogenation. |
| SnCl₂·2H₂O | HCl, EtOH, Reflux | Harsh acidic conditions, difficult workup | A classic, robust method. Best for substrates that can tolerate strong acid. |
| Fe / NH₄Cl | EtOH/H₂O, Reflux | Stoichiometric iron waste | A milder, effective alternative to SnCl₂. Good for sensitive functional groups. |
| NaBH₄ / Catalyst | NiCl₂ or other transition metals | Requires catalyst, can be sluggish | Can be effective but requires careful optimization of the catalyst system.[6] |
-
Recommendation: For a reliable and high-yielding reduction, catalytic hydrogenation (H₂/Pd/C) or the use of Fe/NH₄Cl are often the most effective and scalable methods. Ensure you use a sufficient excess of the reducing agent (for metal-based reductions) and allow adequate reaction time.
A6: Mechanism of Defluorination
The trifluoromethyl group is generally stable, but it can be susceptible to degradation under certain nucleophilic or strongly basic conditions, especially when activated by other functional groups on the ring.[7][8]
-
Plausible Cause: While less common during standard reductions, some conditions can promote defluorination. This is particularly a risk if the reaction generates strongly basic intermediates or if the substrate has a leaving group ortho or para to the CF₃ group, which can be displaced by fluoride in a process of elimination-addition. The presence of strong Brønsted or Lewis acids can also facilitate C-F bond cleavage.[7]
-
Solutions:
-
Avoid Harsh Bases: If your reduction protocol requires a base, choose a milder, non-nucleophilic one.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choose a Neutral Reduction Method: Catalytic transfer hydrogenation using ammonium formate and Pd/C is performed under nearly neutral conditions and is an excellent choice for preventing base- or acid-catalyzed side reactions.
Caption: Simplified pathway for base-mediated defluorination.[8][9]
-
Category C: Amination of Trifluoromethylated Aryl Halides
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but reactions involving electron-deficient aryl halides and ammonia sources can be challenging.[10]
A7: Competing Reduction vs. Amination
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl halide complex undergoes reduction instead of coupling with the amine.
-
Plausible Cause: This side reaction is often promoted by β-hydride elimination from certain ligands or bases (like alkoxides), or by reaction with trace water. The choice of base is critical.[11]
-
Solutions:
-
Base Selection: Switch to a non-nucleophilic, sterically hindered base that is less prone to β-hydride elimination. Sodium tert-butoxide (NaOtBu) is a common choice, but if reduction persists, consider using lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[12]
-
Ligand Choice: Use a bulky, electron-rich phosphine ligand. Ligands like XPhos or t-BuXPhos are often effective in promoting the desired reductive elimination to form the C-N bond over competing pathways.[12]
-
Ammonia Source: If you are trying to install a primary aniline (NH₂), using ammonia gas directly can be challenging due to its tight binding to the palladium catalyst.[10] Consider using an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide, followed by acidic workup to reveal the primary amine.[10]
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C-H Trifluoromethylation
This is a representative protocol and must be optimized for specific substrates.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aniline substrate (1.0 equiv), the trifluoromethylating agent (e.g., Togni's reagent II, 1.5 equiv), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).
-
Seal the vial with a septum and purge with argon for 15 minutes.
-
Add degassed anhydrous solvent (e.g., MeCN or DMF) via syringe to achieve the desired concentration (typically 0.1 M).
-
Stir the reaction mixture at room temperature approximately 5-10 cm away from a blue LED lamp (450 nm).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product by flash column chromatography.
References
-
ResearchGate. (n.d.). Mechanism for trifluoromethylation of aniline. [Diagram]. Retrieved from [Link]
-
Cheung, C. W. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. DOI:10.1039/D5CC03280F. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. National Institutes of Health. Retrieved from [Link]
-
Mitchell, T. R., & Tiemey, J. (2010). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (n.d.). Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Al-Masum, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. Retrieved from [Link]
-
Bak, R. R., & Toste, F. D. (1998). Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro Compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Merino, E., & Nevado, C. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science. DOI:10.1039/D3SC03868H. Retrieved from [Link]
-
Liu, J., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. DOI:10.1039/D4EM00739E. Retrieved from [Link]
-
Merino, E., & Nevado, C. (2023). Trifluoromethylarylation of alkenes using anilines. National Institutes of Health. Retrieved from [Link]
-
Grzywacz, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]
-
Zhu, W., et al. (n.d.). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. RSC Publishing. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2024). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Retrieved from [Link]
-
ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
SciSpace. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
ResearchGate. (2015). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. Retrieved from [Link]
-
Liu, F., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. Retrieved from [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Retrieved from [Link]
-
Research Square. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Retrieved from [Link]
-
Maimone, T. J., et al. (2011). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. DSpace@MIT. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
Liu, J., et al. (n.d.). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Retrieved from [Link]
-
Romero, N. A., & Nicewicz, D. A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 5. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will delve into common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust and scalable process.
I. Process Overview and Key Challenges
The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. The primary synthetic route involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation.[1][2] However, scaling this reaction from the laboratory bench to industrial production presents a unique set of challenges that can impact yield, purity, and overall process efficiency.
Key challenges in the scale-up include:
-
Reaction Kinetics and Control: Maintaining optimal reaction conditions such as temperature and mixing becomes more complex in larger reactors.[3]
-
Catalyst Activity and Stability: The palladium catalyst is susceptible to deactivation, which can lead to incomplete reactions and the formation of impurities.[4]
-
Impurity Profile: Side reactions such as deboronation and dehalogenation can generate difficult-to-remove impurities.[5][6][7]
-
Product Isolation and Purification: Residual palladium and other process-related impurities must be effectively removed to meet stringent pharmaceutical standards.[3][8]
-
Raw Material Quality: The purity of starting materials, including the boronic acid and the aryl halide, is crucial for a successful and reproducible synthesis.
This guide will address these challenges in a practical, question-and-answer format to assist you in troubleshooting and optimizing your process.
II. Troubleshooting Guide
This section is structured to address specific problems you may encounter during the scale-up of this compound synthesis.
Low Reaction Yield
Question: My Suzuki-Miyaura coupling reaction is showing a low yield upon scale-up. What are the potential causes and how can I troubleshoot this?
Answer: A low yield in a scaled-up Suzuki-Miyaura reaction can stem from several factors. Here’s a systematic approach to identify and resolve the issue:
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a common culprit for low yields.
-
Cause: The catalyst can be sensitive to air and moisture, especially in its active Pd(0) state. Electron-rich anilines, like our substrate, can sometimes chelate to the palladium center, hindering its catalytic activity.
-
Troubleshooting:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Oven-dry all glassware and use anhydrous solvents.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich anilines, bulky and electron-rich ligands can enhance catalyst stability and activity.[4] Consider screening different ligands if you suspect catalyst deactivation.
-
Catalyst Loading: While aiming for low catalyst loading is cost-effective, a slight increase might be necessary on a larger scale to compensate for any minor deactivation.
-
-
-
Inefficient Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, thereby reducing the overall reaction rate and yield.
-
Cause: As the reaction volume increases, achieving homogeneous mixing becomes more challenging.
-
Troubleshooting:
-
Agitation Rate: Optimize the stirring speed. A vortex should be visible, indicating good mixing.
-
Impeller Design: For pilot-scale or production reactors, the type and position of the impeller are crucial for ensuring proper mixing.
-
-
-
Incomplete Reaction: The reaction may not be going to completion within the allotted time.
-
Cause: This could be due to catalyst deactivation, insufficient temperature, or a suboptimal base.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress using in-process controls (IPCs) like HPLC or GC.
-
Temperature Control: Ensure the internal reaction temperature is maintained at the optimal level. Be aware that it takes longer to heat larger volumes.
-
Base Selection: The choice and quality of the base are critical. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base's solubility and strength can significantly impact the reaction rate.[9]
-
-
-
Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.
-
Cause: Protodeboronation of the methylboronic acid and dehalogenation of the aryl iodide are common side reactions.[6][7]
-
Troubleshooting:
-
Control of Water Content: While a small amount of water is often beneficial for Suzuki couplings, excess water can promote protodeboronation.[6]
-
Base Stoichiometry: Use the optimal amount of base. Excess base can sometimes accelerate side reactions.
-
Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
-
-
High Impurity Levels
Question: I am observing significant levels of impurities in my final product. What are the likely impurities and how can I minimize their formation?
Answer: Impurity profiling and control are critical for pharmaceutical intermediates. Here are the common impurities and strategies to mitigate them:
-
Deboronated Starting Material (2-amino-5-methyl-4-(trifluoromethyl)benzene):
-
Cause: This impurity arises from the protodeboronation of methylboronic acid, where the boron group is replaced by a hydrogen atom.[6] This side reaction is often promoted by acidic conditions or the presence of excess water.
-
Minimization:
-
pH Control: Ensure the reaction mixture is sufficiently basic.
-
High-Quality Boronic Acid: Use high-purity methylboronic acid. Boronic acids can degrade over time, so fresh reagent is recommended.
-
Anhydrous Conditions: While some water is often necessary, use anhydrous solvents and control the water content in the base.
-
-
-
Dehalogenated Starting Material (Methyl 2-amino-4-(trifluoromethyl)benzoate):
-
Cause: The iodine atom on the starting material is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings.[5][7]
-
Minimization:
-
Catalyst and Ligand System: The choice of palladium precursor and ligand can influence the extent of dehalogenation. Screening different catalyst systems may be necessary.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling.
-
-
-
Homocoupling of Boronic Acid (Biphenyl derivatives):
-
Cause: Two molecules of the boronic acid can couple to form a biphenyl impurity.
-
Minimization:
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.
-
Optimized Stoichiometry: Use a slight excess of the boronic acid, but avoid a large excess which can favor homocoupling.
-
-
-
Residual Palladium:
-
Cause: Palladium from the catalyst can remain in the final product even after work-up and purification.[3]
-
Minimization:
-
Scavengers: Use palladium scavengers such as activated carbon, silica-based scavengers with thiol or amine functional groups, or trimercaptotriazine after the reaction is complete.[8]
-
Crystallization: Proper selection of a crystallization solvent can effectively purge residual palladium.
-
Aqueous Washes: Acidic or basic aqueous washes during the work-up can help remove some of the palladium salts.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Suzuki-Miyaura coupling on a large scale?
A1: The optimal catalyst loading is a balance between reaction efficiency and cost. While laboratory-scale reactions might use 1-5 mol% of the palladium catalyst, for large-scale production, the goal is to minimize this as much as possible, ideally to less than 0.1 mol%.[10] However, the exact loading will depend on the purity of the starting materials, the efficiency of the ligand, and the reaction conditions. It is crucial to perform optimization studies to determine the lowest effective catalyst loading for your specific process.
Q2: How critical is the quality of the starting materials, methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate and methylboronic acid?
A2: The quality of raw materials is paramount for the successful scale-up of any pharmaceutical intermediate synthesis. Impurities in the starting materials can act as catalyst poisons, lead to the formation of undesirable side products, and complicate the purification of the final product. For instance, impurities in the methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate could lead to the formation of regioisomers or other halogenated byproducts. Similarly, impurities in the methylboronic acid can affect its reactivity and lead to incomplete conversion. Always use well-characterized starting materials with a high purity profile.
Q3: What are the safety considerations for scaling up the production of this compound?
A3: Safety is a top priority in any chemical synthesis scale-up. For this specific process, consider the following:
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: The solvents used in the reaction (e.g., dioxane, toluene) are often flammable and may have specific health hazards. Ensure proper ventilation and use appropriate personal protective equipment (PPE).
-
Trifluoromethyl Group: Trifluoromethylated compounds can sometimes have unique toxicological profiles. It is important to handle the starting materials and the final product in a well-ventilated area, such as a fume hood.
-
Exothermic Reactions: While the Suzuki-Miyaura coupling is not typically violently exothermic, it's good practice to monitor the temperature closely during the initial stages of the reaction, especially on a large scale. Ensure the reactor's cooling system is adequate to handle any potential exotherm.
Q4: What analytical techniques are recommended for monitoring the reaction progress and ensuring the quality of the final product?
A4: A robust analytical strategy is essential for process control and quality assurance.
-
In-Process Controls (IPCs):
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for monitoring the disappearance of starting materials and the formation of the product and key impurities.
-
Gas Chromatography (GC): GC can also be used, particularly if the compounds are sufficiently volatile and thermally stable.
-
-
Final Product Quality Control:
-
HPLC: To determine the purity of the final product and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the amount of residual palladium in the final product.
-
IV. Experimental Workflow and Protocols
General Workflow for Scale-Up
The following diagram illustrates a typical workflow for the scale-up of the Suzuki-Miyaura coupling reaction for the synthesis of this compound.
Caption: A generalized workflow for the scale-up synthesis of this compound.
Illustrative Scale-Up Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific equipment and scale.
Materials:
-
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (1.0 eq)
-
Methylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.1 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Water (for biphasic system)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Charging:
-
Charge the reactor with Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, the palladium catalyst, and the base under a positive pressure of nitrogen.
-
Add the anhydrous solvent.
-
Begin stirring the mixture.
-
-
Boronic Acid Addition:
-
Dissolve the methylboronic acid in a minimal amount of the reaction solvent.
-
Add the boronic acid solution to the reactor. For very large scales, a controlled addition might be beneficial.
-
-
Reaction:
-
Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by taking samples periodically for IPC analysis (e.g., HPLC). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Separate the organic layer.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash with brine.
-
-
Palladium Removal:
-
Treat the organic solution with a palladium scavenger (e.g., activated carbon) for a specified period with stirring.
-
Filter the mixture to remove the scavenger.
-
-
Isolation and Purification:
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system to obtain this compound.
-
-
Drying: Dry the purified product under vacuum at an appropriate temperature.
-
Analysis: Analyze the final product for purity, identity, and residual palladium content.
V. Troubleshooting Logic Diagram
The following diagram provides a logical approach to troubleshooting common issues during the scale-up process.
Caption: A decision tree for troubleshooting common scale-up challenges.
VI. References
-
Wagner, M., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. [Link]
-
Parmentier, M., et al. (2021). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Request PDF. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Halkes, K. M., et al. (2008). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC. [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Yamamoto, K., et al. (2022). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]
-
ResearchGate. Methyl Boronic Acid. [Link]
-
Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta. [Link]
-
Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal. [Link]
-
Nishida, M., & Tagata, T. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd. Research Laboratory. [Link]
-
ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
-
Wang, L., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
-
Fyfe, J. W. B., et al. (2018). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]
-
Oldenhuis, N. J., et al. (2013). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
Jedinak, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Organic Chemistry Portal. Protodeboronations. [Link]
-
Miyaura, N., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link]
-
Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. ResearchGate. [Link]
-
PubMed. Aminative Suzuki-Miyaura coupling. [Link]
-
Szala, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]
-
ResearchGate. Esterification of Amino Acids and Mono Acids Using Triphosgene. [Link]
-
Kadaba, P. K., et al. (2006). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Arkivoc. [Link]
-
ResearchGate. Synthesis of 2-methyl-5-amino-4-oxo-3-sulfonyl esters as precursors of pseudodipeptides. [Link]
-
Khan, I. U., et al. (2011). Methyl 2-amino-5-bromobenzoate. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Yield in Suzuki Coupling of Electron-Deficient Anilines
<content_type>
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of electron-deficient anilines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab, presented in a question-and-answer format.
Q1: My Suzuki coupling reaction with an electron-deficient aniline is giving a low yield or failing completely. What are the likely causes?
Several factors can contribute to poor outcomes in the Suzuki coupling of electron-deficient anilines. The electron-withdrawing nature of substituents on the aniline can significantly impact the reactivity of the aryl halide and the stability of intermediates in the catalytic cycle.
Potential Causes & Troubleshooting Steps:
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition, can be sluggish for electron-deficient aryl halides, especially aryl chlorides.[1][2] The electron-withdrawing groups on the aniline decrease the electron density of the C-X bond, making it less susceptible to cleavage by the Pd(0) catalyst.
-
Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) can facilitate this step.[3][4][5] Increasing the catalyst loading (from 1-2 mol% to 3-5 mol%) may also be beneficial for particularly challenging substrates.[3]
-
-
Catalyst Deactivation: The amine functionality of anilines can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Solution: The choice of ligand is critical. Bulky ligands can often mitigate this issue by sterically hindering the aniline's coordination to the palladium.[4]
-
-
Inappropriate Base or Solvent: The base is crucial for activating the boronic acid for transmetalation.[6][7] The solubility and efficacy of the base are highly dependent on the solvent system.
-
Solution: For less reactive aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[8] A screening of solvents may be necessary. While polar aprotic solvents like DMF or NMP can be effective, ethereal solvents like dioxane or THF, often in combination with water, are also commonly used.[9][10]
-
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. These are discussed in detail in the next question.
Q2: I'm observing significant side products in my reaction mixture. What are they, and how can I minimize them?
The most common side reactions that plague the Suzuki coupling of electron-deficient anilines are protodeboronation, homocoupling, and dehalogenation.
Common Side Reactions and Mitigation Strategies:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. Electron-deficient boronic acids are particularly susceptible to this side reaction, especially in the presence of water and base at elevated temperatures.[3][4]
-
Mitigation:
-
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[11]
-
Dehalogenation: This involves the replacement of the halogen on the aniline with a hydrogen atom. It can occur if the intermediate palladium-aryl complex reacts with a hydride source, which can be the solvent or the base.[4][12]
-
Mitigation:
-
Choose a solvent that is less likely to act as a hydride donor. For instance, if you are using an alcohol, consider switching to an aprotic solvent like dioxane or toluene.[12]
-
Select a non-coordinating base.
-
-
Q3: How do I select the optimal catalyst and ligand for my electron-deficient aniline substrate?
The choice of the palladium source and the phosphine ligand is arguably the most critical factor for a successful Suzuki coupling with challenging substrates.
Catalyst and Ligand Selection Guidelines:
-
Palladium Source: While Pd(PPh₃)₄ can be effective in some cases, modern precatalysts often offer better stability and reproducibility.[3] For example, palladacycles like CataCXium® A have shown unique effectiveness in couplings with unprotected ortho-bromoanilines.[13][14]
-
Ligand Choice: For electron-deficient anilines, particularly chloroanilines, bulky and electron-rich ligands are generally preferred.[2][4] These ligands promote the often rate-limiting oxidative addition step and stabilize the active catalytic species.[2][4]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphines: Ligands such as XPhos, SPhos, and RuPhos are known for their high activity in Suzuki couplings of aryl chlorides.[3][5]
-
N-heterocyclic carbenes (NHCs): These can also be highly effective ligands for difficult couplings due to their strong σ-donating properties.[3]
-
Electron-deficient phosphines: In some specific cases, electron-deficient ligands can offer unique selectivity.[15][16]
-
-
Frequently Asked Questions (FAQs)
What is the role of the base in the Suzuki coupling, and how do I choose the right one?
The base plays a multifaceted role in the Suzuki-Miyaura coupling.[6] Its primary function is to activate the organoboron species, typically a boronic acid, to facilitate the transmetalation step.[6][7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6]
Choosing a Base:
-
Strength: The choice of base often depends on the reactivity of the aryl halide. For highly reactive aryl iodides and bromides, weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may suffice.[17] However, for less reactive aryl chlorides, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary to achieve good yields.[8]
-
Solubility: The base must have some solubility in the reaction medium to be effective. The choice of solvent will therefore influence the choice of base.
-
Substrate Compatibility: If your substrate contains base-sensitive functional groups (e.g., esters), a milder base like potassium fluoride (KF) might be a better choice.[7]
How does the choice of solvent affect the reaction?
The solvent can have a profound impact on the outcome of a Suzuki coupling.[9] It influences the solubility of the reactants, the catalyst, and the base. The polarity of the solvent can also affect the stability of intermediates in the catalytic cycle and even alter the selectivity of the reaction in some cases.[9][18]
Common Solvent Systems:
-
Aprotic Polar Solvents: Solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are often used, but can sometimes lead to side reactions at high temperatures.[10]
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are very common solvents for Suzuki couplings.[19]
-
Alcoholic Solvents: Alcohols like isopropanol and ethanol can be effective, but as mentioned earlier, they can sometimes act as hydride sources, leading to dehalogenation.[9]
-
Aqueous Mixtures: Often, a mixture of an organic solvent (like dioxane or THF) with water is used.[10] The water helps to dissolve the inorganic base.
My boronic acid seems to be degrading during the reaction. What can I do?
The instability of boronic acids, especially electron-deficient ones, is a common reason for low yields in Suzuki couplings.[11]
Strategies to Address Boronic Acid Instability:
-
Use of Boronic Esters: Pinacol esters are a popular choice as they are more stable towards protodeboronation than the free boronic acids.[11]
-
Use of Trifluoroborate Salts: Potassium organotrifluoroborates are another class of stable boron reagents.
-
Diethanolamine Complexes: Boronic acids can be complexed with diethanolamine to form air- and water-stable crystalline solids that can be used directly in the coupling reaction.[20]
Experimental Protocols & Data
General Protocol for Suzuki Coupling of an Electron-Deficient Chloroaniline
This protocol provides a starting point for the Suzuki-Miyaura coupling of a challenging electron-deficient chloroaniline with an arylboronic acid. Optimization will likely be necessary for your specific substrates.
Materials:
-
Electron-deficient chloroaniline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not part of a precatalyst, e.g., XPhos)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M)
Procedure:
-
To a dry Schlenk flask, add the electron-deficient chloroaniline, arylboronic acid, and base.
-
Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the palladium precatalyst (and ligand, if separate) under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 100-120 °C).[8]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[8]
-
Cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography.
Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of electron-deficient anilines.
| Substrate Type | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Temperature (°C) |
| Electron-Deficient Chloroaniline | XPhos Pd G3 / SPhos Pd G3 | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | 100-120 |
| Electron-Deficient Bromoaniline | Pd(dppf)Cl₂, CataCXium A Pd G3 | K₂CO₃, K₃PO₄ | Dioxane/H₂O, 2-MeTHF | 80-100 |
| Electron-Deficient Anilines with Unstable Boronic Acids | XPhos Pd G3 | K₃PO₄ | Anhydrous Dioxane or Toluene | 100-120 |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and resolving issues with your Suzuki coupling reaction.
Sources
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- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 20. youtube.com [youtube.com]
stability issues of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate under reaction conditions
Welcome to the technical support guide for Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various reaction conditions. Our goal is to help you anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Introduction: Understanding the Molecule
This compound is a substituted anthranilate ester. Its reactivity and stability are governed by the interplay of its functional groups: a nucleophilic aromatic amine, a hydrolysable methyl ester, and a strongly electron-withdrawing trifluoromethyl group on the benzene ring. Understanding the inherent chemical properties of these groups is crucial for predicting the compound's behavior in a given chemical transformation.
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which significantly deactivates the benzene ring towards electrophilic aromatic substitution.[1][2] This deactivation also influences the reactivity of the amino group. The 2-amino group, being ortho to the ester, can participate in intramolecular interactions that affect the ester's stability.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most common degradation pathways are hydrolysis of the methyl ester and oxidation of the amino group.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-5-methyl-4-(trifluoromethyl)benzoic acid. This can be catalyzed by acids, bases, or even intramolecularly by the neighboring amino group, especially in the presence of water.[3][4]
-
Oxidation: The 2-amino group is susceptible to oxidation, which can lead to the formation of colored impurities and complex byproducts. This is more likely to occur in the presence of strong oxidizing agents or upon prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts.
Q2: How stable is the ester group to hydrolysis?
A2: The ester group is susceptible to hydrolysis under both acidic and basic conditions. Notably, like other 2-aminobenzoate esters, this compound can undergo intramolecular general base-catalyzed hydrolysis.[3][4][5] This process is pH-independent in the range of approximately pH 4 to 8.[4] Therefore, prolonged exposure to aqueous or protic solvents, even under neutral conditions, can lead to the formation of the corresponding carboxylic acid.
Q3: What is the recommended pH range for reactions involving this compound?
A3: To minimize ester hydrolysis, it is advisable to conduct reactions under strictly anhydrous conditions. If an aqueous or protic solvent system is necessary, it is best to operate outside the pH 4-8 range where intramolecular catalysis is significant.[4] For reactions requiring basic conditions, it is preferable to use non-aqueous bases. For acidic conditions, the use of aprotic acids or short reaction times is recommended.
Q4: How does the trifluoromethyl group affect the stability of the compound?
A4: The trifluoromethyl group is generally very stable and unreactive under most synthetic conditions. Its primary influence is electronic; it deactivates the aromatic ring, making it less susceptible to electrophilic attack.[1][6][7] This deactivation can also slightly reduce the nucleophilicity of the amino group compared to similar compounds without the -CF3 group.
Q5: Can this compound undergo decarboxylation?
A5: While the ester itself is not prone to direct decarboxylation, its hydrolysis product, 2-amino-5-methyl-4-(trifluoromethyl)benzoic acid, could potentially decarboxylate under harsh acidic conditions and high temperatures.[8][9] This would result in the formation of 2-methyl-5-(trifluoromethyl)aniline.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yield in Amide Coupling Reactions
Question: I am trying to perform an amide coupling reaction with the amino group of this compound, but I am getting a low yield of my desired product and see a significant amount of a more polar byproduct by TLC/LC-MS. What could be the cause?
Answer:
Potential Cause 1: Hydrolysis of the Methyl Ester Many amide coupling protocols use reagents and conditions that can contain or generate moisture. The presence of water, especially with basic activators (like tertiary amines) or acidic conditions, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. This byproduct is more polar and often results in lower isolated yields of the desired amide ester. The neighboring amino group can facilitate this hydrolysis.[3][4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Coupling Reagents: Use coupling reagents that are less sensitive to moisture or that generate non-acidic/non-basic byproducts.
-
Base Selection: If a base is required, consider using a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) and use it judiciously.
-
Reaction Temperature and Time: Keep the reaction temperature as low as feasible and monitor the reaction closely to avoid unnecessarily long reaction times.
-
Analyze Byproducts: Isolate and characterize the polar byproduct. An MS analysis showing the mass of the corresponding carboxylic acid would confirm hydrolysis.
Potential Cause 2: Competing Self-Condensation Under certain activation conditions, the amino group of one molecule could potentially react with the activated carboxylate (if hydrolysis occurs) of another, leading to oligomeric side products.
Troubleshooting Steps:
-
Controlled Addition: Add the coupling agent slowly to the reaction mixture containing the carboxylic acid to be coupled, before adding the this compound. This minimizes the time the free amine is in the presence of the activating agent.
Issue 2: Reaction Mixture Turns Dark and Multiple Unidentified Spots Appear on TLC
Question: During my reaction, the mixture turned dark brown/black, and my TLC plate shows multiple spots, making purification difficult. What is happening?
Answer:
Potential Cause: Oxidation of the Amino Group Aromatic amines, especially anilines, are prone to oxidation, which often results in the formation of highly colored, complex mixtures. This can be initiated by:
-
Atmospheric Oxygen: Particularly at elevated temperatures or on prolonged stirring.
-
Oxidizing Reagents: Contaminants or reagents with oxidizing potential.
-
Metal Catalysts: Certain metal catalysts (e.g., copper, iron) used in cross-coupling reactions can promote oxidation.
Troubleshooting Steps:
-
Degas Solvents: Before use, degas solvents by bubbling an inert gas (N2 or Ar) through them or by using a freeze-pump-thaw technique.
-
Inert Atmosphere: Always run reactions involving this compound under a positive pressure of an inert gas.
-
Scrutinize Reagents: Ensure all reagents are pure and free from oxidizing contaminants.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can mitigate oxidative degradation, provided it does not interfere with the desired reaction.
-
Temperature Control: Avoid excessive heating.
Stability Under Common Reaction Conditions
| Reaction Type | Potential Instability Issue | Recommendation |
| N-Alkylation / N-Arylation | Oxidation of the amino group, especially in the presence of metal catalysts (e.g., Cu, Pd). | Use degassed solvents, an inert atmosphere, and consider ligands that minimize oxidative side reactions. |
| Ester Saponification | Expected hydrolysis to the carboxylic acid. | This is the intended reaction. However, be aware of potential decarboxylation of the product if harsh acidic workup is used.[8] |
| Reduction of Ester | The ester can be reduced to the corresponding alcohol. | Standard reducing agents like LiAlH4 or DIBAL-H should be effective. The trifluoromethyl group is generally stable to these reagents. |
| Acidic Conditions | Hydrolysis of the ester group. | Use anhydrous acidic conditions (e.g., HCl in dioxane) and minimize reaction time and temperature. |
| Basic Conditions | Hydrolysis of the ester group. | Use non-aqueous bases (e.g., NaH, K2CO3 in an aprotic solvent) if the ester must be preserved. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol allows you to test the stability of this compound under your specific planned reaction conditions before committing a large amount of material.
Materials:
-
This compound
-
Your planned solvent(s) and reagent(s)
-
An internal standard (e.g., a stable compound with a distinct retention time, like dodecane or biphenyl)
-
Reaction vials
-
TLC plates and/or LC-MS system
Procedure:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent at a known concentration.
-
In separate vials, add the stock solution to your proposed reaction solvent(s).
-
To each vial, add the reagent(s) you plan to use (e.g., acid, base, catalyst). Create a control vial with only the starting material and solvent.
-
Stir the reactions at your intended reaction temperature.
-
At regular time intervals (e.g., 1h, 4h, 12h, 24h), take an aliquot from each vial.
-
Quench the reaction in the aliquot if necessary.
-
Analyze the aliquot by TLC and/or LC-MS. Compare the ratio of the starting material to the internal standard to quantify degradation. Look for the appearance of new peaks, which would indicate the formation of degradation products.
Visualizing Degradation and Troubleshooting
Diagram 1: Key Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound.
Caption: Potential degradation pathways of the target compound.
Diagram 2: Troubleshooting Workflow for Low Yields
This workflow provides a logical sequence of steps to diagnose the cause of low reaction yields.
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Fife, T. H., & Przystas, T. J. (1982). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 47(20), 3873–3877. [Link]
-
Fife, T. H., & Przystas, T. J. (1982). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. [Link]
-
Ishmathtesp prepdouble. (2021). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
-
Fife, T. H., & Przystas, T. J. (1982). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. [Link]
-
Blijenberg, B. G., et al. (1974). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (7), 828-832. [Link]
-
Umemoto, T., & Ishihara, S. (1993). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 58(6), 1549–1554. [Link]
-
Müller, F., & Speiser, P. (1965). [The Hydrolysis and Stability of Various 4-aminobenzoic Acid Esters]. PubMed. [Link]
-
Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]
-
Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic substitution. Retrieved from [Link]
-
Blijenberg, B. G., et al. (1974). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Scite.ai. [Link]
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- 9. scite.ai [scite.ai]
Validation & Comparative
A Senior Scientist's Guide to Trifluoromethylated Benzoate Building Blocks: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern discovery.[1] This exceptionally powerful electron-withdrawing group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often transforming a promising compound into a viable drug candidate.[1][2][3] Among the vast arsenal of fluorinated reagents, trifluoromethylated benzoate building blocks—and their immediate precursors, benzoic acids—stand out for their versatility and direct utility in forging key structural motifs.
This guide provides an in-depth comparative analysis of ortho-, meta-, and para-trifluoromethylated benzoate building blocks. Moving beyond a simple catalog of reagents, we will dissect the causal relationships between the CF3 group's position and the resulting physicochemical properties and reaction dynamics. This analysis is grounded in experimental data to empower you to make informed, strategic decisions in your synthetic design.
The Trifluoromethyl Group: A Bioisostere of Unparalleled Influence
The trifluoromethyl group is prized for its unique combination of properties. It is strongly electron-withdrawing, highly lipophilic, and metabolically robust due to the strength of the C-F bonds.[2] These characteristics allow it to serve as a bioisostere for other groups, like the methyl or chloro groups, while imparting significantly altered electronic and steric profiles that can enhance target engagement and improve pharmacokinetic profiles.[2] From selective serotonin reuptake inhibitors like fluoxetine to oncology therapeutics such as selinexor, the impact of the CF3 group is evident across numerous FDA-approved drugs.[4]
Positional Isomerism: A Tale of Three Benzoates
The true art of utilizing trifluoromethylated benzoates lies in understanding how the placement of the CF3 group on the aromatic ring dictates the molecule's behavior. The ortho (2-), meta (3-), and para (4-) isomers, while structurally similar, exhibit distinct electronic properties that directly influence their reactivity and the acidity of their corresponding benzoic acids.
Electronic Effects and Acidity (pKa)
The electron-withdrawing nature of the CF3 group is a composite of a strong inductive effect (-I) and a weaker resonance effect (-M). The inductive effect, which operates through the sigma bonds, is distance-dependent. The resonance effect involves the delocalization of electrons through the pi system. The interplay of these effects, dictated by the substituent's position, governs the electron density of the aromatic ring and the acidity of the carboxylic acid.
A lower pKa value signifies a stronger acid, which translates to a more stabilized carboxylate conjugate base. This stabilization is a direct consequence of the CF3 group's ability to withdraw electron density from the ring.
| Compound | pKa (Predicted/Experimental) | Key Electronic Effects |
| Benzoic Acid | 4.19[5] | - |
| 2-(Trifluoromethyl)benzoic Acid | ~2.8 (Estimated) | Strong -I effect, Steric hindrance |
| 3-(Trifluoromethyl)benzoic Acid | 3.77[6] | Dominant -I effect |
| 4-(Trifluoromethyl)benzoic Acid | 3.60 - 3.69[5][7] | Strong -I and -M effects |
Analysis:
-
Para-Isomer: The 4-(trifluoromethyl)benzoic acid is significantly more acidic than benzoic acid. Here, both the inductive and resonance effects work in concert to delocalize the negative charge of the carboxylate, leading to substantial stabilization.[5]
-
Meta-Isomer: The 3-(trifluoromethyl)benzoic acid's acidity is also enhanced, primarily due to the strong inductive effect of the CF3 group.[6][8] The resonance effect is minimal from the meta position.
-
Ortho-Isomer: The 2-(trifluoromethyl)benzoic acid is the strongest acid of the three. This is due to the proximity of the potent inductively withdrawing CF3 group to the carboxylic acid, which strongly stabilizes the conjugate base. However, this proximity also introduces significant steric hindrance, which can influence its reactivity in subsequent transformations.
The following diagram illustrates the workflow for selecting a building block based on desired acidity and steric profile.
Caption: General experimental workflow for amide bond formation.
Experimental Protocols: A Self-Validating System
The following protocols are provided as representative examples. As a Senior Application Scientist, I stress the importance of adapting these conditions based on the specific substrates and analytical monitoring of the reaction progress.
Protocol 1: General Procedure for Amide Coupling via EDC/HOBt
This protocol is a robust starting point for coupling trifluoromethylated benzoic acids with primary or secondary amines.
Materials:
-
Trifluoromethylated benzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the trifluoromethylated benzoic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM (0.1 M), add EDC (1.2 equiv).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated HOBt ester.
-
Add the amine (1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with para- and ortho- isomers are often complete within 2-4 hours, while the meta- isomer might require longer reaction times or gentle heating.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Trustworthiness Note: The successful formation of the product can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) with expected values. The disappearance of the carboxylic acid proton signal in ¹H NMR is a key indicator of reaction completion.
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Trifluoromethylated Benzoate
This protocol describes the coupling of an arylboronic acid with a substrate like methyl 4-bromo-2-(trifluoromethyl)benzoate. [9] Materials:
-
Methyl 4-bromo-2-(trifluoromethyl)benzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (0.03 equiv)
-
2M aqueous Na2CO3 solution (3.0 equiv)
-
Toluene/Ethanol mixture (e.g., 3:1)
Procedure:
-
In a flask, combine the methyl 4-bromo-2-(trifluoromethyl)benzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed Toluene/Ethanol solvent mixture, followed by the degassed 2M Na2CO3 solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The high reactivity of the trifluoromethyl-substituted substrate often leads to completion in 1-3 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the coupled product.
Expertise Note: The choice of palladium catalyst and base can be critical. For less reactive partners, more advanced catalysts (e.g., those with Buchwald-type ligands) and bases (e.g., K3PO4) may be required to achieve good yields. [10][11]
Conclusion
Trifluoromethylated benzoate building blocks are indispensable tools in modern chemical synthesis. A nuanced understanding of how the CF3 group's position influences electronic properties, acidity, and reactivity is paramount for efficient and logical molecular design. The para-isomer offers a powerful combination of electronic activation and accessibility, making it a frequent choice. The ortho-isomer provides the strongest electronic pull but can introduce steric challenges, while the meta-isomer offers a more moderate, inductively-driven modification. By leveraging the comparative data and robust protocols presented in this guide, researchers can confidently select the optimal building block to accelerate their discovery programs.
References
-
Jadhav, P. D., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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Guedes, R. C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
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Zhang, M., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Available at: [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
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J. Med. Chem. (2010). The Trifluoromethyl Group in Medical Chemistry. ACS Publications. Available at: [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. PMC - PubMed Central - NIH. Available at: [Link]
-
ResearchGate. Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. ResearchGate. Available at: [Link]
-
Khan, A., et al. (2015). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2026). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]
-
ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate. Available at: [Link]
-
ResearchGate. Chemical characteristics of the trifluoromethyl group. ResearchGate. Available at: [Link]
-
Buchwald, S. L., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
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Grygorenko, O. O., et al. (2021). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]
-
Sheppard, W. A. (1965). The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. 3-(Trifluoromethyl)benzoic acid. PubChem. Available at: [Link]
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Ulven, T., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]
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Wang, C., et al. (2023). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. PubMed. Available at: [Link]
-
ResearchGate. Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. Available at: [Link]
-
Kotsuki, H., et al. (2003). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Trifluoromethyl and Fluorophenyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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ResearchGate. Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and (2-fluoroallyl)amine. ResearchGate. Available at: [Link]
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Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]
-
Wikipedia. Hammett equation. Wikipedia. Available at: [Link]
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ACS Applied Materials & Interfaces. (2023). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Publications. Available at: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
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Buchwald, S. L., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: [Link]
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ResearchGate. Experimental Hammett parameters of CF3-cyclopropane and CF3-cyclobutane substituents. ResearchGate. Available at: [Link]
-
Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. Available at: [Link]
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Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
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ResearchGate. (2020). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. ResearchGate. Available at: [Link]
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Science.gov. hammett substituent constants: Topics. Science.gov. Available at: [Link]
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PubMed Central. (2014). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. PubMed Central. Available at: [Link]
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Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC - NIH. Available at: [Link]
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A Senior Scientist's Guide to the Efficacy of Trifluoromethylated Pesticides: A Comparative Analysis of Precursor-Driven Performance
Introduction: The Trifluoromethyl Group - A Cornerstone of Modern Agrochemicals
In the landscape of crop protection, the strategic incorporation of fluorine atoms has revolutionized the design of active ingredients. More than half of the pesticides introduced in the last two decades are fluorinated, with the trifluoromethyl (-CF3) group being a particularly dominant feature.[1] This is no coincidence. The unique physicochemical properties of the -CF3 group—high electronegativity, metabolic stability, and lipophilicity—profoundly enhance a molecule's biological activity.[2][3] Unlike a single fluorine atom, the trifluoromethyl group acts as a strong electron-withdrawing moiety, which can significantly alter a compound's binding affinity to target enzymes or receptors and its stability against metabolic degradation by pests.[1][4]
This guide provides an in-depth comparison of the efficacy of major pesticides derived from distinct trifluoromethylated precursors. We will dissect how the initial choice of a trifluoromethylated building block—be it a benzotrifluoride, a trifluoromethylpyridine, or a trifluoromethylaniline—dictates the synthetic pathway, the final molecular architecture, and ultimately, the performance of the resulting pesticide in the field. This analysis is grounded in peer-reviewed data and established experimental protocols, offering a critical resource for researchers engaged in the discovery and development of next-generation agrochemicals.
Chapter 1: Pesticides from Benzotrifluoride Precursors: The Case of Trifluralin
Dinitroaniline herbicides, born from benzotrifluoride precursors, represent a foundational class of trifluoromethylated agrochemicals. Their primary role is to control annual grasses and some broadleaf weeds before they emerge. Trifluralin is the archetypal example in this category.
Precursor and Synthesis
The commercial synthesis of Trifluralin begins with 4-chlorobenzotrifluoride. The process involves a two-stage nitration followed by an amination step.[5] The initial precursor is first nitrated to form 4-chloro-3,5-dinitrobenzotrifluoride. This intermediate is then reacted with di-n-propylamine to yield the final product, Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline).[6][7]
Mode of Action & Efficacy
Trifluralin's herbicidal activity stems from its ability to disrupt cell division by inhibiting microtubule assembly in target plant roots.[8] As a pre-emergence herbicide, it is applied to the soil and forms a barrier that kills susceptible weeds shortly after germination, preventing them from ever emerging from the ground. Its efficacy is well-documented against a wide spectrum of annual weeds in crops such as cotton, soybeans, and wheat.[9]
Chapter 2: Pesticides from Trifluoromethylpyridine (TFMP) Precursors: The "FOP" Herbicides
The introduction of the trifluoromethylpyridine (TFMP) moiety marked a significant advancement in herbicide development, leading to the creation of the aryloxyphenoxypropionate ("FOP") class. These are selective, post-emergence herbicides highly effective against grass weeds in broad-leaved crops.[1][10] Fluazifop-butyl is a prominent member of this family.
Precursor and Synthesis
The key building block for Fluazifop-butyl is a trifluoromethyl-substituted pyridine, typically 2-chloro-5-(trifluoromethyl)pyridine.[11] The synthesis involves creating ether linkages with hydroquinone and the butyl ester of 2-bromopropionic acid.[11] A common route involves reacting 2-fluoro-5-(trifluoromethyl)pyridine with (R)-2-(4-hydroxyphenoxy)propionic acid, followed by esterification with n-butanol to yield the active enantiomer, Fluazifop-P-butyl.[12][13]
Mode of Action & Efficacy
Fluazifop-butyl functions by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[14] Without these essential lipids, the plant cannot produce new cell membranes, particularly in rapidly growing regions like nodes and buds. This leads to a cessation of growth and eventual necrosis of the meristematic tissues.[14] This mode of action provides excellent selectivity, as the ACCase enzyme in broad-leaved crops is structurally different and insensitive to the herbicide, allowing for the effective removal of grass weeds post-emergence.[15]
Chapter 3: Pesticides from Trifluoromethylphenyl Precursors: The Phenylpyrazole Insecticides
The phenylpyrazole class of insecticides, exemplified by Fipronil, demonstrates the power of incorporating a trifluoromethyl group into a phenyl ring attached to a pyrazole core. This structural motif yields broad-spectrum insecticides with high efficiency and low toxicity to non-target organisms.[16]
Precursor and Synthesis
Fipronil's synthesis originates from precursors that provide the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety. A key intermediate is 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylthio)-1H-pyrazole-3-carbonitrile, often referred to as "fipronil-sulfide".[17] The crucial final step is the selective oxidation of the sulfide group to a sulfoxide, yielding Fipronil. This oxidation is typically carried out using an oxidizing agent like hydrogen peroxide in a solvent such as trifluoroacetic acid.[17][18] Controlling this step is critical to prevent over-oxidation to the corresponding sulfone, which is an impurity.[19]
Mode of Action & Efficacy
Fipronil is a potent neurotoxin that acts as an antagonist of the GABA-gated chloride channel in insect neurons. By blocking this channel, Fipronil causes hyperexcitation of the central nervous system, leading to paralysis and death. It is a non-repellent insecticide, meaning insects unknowingly contact and ingest it, and it exhibits delayed toxicity.[20] This allows for the transfer of the toxicant to other colony members, making it particularly effective against social insects like termites and ants.[21]
Chapter 4: Comparative Efficacy Analysis
Directly comparing the "efficacy" of a herbicide like Trifluralin to an insecticide like Fipronil is not meaningful, as they target entirely different biological kingdoms. A more insightful comparison examines how the molecular structure, dictated by the precursor, influences performance within its intended class.
Table 1: Overview of Featured Trifluoromethylated Pesticides
| Pesticide | Precursor Family | Chemical Class | Mode of Action | Target Pests |
| Trifluralin | Benzotrifluoride | Dinitroaniline | Microtubule assembly inhibitor[8] | Annual grasses and broadleaf weeds |
| Fluazifop-butyl | Trifluoromethylpyridine | Aryloxyphenoxypropionate | ACCase inhibitor[12] | Annual and perennial grass weeds |
| Fipronil | Trifluoromethylphenyl | Phenylpyrazole | GABA-gated chloride channel antagonist | Ants, termites, fleas, cockroaches[20][22] |
The true measure of efficacy is often quantified by metrics such as Lethal Concentration (LC50) or Lethal Time (LT50). The data below, from a study on various urban pest ants, highlights the comparative speed of kill for Fipronil against other insecticides.
Table 2: Comparative Insecticidal Efficacy (LT50 in minutes) Against Various Ant Species [23]
| Ant Species | Fipronil (0.06%) | Chlorfenapyr (0.5%) | Bifenthrin (0.06%) |
| Odorous House Ant | 416.6 | 331.1 | 75.8 |
| Pavement Ant | 344.3 | 240.2 | 47.9 |
| Argentine Ant | 295.6 | 196.4 | 42.1 |
| Pharaoh Ant | 251.2 | 165.7 | 37.5 |
| Little Black Ant | 216.3 | 161.9 | 36.4 |
| Thief Ant | 284.5 | 107.9 | 24.3 |
| Average LT50 | 301.4 | 200.5 | 44.0 |
Data extracted from a study comparing susceptibility in 12 urban pest ant species. LT50 is the time required to kill 50% of the test population.[23]
This table clearly shows that while Fipronil is highly effective, its action is significantly slower than a pyrethroid like Bifenthrin.[23] This "delayed toxicity" is a key feature derived from its mode of action and molecular structure, making it ideal for colony control where transfer between individuals is desired.[20][21] In contrast, the rapid knockdown of Bifenthrin is suitable for immediate pest control at a barrier.[22]
Chapter 5: Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness of efficacy claims, standardized and replicable experimental protocols are paramount. The following are generalized methodologies for insecticide and herbicide testing, based on guidelines from regulatory bodies like the U.S. EPA and established research practices.[24][25]
Protocol 1: Insecticide Residual Exposure Bioassay
This protocol is designed to test the efficacy of an insecticide applied to a surface, simulating field conditions where an insect might crawl over a treated area.
Objective: To determine the lethal time (LT50/LT100) of an insecticide against a target insect pest.
Materials:
-
Technical grade insecticide
-
Solvent (e.g., acetone)
-
Glass petri dishes or vials
-
Micropipette
-
Test insects (e.g., 20-30 adult ants or mosquitoes per replicate)
-
Clean containers for post-exposure observation
-
Environmental chamber set to appropriate temperature and humidity
Procedure:
-
Preparation of Insecticide Solutions: Prepare a stock solution of the insecticide in the chosen solvent. Perform serial dilutions to create a range of test concentrations, including a solvent-only control.[26]
-
Treatment of Surfaces: Pipette a known volume (e.g., 1 mL) of each insecticide dilution into a glass petri dish. Rotate the dish to ensure an even coating. Allow the solvent to evaporate completely in a fume hood, leaving a dry residue of the insecticide.
-
Insect Exposure: Introduce a set number of insects (e.g., 20) into each treated dish and the control dish.
-
Observation: Record the time to knockdown and mortality at regular intervals (e.g., every 15 minutes for fast-acting insecticides, every hour for slower ones). Mortality is defined as the inability to move when gently prodded.[27]
-
Post-Exposure: After a defined exposure period (e.g., 1 hour), transfer the surviving insects to clean containers with food and water. Continue to monitor for delayed mortality for at least 24-96 hours.[24][27]
-
Replication: Conduct a minimum of 3-5 replicates for each concentration and the control.[27]
-
Data Analysis: Use probit analysis to calculate the LT50 (time to 50% mortality) for each treatment. Compare the LT50 values to determine the relative efficacy.[28]
Protocol 2: Herbicide Pre-Emergence Efficacy Bioassay
This protocol evaluates the effectiveness of a soil-applied herbicide in preventing weed emergence.
Objective: To determine the dose-response and calculate the GR50 (dose required for 50% growth reduction) of a pre-emergence herbicide on a target weed species.
Materials:
-
Technical grade herbicide and formulation blanks
-
Weed seeds (e.g., Alopecurus myosuroides - black-grass)
-
Pots or trays filled with a standardized soil mix
-
Laboratory spray chamber calibrated to deliver a precise volume
-
Greenhouse or growth chamber with controlled light, temperature, and humidity
Procedure:
-
Planting: Fill pots with soil and plant a specified number of weed seeds at a uniform depth.
-
Herbicide Application: Prepare a series of herbicide dilutions. Immediately after planting, apply the herbicide solutions to the soil surface using the laboratory spray chamber. Include an untreated control.
-
Incubation: Place the treated pots in a randomized block design within the greenhouse. Water the pots as needed, typically by sub-irrigation to avoid disturbing the treated soil layer.
-
Assessment: After a set period (e.g., 21 days), assess the efficacy. This involves counting the number of emerged weeds in each pot (percent emergence control) and harvesting the above-ground biomass.
-
Data Collection: Dry the harvested biomass in an oven until a constant weight is achieved. Record the dry weight for each pot.
-
Replication: Use at least four replicates for each herbicide dose and the control.[25]
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use regression analysis to model the dose-response curve and determine the GR50 value.
Conclusion
The choice of a trifluoromethylated precursor is a critical decision in the pesticide discovery pipeline, fundamentally influencing the synthesis, molecular properties, mode of action, and ultimate efficacy of the active ingredient. As we have seen with Trifluralin, Fluazifop-butyl, and Fipronil, precursors based on benzotrifluoride, trifluoromethylpyridine, and trifluoromethylphenyl lead to distinct chemical classes with highly specialized and effective pesticidal activities. By understanding the causal link between the precursor and performance, and by employing rigorous, validated experimental protocols, researchers can continue to innovate and develop more effective and selective solutions for global crop protection challenges.
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Wiltz, B. A. (2010). Activity of bifenthrin, chlorfenapyr, fipronil, and thiamethoxam against red imported fire ants (Hymenoptera: Formicidae). Journal of Economic Entomology, 103(3), 751-8. [Link]
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The Trifluoromethyl Group: A Double-Edged Sword in Ligand-Receptor Binding Affinity
A Senior Application Scientist's Guide to Characterizing the Impact of Trifluoromethylation on Molecular Interactions
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical substitutions, the introduction of a trifluoromethyl (CF3) group is a tactic frequently employed to modulate a ligand's binding affinity, metabolic stability, and bioavailability.[1][2] However, the decision to incorporate a CF3 group is not a guaranteed path to success. Its profound impact on the electronic and steric properties of a molecule can be a double-edged sword, either significantly improving or detrimentally hindering its interaction with a biological target.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the binding affinity of ligands with and without a trifluoromethyl group. We will delve into the underlying physicochemical principles, present supporting experimental data from established biophysical techniques, and offer detailed protocols to empower you to rigorously characterize these interactions in your own research.
The Physicochemical Dichotomy: Why Trifluoromethylation is More Than a Simple Methyl Swap
At first glance, replacing a methyl (CH3) group with a trifluoromethyl group might seem like a subtle modification. However, this substitution dramatically alters the local electronic environment and steric profile of the ligand.[4] Understanding these differences is critical to predicting and interpreting the effects on binding affinity.
The CF3 group is significantly more electronegative than a methyl group due to the presence of three highly electronegative fluorine atoms. This creates a strong dipole moment and makes the CF3 group a potent electron-withdrawing substituent, which can influence hydrogen bonding and electrostatic interactions with the target protein.[5][6] Furthermore, the CF3 group is sterically larger than a methyl group, which can lead to more extensive and favorable van der Waals contacts within a binding pocket, but also risks introducing steric clashes.[5][7]
One of the most debated aspects of trifluoromethylation is its impact on hydrophobicity. While often considered more lipophilic than a methyl group, which can enhance membrane permeability, the CF3 group's interaction with water is complex.[8][9] The desolvation penalty—the energy required to remove the ligand from its aqueous environment to enter the binding pocket—can be a significant factor. Computational studies have highlighted that the disruption of water networks within the binding site by the fluorine atoms can lead to surprising enthalpy-entropy compensation effects.[10][11]
Caption: A step-by-step workflow for a typical Isothermal Titration Calorimetry experiment.
1. Sample Preparation (The Foundation of a Successful Experiment):
- Buffer Matching is Crucial: Both the protein and ligand solutions must be in an identical buffer to minimize artifacts from buffer mismatch. [12]Dialyze both samples against the same buffer batch for at least 16 hours at 4°C. A suitable buffer might be 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
- Accurate Concentration Determination: Use a reliable method, such as UV-Vis spectroscopy with a calculated extinction coefficient for the protein, to determine the concentrations of both the protein and ligand solutions. Inaccurate concentrations are a major source of error in ITC. [13] * Degassing: Thoroughly degas all solutions (protein, ligand, and dialysis buffer) immediately before the experiment to prevent the formation of air bubbles in the calorimeter, which can cause significant noise in the data. [12] 2. Experimental Setup:
- Instrument Cleaning: Ensure the sample and reference cells are meticulously cleaned according to the manufacturer's instructions.
- Loading the Samples: Carefully load the protein solution into the sample cell and the ligand solution into the injection syringe, following the instrument's specific guidelines to avoid introducing bubbles. [12] * Concentration Guidelines: The optimal concentrations depend on the expected binding affinity. A general rule of thumb is to have the protein concentration in the cell be 10-100 times the expected Kd, and the ligand concentration in the syringe be 10-20 times the protein concentration. [12] 3. Data Acquisition:
- Thermal Equilibration: Allow the system to thermally equilibrate for at least 30 minutes before starting the titration.
- Injection Parameters: Set the injection volume and spacing between injections to allow the signal to return to baseline after each injection. A typical experiment might consist of a single 0.5 µL initial injection followed by 19-29 injections of 1.5-2.5 µL. [13] * Control Titration: Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the protein-ligand titration data during analysis. [14] 4. Data Analysis:
- Integration of Peaks: Integrate the raw data peaks to determine the heat change for each injection.
- Subtraction of Control Data: Subtract the heat of dilution from the binding data.
- Fitting to a Binding Model: Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters. [15]
Surface Plasmon Resonance (SPR) Experimental Protocol
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The Synthetic Versatility of Substituted Aminobenzoates: A Comparative Guide for Researchers
Substituted aminobenzoates are a cornerstone of modern organic synthesis, prized for their dual reactivity and tunable electronic properties. Their simultaneous possession of an electron-donating amino group and an electron-withdrawing carboxyl group on an aromatic scaffold makes them exceptionally versatile building blocks in medicinal chemistry, materials science, and natural product synthesis.[1][2][3] This guide provides an in-depth comparison of the synthetic utility of substituted aminobenzoates, offering experimental insights and objective analysis to inform your research and development endeavors.
I. The Aminobenzoate Scaffold: A Privileged Starting Point
The inherent chemical functionalities of aminobenzoates allow for a diverse array of chemical modifications at both the amino and carboxyl groups, as well as on the aromatic ring itself.[1][4] This structural versatility is a key reason for their widespread use as starting materials for complex molecule synthesis.[1]
A. Reactivity Profile and Strategic Considerations
The interplay between the amino and carboxyl groups dictates the reactivity of the aminobenzoate core. The amino group enhances the nucleophilicity of the aromatic ring, facilitating electrophilic aromatic substitution, while the carboxyl group can be readily transformed into esters, amides, and other derivatives. This dual functionality allows for sequential or orthogonal synthetic strategies.
II. Key Synthetic Applications and Comparative Analysis
This section will explore the primary synthetic applications of substituted aminobenzoates, comparing their utility against alternative synthetic precursors and methodologies.
A. Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates
Substituted aminobenzoates are instrumental in the synthesis of a wide range of therapeutic agents, including anticancer, anti-inflammatory, antimicrobial, and antiviral drugs.[4]
1. Local Anesthetics: 4-Aminobenzoic acid (PABA) is a crucial precursor for the synthesis of local anesthetics like procaine and benzocaine.[5][6] The ester linkage, characteristic of many local anesthetics, is readily formed by reacting the carboxyl group of PABA with the appropriate amino alcohol.[5]
Alternative Approaches: While other aromatic acids can be used, the specific substitution pattern and electronic properties of PABA derivatives are often optimal for achieving the desired anesthetic activity. The synthesis typically involves the reduction of a corresponding nitrobenzoic acid, providing a reliable route to the aminobenzoate precursor.[5]
2. Folic Acid Synthesis: PABA is a fundamental building block in the industrial synthesis of folic acid (Vitamin B9) and its derivatives.[5][7] Bacteria, plants, and fungi utilize PABA in the biosynthesis of folate.[8]
3. Heterocyclic Scaffolds: Aminobenzoates serve as versatile starting materials for the synthesis of various heterocyclic compounds, which are prevalent in many drug scaffolds. For example, they are used in the synthesis of benzothiazoles, which exhibit a broad spectrum of biological activities including anti-tumor and anti-microbial properties.[9][10][11] The reaction of a substituted aminobenzoate with a sulfur source can lead to the formation of the benzothiazole ring system.
Comparative Data: Synthesis of 2-Aminobenzothiazoles
| Starting Material | Reagents | Conditions | Yield | Reference |
| Substituted Aryl Thiourea | Benzyltrimethylammonium tribromide | N/A | High | [12] |
| Substituted Aniline | KSCN, Bromine, Acetic Acid | N/A | Moderate to High | [12] |
This table illustrates that while direct synthesis from anilines is possible, the use of aryl thioureas often provides a more efficient route to 2-aminobenzothiazoles.
B. Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Substituted aminobenzoates are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.[13][14]
1. Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between an aryl halide (derived from an aminobenzoate) and a boronic acid. This is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals.
2. Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. Substituted aminobenzoates can participate as either the aryl halide or the amine component, providing flexibility in synthetic design.[14] The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with sterically hindered substrates.[15]
Experimental Workflow: Palladium-Catalyzed C-N Cross-Coupling
Caption: General workflow for a Buchwald-Hartwig amination reaction.
C. Polymer Synthesis: Building Functional Materials
Substituted aminobenzoates can be utilized as monomers or functional building blocks in polymer chemistry.[16][17] Their rigid aromatic core can impart desirable thermal and mechanical properties to the resulting polymers, while the amino and carboxyl groups provide sites for further functionalization or for directing self-assembly.
Logical Relationship: From Monomer to Functional Polymer
Caption: Synthetic pathway from aminobenzoate monomer to a functional polymer.
III. Experimental Protocols
A. General Protocol for the Synthesis of a Substituted Benzamide from an Aminobenzoate
This protocol outlines a standard procedure for the acylation of the amino group of a substituted aminobenzoate.
Materials:
-
Substituted aminobenzoate
-
Acyl chloride or acid anhydride
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the substituted aminobenzoate in the chosen aprotic solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the acyl chloride or acid anhydride to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
B. Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the coupling of an aryl bromide (derived from an aminobenzoate) with a boronic acid.
Materials:
-
Aryl bromide (derived from a substituted aminobenzoate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask, combine the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
IV. Conclusion
Substituted aminobenzoates are undeniably powerful and versatile building blocks in synthetic chemistry. Their ready availability, tunable reactivity, and proven utility in a wide range of applications, from pharmaceuticals to advanced materials, solidify their position as essential tools for the modern researcher. By understanding the comparative advantages of different synthetic strategies and mastering the key experimental protocols, scientists can fully harness the synthetic potential of this remarkable class of compounds.
V. References
-
Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Application Notes and Protocols - Benchchem.
-
Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters - ResearchGate.
-
4-Aminobenzoic Acid: A Deep Dive into its Pharmaceutical Intermediate Applications.
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC.
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI.
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
-
Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II - YouTube.
-
Aminobenzoates as building blocks for natural product assembly lines - PubMed.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
-
Aminobenzoates as building blocks for natural product assembly lines - ResearchGate.
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
-
4-Aminobenzoic acid - Wikipedia.
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Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library.
-
Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide | Request PDF - ResearchGate.
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing).
-
Catalyst selection for efficient cross-coupling with 6-Amino-2-bromo-3-methylbenzoic acid - Benchchem.
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC - NIH.
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
-
Research Core: Design and Synthesis of Functional Polymer Building Blocks - Klinger-Lab.
-
Chemists Unveil the Hidden World of Polymer Building Blocks - SciTechDaily.
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A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for Trifluoromethyl-Containing Aniline Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of trifluoromethyl-containing anilines is a critical endeavor. The incorporation of the trifluoromethyl (-CF₃) group into aniline scaffolds can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized moiety in the design of novel pharmaceuticals and agrochemicals. However, the efficient and selective introduction of this group presents a significant synthetic challenge. This guide provides an in-depth comparison of leading catalytic systems for the synthesis of trifluoromethyl-containing anilines, offering experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection.
The Strategic Importance of Trifluoromethylated Anilines
The unique electronic properties of the trifluoromethyl group, including its high electronegativity and steric bulk, impart profound effects on the physicochemical properties of parent molecules. In the context of anilines, these modifications can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -CF₃ group are resistant to metabolic degradation by cytochrome P450 enzymes, prolonging the in vivo half-life of a drug candidate.
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.
-
Modulated pKa: The electron-withdrawing nature of the -CF₃ group can lower the pKa of the aniline nitrogen, influencing its ionization state at physiological pH and potentially altering its binding interactions with target proteins.
Given these advantages, the development of robust and versatile methods for the synthesis of trifluoromethylated anilines is a key focus in modern organic chemistry.
Benchmarking Catalytic Systems: A Comparative Analysis
The selection of an appropriate catalytic system for the trifluoromethylation of anilines is a multi-faceted decision, balancing factors such as cost, efficiency, substrate scope, and operational simplicity. Here, we compare three prominent catalytic strategies: Palladium-catalyzed, Copper-catalyzed, and Photoredox-catalyzed methods.
| Catalytic System | Typical Catalyst | CF₃ Source | Aniline Substrate | Yield (%) | Reaction Time (h) | Temp. (°C) | Key Advantages | Limitations |
| Palladium-Catalyzed | Pd(OAc)₂ / BrettPhos | TESCF₃ / KF | Aryl Chlorides | Good to Excellent | 6 - 20 | 120 - 140 | Broad substrate scope, including heterocycles. Tolerates a wide range of functional groups. | Requires pre-functionalized aryl halides. High temperatures may be needed. Palladium catalysts and specialized phosphine ligands can be expensive. |
| Copper-Catalyzed | CuI | Umemoto's Reagent / iAmONO | Aromatic Amines (Sandmeyer-type) | Moderate to Good | Not specified | Mild Conditions | Utilizes readily available anilines directly. Generally mild reaction conditions. Copper catalysts are relatively inexpensive. | May require in situ diazotization, which can have substrate limitations. Use of nitrites. |
| Nickel-Catalyzed | Ni(acac)₂ | Togni's Reagent | Free Anilines (C-H Functionalization) | Good to Excellent | Not specified | Mild Conditions | Direct C-H functionalization of unactivated anilines. Good functional group tolerance and regioselectivity.[1] | Togni's reagent is relatively expensive. Stoichiometric oxidant may be required. |
| Photoredox/Copper Dual Catalysis | Ir(ppy)₃ / Cu(dap)₂Cl | Langlois' Reagent (CF₃SO₂Na) | Aniline Derivatives (ortho-C-H Trifluoromethylation) | 40 - 65 | Not specified | Room Temp | Utilizes visible light as a sustainable energy source. Employs a low-cost and stable CF₃ source.[1] Mild reaction conditions. Access to otherwise inaccessible trifluoromethylated lactams.[1] | Typically requires a directing group for regioselectivity. Yields can be moderate. |
Note: The yields and reaction conditions presented are representative and can vary depending on the specific substrate and detailed experimental setup. Direct comparison between different studies should be made with caution due to variations in reaction scales and optimization.
In-Depth Look at Key Catalytic Systems
Nickel-Catalyzed C-H Trifluoromethylation of Free Anilines
This approach represents a significant advancement in the field by enabling the direct trifluoromethylation of C-H bonds in readily available free anilines, obviating the need for pre-functionalization with directing groups in many cases.
Causality Behind Experimental Choices:
-
Nickel Catalyst: Nickel catalysts are often more cost-effective than palladium catalysts and can exhibit unique reactivity in C-H functionalization reactions.
-
Togni's Reagent: As an electrophilic trifluoromethylating agent, Togni's reagent is highly effective in this transformation.[2] It is an air-stable crystalline solid, though it should be stored under refrigeration.[3]
-
Mild Conditions: The ability to perform the reaction under mild conditions is a key advantage, preserving sensitive functional groups within the aniline substrate.
Experimental Protocol: Nickel-Catalyzed C-H Trifluoromethylation
To a solution of the aniline (0.5 mmol), Ni(acac)₂ (10 mol%), and a suitable ligand in a solvent such as 1,2-dichloroethane (DCE) is added Togni's reagent (1.5 equiv.). The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time. Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Proposed Mechanism:
The reaction is proposed to proceed through a Ni(I)/Ni(III) catalytic cycle. The active Ni(I) species undergoes oxidative addition to the Togni's reagent to generate a Ni(III)-CF₃ intermediate. Subsequent C-H activation of the aniline substrate and reductive elimination affords the trifluoromethylated aniline and regenerates the active nickel catalyst.
Caption: Proposed catalytic cycle for Ni-catalyzed C-H trifluoromethylation.
Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives
This innovative method leverages the power of photoredox catalysis in combination with copper catalysis to achieve the ortho-C-H trifluoromethylation of aniline derivatives under exceptionally mild conditions.
Causality Behind Experimental Choices:
-
Iridium Photocatalyst (e.g., Ir(ppy)₃): This catalyst efficiently absorbs visible light and initiates the single-electron transfer (SET) process required for radical generation.
-
Copper Catalyst: The copper catalyst is believed to play a crucial role in the C-H activation and trifluoromethylation steps.
-
Langlois' Reagent (CF₃SO₂Na): This reagent is a cost-effective, stable, and easy-to-handle source of trifluoromethyl radicals under oxidative conditions.[2][4] It is classified as an irritant and should be handled with appropriate personal protective equipment.[4]
-
Visible Light: The use of visible light as an energy source makes this method environmentally friendly and allows for reactions to be conducted at room temperature.
Experimental Protocol: Visible-Light Mediated ortho-Trifluoromethylation
A mixture of the aniline derivative (0.2 mmol), Langlois' reagent (2.0 equiv.), a copper catalyst (e.g., Cu(dap)₂Cl, 10 mol%), and a photoredox catalyst (e.g., Ir(ppy)₃, 1 mol%) in a suitable solvent (e.g., DMSO) is degassed and irradiated with blue LEDs at room temperature for a specified time. After the reaction is complete, the product is isolated and purified.
Proposed Mechanism:
The reaction is initiated by the photoexcitation of the iridium photocatalyst, which then oxidizes the Langlois' reagent to generate a trifluoromethyl radical. This radical is then proposed to be trapped by a copper(I) species to form a copper(III)-CF₃ intermediate. Coordination of the aniline derivative to the copper center, followed by C-H activation and reductive elimination, yields the ortho-trifluoromethylated product.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate within a well-ventilated area, ideally inside a chemical fume hood.[1] Personal Protective Equipment (PPE) is non-negotiable. This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat to prevent skin and eye contact.[1][2] Aromatic amines can be absorbed through the skin, and many are classified as toxic or carcinogenic, while trifluoromethylated compounds warrant cautious handling due to their potential for metabolic activation into toxic substances.[3][4]
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[2][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[2][5]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[5][6]
Quantitative Data Summary for Structurally Similar Compounds
To inform our risk assessment, the following table summarizes key data for related trifluoromethylated benzoates. These values underscore the need for careful handling and adherence to the prescribed disposal protocols.
| Property | Value (for related compounds) | Source |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation (STOT SE 3), Harmful if swallowed (Acute Tox. 4) | [2][5][7] |
| Appearance | Typically a solid (crystal or powder) or liquid. | [2] |
| Storage | Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be conducted in strict accordance with local, state, and federal regulations. The following steps provide a comprehensive guideline:
-
Waste Segregation and Collection:
-
All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be collected in a designated hazardous waste container.[1][9]
-
Do not mix this waste stream with other incompatible chemicals.[9] Solid waste, such as contaminated filter paper and gloves, should be collected separately from liquid waste.[10]
-
-
Containerization and Labeling:
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[7]
-
Absorb the spilled material with an inert absorbent such as vermiculite, sand, or silica gel.[6][7]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[7]
-
Decontaminate the spill area with a suitable solvent and wash it thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.[1] Do not attempt to dispose of this chemical down the drain or in the regular trash.[12]
-
Ensure all required waste disposal documentation is completed accurately and retained for your records.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
References
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
MIT EHS. (n.d.). Chemicals. Retrieved from [Link]
-
EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]
-
SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution.indd. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
Tokyo Metropolitan University. (n.d.). Handling Laboratory Waste. Retrieved from [Link]
-
YouTube. (2023). Guide to Chemical Waste Disposal in Chemistry Lab (USF). Retrieved from [Link]
-
BPI. (n.d.). Fluorinated Chemicals. Retrieved from [Link]
-
PubMed. (2012). The impact of aromatic amines on the environment: risks and damages. Retrieved from [Link]
-
US EPA. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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- 12. angenechemical.com [angenechemical.com]
Navigating the Safe Handling of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate: A Guide for Laboratory Professionals
Understanding the Hazard Landscape
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate incorporates functionalities that warrant careful handling. Aromatic amines, as a class, can be toxic and may pose risks of carcinogenicity and mutagenicity.[1][2][3] The trifluoromethyl group can also contribute to the compound's reactivity and potential physiological effects. Based on data for similar compounds, this substance should be treated as potentially hazardous, causing skin, eye, and respiratory irritation.[4][5][6][7][8][9][10]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to create a reliable barrier between the researcher and the chemical, minimizing the risk of exposure.[11] The following table outlines the required protective gear for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[12][13] |
| Eyes/Face | Safety goggles and face shield | Essential to protect against splashes or airborne particles. In situations with a high risk of splashing, a face shield should be used in addition to goggles.[14][15] |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect against spills.[12][14] |
| Respiratory | Fume hood or NIOSH-approved respirator | All handling of the solid or solutions should occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.[12][14] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
| Feet | Closed-toe shoes | Perforated shoes or sandals are not permitted in the laboratory.[12] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible results. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
